molecular formula C20H24N2O2 B1238560 Affinine CAS No. 2134-82-9

Affinine

カタログ番号: B1238560
CAS番号: 2134-82-9
分子量: 324.4 g/mol
InChIキー: PXFBZOLANLWPMH-SMLHJDAJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Affinine is an alkaloid.

特性

CAS番号

2134-82-9

分子式

C20H24N2O2

分子量

324.4 g/mol

IUPAC名

(1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-one

InChI

InChI=1S/C20H24N2O2/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19(24)9-14(12)16(18)11-23/h3-7,14,16,18,21,23H,8-11H2,1-2H3/b12-3-/t14-,16?,18-/m1/s1

InChIキー

PXFBZOLANLWPMH-SMLHJDAJSA-N

SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C

異性体SMILES

C/C=C\1/CN([C@@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=CC=CC=C34)C

正規SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Indole Alkaloid Affinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to the monoterpenoid indole (B1671886) alkaloid, Affinine. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

This compound is a monoterpenoid indole alkaloid belonging to the vobasine (B1212131) alkaloid family. It is naturally found in plants of the Tabernaemontana genus. The chemical structure of this compound is characterized by a complex pentacyclic ring system.

Chemical Structure Diagram:

Caption: 2D chemical structure of this compound.

Chemical Identifiers and Properties

The key chemical identifiers and molecular properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one[1]
Chemical Formula C₂₀H₂₄N₂O₂[2]
Molecular Weight 324.424 g/mol [1]
CAS Number 2134-82-9[1]
PubChem CID 5281345[2]
Melting Point 265 °C (decomposes)[1]

Biological Activities and Mechanism of Action

This compound has been investigated for several biological activities, primarily as a cholinesterase inhibitor and for its antimicrobial properties.

Cholinesterase Inhibition

Limited pharmacological testing has indicated that this compound may be an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions like Alzheimer's disease.

Mechanism of Cholinesterase Inhibition:

Cholinesterase_Inhibition This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits Increase Increased Acetylcholine Levels This compound->Increase Leads to Breakdown Hydrolysis AChE->Breakdown Catalyzes BChE->Breakdown Catalyzes Acetylcholine Acetylcholine Acetylcholine->Breakdown Substrate

Caption: Mechanism of cholinesterase inhibition by this compound.

Antimicrobial and Antibiofilm Activity

Recent studies have explored the antimicrobial properties of this compound. While it may not have strong direct bactericidal activity (MIC > 1000 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa), it has demonstrated anti-efflux and antibiofilm activity against these microorganisms. This suggests that this compound may act as a resistance modifying agent, potentially enhancing the efficacy of other antibiotics.

Proposed Antimicrobial Mechanism of Action:

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Expels BiofilmFormation Biofilm Formation (Adhesion, Matrix Production) Antibiotic Antibiotic Antibiotic->EffluxPump This compound This compound This compound->EffluxPump Inhibits This compound->BiofilmFormation Inhibits

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of this compound.

General Protocol for Isolation and Purification of this compound

This compound is typically isolated from the root bark or stem bark of plants from the Tabernaemontana genus. The following is a generalized protocol based on methods for alkaloid extraction.

Experimental Workflow for Isolation:

Isolation_Workflow Start Plant Material (e.g., Tabernaemontana root bark) Drying Drying and Powdering Start->Drying Extraction Maceration with Solvent (e.g., Methanol (B129727) or Ethanol) Drying->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract AcidBase Acid-Base Partitioning (e.g., with HCl and NaOH) CrudeExtract->AcidBase AlkaloidFraction Crude Alkaloid Fraction AcidBase->AlkaloidFraction Chromatography Column Chromatography (Silica Gel) AlkaloidFraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Monitor Purified Purified this compound TLC->Purified Combine and Purify

Caption: General workflow for the isolation of this compound.

  • Plant Material Preparation: Dried and powdered root or stem bark of the plant (e.g., Tabernaemontana hystrix or Tabernaemontana crassa) is used as the starting material.

  • Extraction: The powdered plant material is extracted with a solvent such as methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is typically dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NaOH or NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity.

  • Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

  • Final Purification: The combined fractions may require further purification steps, such as preparative TLC or recrystallization, to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BChE can be determined using a 96-well microplate reader based on Ellman's method.

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.

    • Acetylthiocholine iodide (ATCI) solution in deionized water (for AChE).

    • Butyrylthiocholine iodide (BTCI) solution in deionized water (for BChE).

    • AChE or BChE enzyme solution in buffer.

    • This compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or solvent for control).

    • Add the enzyme solution (AChE or BChE) to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Broth Microdilution Assay (Antimicrobial Susceptibility)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus or P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Serial two-fold dilutions of this compound are prepared in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells with broth and inoculum but no this compound.

    • Sterility Control: Wells with broth only.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Protocol for Crystal Violet Biofilm Inhibition Assay

This assay quantifies the effect of this compound on bacterial biofilm formation.

  • Biofilm Formation:

    • In a 96-well flat-bottom plate, add bacterial culture and different concentrations of this compound to the wells.

    • Include a control with no this compound.

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

  • Washing: After incubation, discard the planktonic culture and gently wash the wells with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.

  • Fixation (Optional): Add methanol to each well for 15 minutes to fix the biofilm, then allow the plate to air dry.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

  • Data Analysis: The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Conclusion

This compound is a monoterpenoid indole alkaloid with a complex chemical structure and promising biological activities. Its potential as a cholinesterase inhibitor warrants further investigation, particularly the determination of its specific IC₅₀ values. Furthermore, its ability to inhibit bacterial efflux pumps and biofilm formation suggests its potential application as a resistance-modifying agent in combination with conventional antibiotics. The experimental protocols outlined in this guide provide a framework for the continued research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to Affinine: Properties, Bioactivity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine, a monoterpenoid indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its known bioactivities with a focus on its anticholinesterase and antioxidant effects, and the associated signaling pathways. Detailed experimental protocols for the evaluation of these activities are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound, with the CAS number 2134-82-9, is a naturally occurring alkaloid isolated from plants of the Tabernaemontana genus.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2134-82-9[1]
Molecular Formula C₂₀H₂₄N₂O₂[1]
Molar Mass 324.424 g·mol⁻¹[1]
Melting Point 265°C (decomposes)[1]
IUPAC Name (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one[1]

Pharmacological Properties and Bioactivity

Limited pharmacological testing has indicated that this compound may be an effective inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1] The primary mechanism of action investigated is its ability to inhibit these enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

Anticholinesterase Activity

Studies on fractions of Tabernaemontana catharinensis extracts containing the closely related compound 16-epi-affinine have demonstrated significant inhibitory activity against acetylcholinesterase. The IC₅₀ values for these fractions were found to be in the range of 7.7 to 8.3 µg/mL.

Antioxidant Activity

The same fractions containing 16-epi-affinine also exhibited antioxidant properties, with IC₅₀ values ranging from 65.59 to 74.69 µg/mL as determined by the DPPH radical scavenging assay.

BioactivityIC₅₀ Value (for fractions containing 16-epi-affinine)
Acetylcholinesterase Inhibition 7.7 - 8.3 µg/mL
Antioxidant Activity (DPPH) 65.59 - 74.69 µg/mL

Mechanism of Action and Signaling Pathways

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine subsequently enhances the activation of its receptors, primarily nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs, which are ligand-gated ion channels, can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1][2] This pathway is known to play a crucial role in cell survival and neuroprotection.

Nicotinic_Signaling This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes

Nicotinic Acetylcholine Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5).

  • M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][5]

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][5]

Muscarinic_Signaling cluster_gq Gq-coupled (M1, M3, M5) cluster_gi Gi/o-coupled (M2, M4) mAChR_Gq mAChR (M1, M3, M5) Gq Gq mAChR_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation mAChR_Gi mAChR (M2, M4) Gi Gi/o mAChR_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->mAChR_Gq Binds ACh->mAChR_Gi Binds

Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[6][7][8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer (pH 8.0).

    • Add 20 µL of the this compound solution at different concentrations (or solvent for control).

    • Add 20 µL of DTNB solution.

    • Add 10 µL of AChE solution to initiate the reaction, except for the blank wells (add 10 µL of buffer instead).

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Method_Workflow start Start prepare_reagents Prepare Reagent Solutions (Buffer, this compound, DTNB, AChE, ATCI) start->prepare_reagents plate_setup Pipette Reagents into 96-well Plate (Buffer, this compound, DTNB) prepare_reagents->plate_setup add_enzyme Add AChE Solution (Incubate for 15 min) plate_setup->add_enzyme add_substrate Add ATCI Substrate add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀ measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for the Ellman's Method.
Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is based on the widely used DPPH assay to evaluate the free radical scavenging capacity of a compound.[9][10][11][12]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695)

  • This compound (or test compound)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a stock solution of ascorbic acid in methanol or ethanol.

    • Prepare serial dilutions of this compound and ascorbic acid.

  • Assay in 96-Well Plate:

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the this compound dilutions to the sample wells.

    • Add 100 µL of the ascorbic acid dilutions to the positive control wells.

    • Add 100 µL of the solvent to the control well (for 0% scavenging).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the logarithm of the sample concentration.

DPPH_Assay_Workflow start Start prepare_solutions Prepare Solutions (DPPH, this compound, Ascorbic Acid) start->prepare_solutions plate_reaction Mix DPPH and Sample/Control in 96-well Plate prepare_solutions->plate_reaction incubate Incubate in Dark (30 min at room temp) plate_reaction->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate_scavenging Calculate % Scavenging and IC₅₀ measure_absorbance->calculate_scavenging end End calculate_scavenging->end

Workflow for the DPPH Radical Scavenging Assay.

Conclusion

This compound presents as a promising natural compound with potential therapeutic applications, particularly in the context of neurodegenerative diseases where cholinergic dysfunction and oxidative stress are implicated. Its inhibitory effects on acetylcholinesterase and its antioxidant capacity warrant further investigation. The detailed information on its properties, mechanism of action, and experimental protocols provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the study of this intriguing monoterpenoid indole alkaloid. Future research should focus on obtaining bioactivity data for purified this compound and elucidating its effects in more complex biological systems.

References

The Alkaloid Affinine: A Technical Guide to Its Natural Sources, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) class, predominantly found within the plant genus Tabernaemontana. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative occurrence in various species. It further outlines established experimental protocols for the extraction, isolation, and characterization of this alkaloid. Additionally, this document presents a putative biosynthetic pathway for this compound and discusses the mitogen-activated protein kinase (MAPK) signaling pathway, a key cellular cascade that can be modulated by indole alkaloids, providing a relevant biological context for future research and drug development endeavors.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Tabernaemontana, a member of the Apocynaceae family. These plants are a rich source of various indole alkaloids. Documented botanical sources of this compound include, but are not limited to, Tabernaemontana affinis (also known as Peschiera affinis), Tabernaemontana crassa, and Tabernaemontana catharinensis. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and geographical location.

Quantitative Analysis of this compound Content

Quantitative data on the yield of this compound from its natural sources is limited in the available scientific literature. However, specific studies provide valuable insights into its concentration within the alkaloidal fraction of the plant material. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartFractionStarting Material (mg)Yield of this compound (mg)Percentage Yield (%)Reference
Tabernaemontana crassaStem BarkAlkaloidal Fraction920808.70[1]

Note: The percentage yield is calculated based on the weight of the isolated this compound relative to the starting weight of the alkaloidal fraction.

Experimental Protocols

The isolation and purification of this compound from Tabernaemontana species generally follow a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

General Extraction of Alkaloids from Tabernaemontana Species

A common procedure for obtaining the crude alkaloid extract is as follows:

  • Plant Material Preparation: The desired plant part (e.g., stem bark, leaves, roots) is air-dried and then pulverized into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol. This can be performed using methods such as maceration, percolation, or Soxhlet extraction.[2]

  • Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Fractionation

To separate the alkaloids from other plant constituents, an acid-base extraction is employed:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or acetic acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

  • This acidic solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic compounds.

  • The acidic aqueous layer containing the protonated alkaloids is then basified by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified aqueous solution is then repeatedly extracted with a chlorinated solvent, such as dichloromethane (B109758) or chloroform, to transfer the alkaloid bases into the organic phase.

  • The combined organic extracts are washed with distilled water, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the crude alkaloidal fraction.

Isolation and Purification of this compound

The crude alkaloidal fraction, which is a complex mixture of different alkaloids, is further purified to isolate this compound using chromatographic techniques:

  • Column Chromatography: The crude alkaloidal fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.[2]

  • Elution: A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin-Layer Chromatography (TLC) to monitor the separation. Fractions containing compounds with similar TLC profiles are pooled.

  • Final Purification: Fractions enriched with this compound may require further purification steps, such as preparative TLC or crystallization, to obtain the pure compound.

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Biosynthesis and Biological Context

Putative Biosynthetic Pathway of this compound

This compound is a vobasine-type monoterpenoid indole alkaloid. Its biosynthesis originates from the primary metabolite, the amino acid tryptophan. The general pathway involves the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpenoid) to form strictosidine, the universal precursor for this class of alkaloids. While the exact enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of related vobasine alkaloids. Key steps likely involve a series of enzymatic modifications including hydroxylations, rearrangements, and N-methylation.

This compound Biosynthesis cluster_enzymes Key Enzymes tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine TDC strictosidine Strictosidine tryptamine->strictosidine STR vobasine_precursor Vobasine-type Precursor strictosidine->vobasine_precursor Multiple Enzymatic Steps This compound This compound vobasine_precursor->this compound Hydroxylation & other modifications TDC TDC: Tryptophan Decarboxylase STR STR: Strictosidine Synthase

Caption: Putative biosynthetic pathway of this compound from tryptophan.

Relevant Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

Indole alkaloids, as a class, have been shown to interact with and modulate various cellular signaling pathways. One of the most critical and well-studied is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is a central signaling pathway that regulates a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another.

While the specific effects of this compound on the MAPK pathway have not been extensively studied, understanding this pathway provides a crucial biological context for investigating the pharmacological potential of this and other indole alkaloids. Dysregulation of the MAPK pathway is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for drug development.

MAPK Signaling Pathway cluster_inhibition Potential Target for Indole Alkaloids extracellular_signal Extracellular Signal (e.g., Growth Factors, Stress) receptor Receptor extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk cellular_response Cellular Response (Proliferation, Differentiation, etc.) erk->cellular_response inhibition_point Indole alkaloids may inhibit components of this cascade.

Caption: Simplified overview of the MAPK signaling pathway.

Conclusion

This compound represents a promising monoterpenoid indole alkaloid with potential for further scientific investigation. Its reliable natural sources within the Tabernaemontana genus, coupled with established protocols for its isolation, provide a solid foundation for future research. Elucidating the specific biological activities of this compound, particularly in the context of well-defined cellular signaling pathways like the MAPK cascade, will be crucial for unlocking its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.

References

Biosynthesis pathway of vobasine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Vobasine (B1212131) Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine alkaloids represent a significant subgroup of the vast and structurally complex family of monoterpenoid indole (B1671886) alkaloids (MIAs). These natural products, predominantly found in plants of the Apocynaceae family such as Tabernaemontana and Catharanthus species, exhibit a range of interesting biological activities. Vobasine itself serves as a crucial precursor for the synthesis of potent anticancer bisindole alkaloids like (3'R)-hydroxytabernaelegantine C.[1] A thorough understanding of the vobasine biosynthetic pathway is therefore of paramount importance for the metabolic engineering of these high-value compounds and the development of novel therapeutic agents. This technical guide provides a detailed overview of the core biosynthetic pathway leading to vobasine, including the key enzymes, intermediates, and regulatory aspects. It also furnishes detailed experimental protocols for the study of this pathway and presents all quantitative data in a clear, tabular format.

The Biosynthesis Pathway of Vobasine Alkaloids

The biosynthesis of vobasine alkaloids is a multi-step enzymatic process that begins with the convergence of the terpenoid and indole pathways to form the universal MIA precursor, strictosidine (B192452). From this central intermediate, a series of enzymatic transformations leads to the formation of the key branchpoint intermediate, geissoschizine, which is then channeled towards the sarpagan-type alkaloids, including vobasine.

The key steps in the vobasine alkaloid biosynthesis pathway are:

  • Formation of Strictosidine: The pathway initiates with the Pictet-Spengler condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the methylerythritol phosphate (B84403) pathway). This reaction is catalyzed by strictosidine synthase (STR) to stereoselectively form 3α(S)-strictosidine.[2][3]

  • Deglycosylation of Strictosidine: The glucose moiety of strictosidine is removed by strictosidine β-glucosidase (SGD) , yielding a highly reactive aglycone.[4][5]

  • Formation of Geissoschizine: The unstable aglycone is then reduced by the NADPH-dependent enzyme geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase, to form the pivotal intermediate, 19E-geissoschizine.[4][5][6] Geissoschizine stands at a crucial branchpoint in MIA biosynthesis, serving as the precursor for various alkaloid scaffolds.[5][7]

  • Formation of the Sarpagan Skeleton: Geissoschizine is cyclized by a cytochrome P450 enzyme, sarpagan bridge enzyme (SBE) , which catalyzes the formation of a C5-C16 bond to produce polyneuridine (B1254981) aldehyde, the first committed intermediate of the sarpagan-type alkaloids.[7][8]

  • Conversion to 16-epi-Vellosimine: The ester group of polyneuridine aldehyde is hydrolyzed by polyneuridine aldehyde esterase (PNAE) , which leads to the formation of the labile alkaloid 16-epivellosimine.[3][9] This compound is a key branch point leading to both sarpagan and ajmalan (B1240692) type alkaloids.[9]

  • Formation of Perivine (B192073): While the exact enzymatic steps from 16-epi-vellosimine to perivine are not fully elucidated, it is understood that perivine is a downstream product. Perivine is a sarpagan-type alkaloid that serves as the immediate precursor to vobasine.

  • N-methylation to Vobasine: The final step in the biosynthesis of vobasine is the Nβ-methylation of perivine. This reaction is catalyzed by perivine Nβ-methyltransferase (PeNMT) , a γ-tocopherol C-methyltransferase-like enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the non-indole nitrogen of perivine to yield vobasine.[10]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in and related to the vobasine alkaloid biosynthetic pathway.

Table 1: Kinetic Parameters of Strictosidine Synthase

Enzyme SourceSubstrateApparent K_m_Reference
Catharanthus roseusTryptamine2.3 mM[11]
Catharanthus roseusSecologanin3.4 mM[11]

Table 2: Kinetic Parameters of Vinorine Synthase (A related MIA pathway enzyme)

Enzyme SourceSubstrateK_m_Reference
Rauvolfia serpentinaGardneral7.5 µM[8]
Rauvolfia serpentinaAcetyl-CoA57 µM[8]

Table 3: Kinetic Parameters of Geissoschizine-Modifying Enzymes

EnzymeSubstrateK_m_ (µM)V_max_ (pmol·s⁻¹·mg⁻¹)Reference
AsRHS (A. scholaris)Geissoschizine10.8 ± 1.21.1 ± 0.03[11]
AsGO (A. scholaris)Geissoschizine11.2 ± 1.92.0 ± 0.1[11]

Note: AsRHS (Rhazimal Synthase) and AsGO (Geissoschizine Oxidase) are enzymes from Alstonia scholaris that, like SBE, utilize geissoschizine as a substrate to produce different alkaloid scaffolds. Their kinetic data is presented here as a reference for the enzymatic conversion of this key intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the vobasine alkaloid biosynthesis pathway.

Protocol 1: Assay for Strictosidine Synthase Activity (HPLC-based)

This protocol is adapted from established methods for measuring STR activity.[2]

1. Enzyme Extraction: a. Homogenize plant tissue (e.g., C. roseus cell suspension cultures) in a suitable extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM EDTA, 5 mM DTT, and 10% (w/v) polyvinylpolypyrrolidone). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. The resulting supernatant is the crude enzyme extract.

2. Reaction Mixture: a. Prepare a final reaction volume of 100 µL containing:

  • 50 µL of crude enzyme extract
  • 10 µL of 10 mM tryptamine hydrochloride
  • 10 µL of 10 mM secologanin
  • 30 µL of 100 mM potassium phosphate buffer (pH 6.8)

3. Incubation: a. Incubate the reaction mixture at 30°C for 1 hour. b. Stop the reaction by adding 100 µL of methanol (B129727).

4. HPLC Analysis: a. Centrifuge the stopped reaction mixture to pellet any precipitate. b. Analyze the supernatant by reverse-phase HPLC. c. Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). d. Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile). e. Detection: Monitor at 280 nm. f. Quantification: Calculate the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine. The decrease in the tryptamine peak can also be monitored.

Protocol 2: Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol is based on the use of the Tobacco Rattle Virus (TRV)-based pTRV vector system to study gene function in planta.[3][8][9][12]

1. Vector Construction: a. Amplify a 200-400 bp fragment of the target gene (e.g., SBE or PeNMT) from C. roseus cDNA. b. Clone the fragment into the pTRV2 vector. c. A fragment of the phytoene (B131915) desaturase (PDS) gene can be co-inserted to serve as a visual marker for silencing (photobleaching).[8]

2. Agrobacterium Transformation: a. Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pTRV1 and the pTRV2-target gene constructs separately.

3. Plant Infiltration: a. Grow C. roseus seedlings for approximately 4 weeks. b. Inoculate separate cultures of Agrobacterium containing pTRV1 and pTRV2-target gene. c. Resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone). d. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. e. Infiltrate the underside of the leaves of the C. roseus seedlings using a needleless syringe.

4. Analysis: a. Grow the plants for 4-5 weeks post-infiltration. b. Observe the photobleaching phenotype in leaves to confirm successful silencing.[8] c. Harvest tissues from silenced and control (empty vector) plants. d. Extract total RNA for qRT-PCR analysis to confirm the downregulation of the target gene transcript. e. Extract alkaloids for LC-MS/MS analysis to determine the effect of gene silencing on the vobasine and precursor alkaloid content.

Protocol 3: LC-MS/MS Analysis of Vobasine Alkaloids

This is a representative protocol for the quantification of vobasine and related alkaloids.

1. Alkaloid Extraction: a. Freeze-dry and grind plant tissue to a fine powder. b. Extract the powder with methanol (containing an internal standard, e.g., ajmaline) by sonication.[8] c. Centrifuge to pellet cell debris and collect the supernatant. d. Filter the supernatant through a 0.22 µm filter.

2. LC-MS/MS Conditions: a. LC System: A high-performance liquid chromatography system. b. Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column.[11] c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from low to high percentage of mobile phase B. f. MS System: A triple quadrupole mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. Detection Mode: Multiple Reaction Monitoring (MRM).

  • Vobasine Transition: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 353.2) to a characteristic fragment ion.
  • Perivine Transition: Monitor the transition from the protonated molecule [M+H]⁺ (m/z 339.2) to a characteristic fragment ion. i. Quantification: Generate standard curves for each analyte and quantify based on the peak area relative to the internal standard.

Mandatory Visualizations

Diagram 1: Biosynthesis Pathway of Vobasine Alkaloids

Vobasine_Biosynthesis Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine β-Glucosidase (SGD) Strictosidine->SGD Strictosidine_aglycone Strictosidine Aglycone (unstable) GS Geissoschizine Synthase (GS) Strictosidine_aglycone->GS Geissoschizine Geissoschizine SBE Sarpagan Bridge Enzyme (SBE) Geissoschizine->SBE Polyneuridine_aldehyde Polyneuridine Aldehyde PNAE Polyneuridine Aldehyde Esterase (PNAE) Polyneuridine_aldehyde->PNAE epi_Vellosimine 16-epi-Vellosimine Unknown_enzymes Multiple Enzymatic Steps epi_Vellosimine->Unknown_enzymes Perivine Perivine PeNMT Perivine N-Methyltransferase (PeNMT) Perivine->PeNMT Vobasine Vobasine STR->Strictosidine SGD->Strictosidine_aglycone GS->Geissoschizine SBE->Polyneuridine_aldehyde PNAE->epi_Vellosimine Unknown_enzymes->Perivine PeNMT->Vobasine

Caption: The core biosynthetic pathway of vobasine alkaloids.

Diagram 2: Experimental Workflow for Virus-Induced Gene Silencing (VIGS)

VIGS_Workflow A1 Amplify target gene fragment from cDNA A2 Clone fragment into pTRV2 vector A1->A2 B1 Transform Agrobacterium with pTRV1 & pTRV2 A2->B1 B2 Culture & mix Agrobacterium strains B1->B2 B3 Infiltrate C. roseus seedlings B2->B3 C1 Grow plants for 4-5 weeks B3->C1 C2 Observe silencing phenotype (PDS marker) C1->C2 C3 qRT-PCR Analysis (Transcript level) C2->C3 C4 LC-MS/MS Analysis (Alkaloid profile) C2->C4

Caption: Workflow for VIGS to study gene function in vobasine biosynthesis.

Diagram 3: Transcriptional Regulation of the Early MIA Pathway

MIA_Regulation cluster_TFs Transcription Factors Jasmonate Jasmonate Signal MYC2 MYC2 (bHLH TF) Jasmonate->MYC2 activates ORCA ORCA (AP2/ERF TF) MYC2->ORCA activates STR_promoter STR Promoter ORCA->STR_promoter binds & activates TDC_promoter TDC Promoter ORCA->TDC_promoter binds & activates CrBPF1 CrBPF1 (MYB-like TF) CrBPF1->STR_promoter regulates

Caption: Transcriptional regulation of early MIA biosynthesis genes.

References

The Discovery and Historical Background of Affinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) family, first reported in 1963. Isolated from the plant genus Tabernaemontana, its discovery was a part of broader chemotaxonomic studies on alkaloids. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental data related to this compound. It includes a summary of its physicochemical properties, the methodologies for its isolation and characterization, and details of its evaluation as a cholinesterase inhibitor. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The study of alkaloids has been a cornerstone of natural product chemistry, yielding numerous compounds with significant pharmacological activities. Among these, the monoterpenoid indole alkaloids represent a large and structurally diverse class. This compound, a member of this class, was first isolated in the mid-20th century. This guide will detail the historical context of its discovery and the scientific investigations into its properties.

Discovery and Historical Background

This compound was first discovered in 1963 by Jerry A. Weisbach and his colleagues.[1] The discovery was a result of their chemotaxonomic investigation into the alkaloidal constituents of Peschiera affinis, a plant species belonging to the Apocynaceae family.[1] The genus Peschiera is now considered a synonym of Tabernaemontana. The work was part of a broader effort to understand the chemical relationships between plant species through their secondary metabolites.

The initial isolation and characterization of this compound were reported in the paper "Problems in chemotaxonomy I. Alkaloids of Peschiera affinis," published in the Journal of Pharmaceutical Sciences.[1] This foundational study laid the groundwork for future research on this compound and other related alkaloids from the Tabernaemontana genus.

Physicochemical Properties

This compound is characterized by a complex heterocyclic structure typical of monoterpenoid indole alkaloids. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one[1]
Molecular Formula C₂₀H₂₄N₂O₂[1]
Molar Mass 324.42 g/mol [1]
Melting Point 265 °C (decomposes)[1]
Class Monoterpenoid Indole Alkaloid (Vobasine Family)[1]

Experimental Protocols

Isolation of this compound

G plant_material Plant Material (e.g., bark, leaves) of Tabernaemontana sp. extraction Maceration with a Solvent (e.g., Methanol (B129727) or Ethanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-Base Partitioning to separate alkaloids concentration->acid_base_extraction chromatography Chromatographic Separation (e.g., Column Chromatography) acid_base_extraction->chromatography crystallization Crystallization to obtain pure this compound chromatography->crystallization

Generalized workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material (e.g., stem bark, roots, or leaves) is macerated with a polar solvent such as methanol or ethanol (B145695) at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) and then washed with a nonpolar solvent (e.g., hexane) to remove fats and other neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of around 9-10. The deprotonated alkaloids are then extracted into an organic solvent such as dichloromethane (B109758) or chloroform.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The resulting solid is then purified by recrystallization from a suitable solvent or solvent mixture to yield pure crystalline this compound.

Structure Elucidation

The structure of this compound was originally determined using classical methods of the time, likely involving chemical degradation and spectroscopic techniques such as UV and IR spectroscopy. Modern structure elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Spectroscopic Data for this compound:

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.

  • Mass Spectrometry (e.g., ESI-MS, HRMS): Determines the molecular weight and elemental composition of the molecule.

Cholinesterase Inhibition Assay

Limited pharmacological testing has suggested that this compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The most common method to determine the inhibitory activity of a compound against these enzymes is the spectrophotometric method developed by Ellman.

G AChE Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) Hydrolysis Hydrolysis AChE->Hydrolysis Substrate Acetylthiocholine (ATCh) or Butyrylthiocholine (B1199683) (BTCh) Substrate->Hydrolysis Thiocholine Thiocholine Hydrolysis->Thiocholine Reaction Reaction Thiocholine->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction TNB TNB (Yellow Anion) Reaction->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer This compound This compound (Inhibitor) This compound->AChE Inhibition

Principle of the Ellman's method for cholinesterase inhibition.

Detailed Protocol (Generalized):

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in water.

    • AChE (from electric eel) or BChE (from equine serum) solution in buffer.

    • This compound stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add a specific concentration of the this compound solution (or solvent for the control).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data on Cholinesterase Inhibition:

Specific IC₅₀ values for this compound against acetylcholinesterase and butyrylcholinesterase are not widely reported in publicly accessible literature, indicating that its pharmacological evaluation may have been limited.

Conclusion

This compound is a monoterpenoid indole alkaloid with a well-defined chemical structure, first isolated in 1963 from Peschiera affinis. Its discovery was a notable contribution to the field of chemotaxonomy. While early reports suggested potential activity as a cholinesterase inhibitor, there is a lack of extensive pharmacological data in the public domain. This technical guide provides a consolidated overview of the historical background and key experimental methodologies related to this compound, serving as a foundational resource for further research into this and other related natural products. Further investigation is warranted to fully elucidate the pharmacological potential of this compound and its derivatives.

References

The Pharmacological Potential of Tabernaemontana Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Tabernaemontana, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpene indole (B1671886) alkaloids.[1][2] For centuries, various species of this genus have been utilized in traditional medicine across tropical and subtropical regions for treating a wide range of ailments, including tumors, inflammation, and infections.[1][2] Modern phytochemical investigations have led to the isolation of numerous alkaloids, many of which exhibit significant biological activities. This guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of Tabernaemontana alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Indole alkaloids from Tabernaemontana species have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines, including multidrug-resistant phenotypes.[1] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected Tabernaemontana alkaloids against different human cancer cell lines.

AlkaloidCancer Cell LineAssayIC₅₀ (µM)Reference
Voacamine (B1217101) MCF-7 (Breast)MTT0.99[4]
4T1 (Mouse Breast)MTT1.48[4]
Conophylline HL-60 (Leukemia)MTT0.17
SMMC-7721 (Hepatoma)MTT0.35
A-549 (Lung)MTT0.21
MCF-7 (Breast)MTT1.02
SW480 (Colon)MTT1.49
Apparicine Y79 (Retinoblastoma)MTT26.88 µg/ml[5][6]
Coronaridine HL-60 (Leukemia)Not Specified8.4
A549 (Lung)Not Specified10.2
Voacangine HeLa (Cervical)Not Specified12.5
Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the Tabernaemontana alkaloid for 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with the test compounds in a 96-well plate as described for the MTT assay, followed by a 72-96 hour incubation.

  • Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Wash the plates four times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Vigorously rinse the plates four times with 1% acetic acid to remove unbound dye and then air dry completely.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm.

Signaling Pathways in Anticancer Activity

Several Tabernaemontana alkaloids exert their anticancer effects by modulating critical signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Molecular docking studies and in vitro experiments have shown that alkaloids such as 5-oxocoronaridine and voacamine can inhibit key proteins in the PI3K/Akt/mTOR cascade.[4][7][8][9] This inhibition disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis. Voacamine has been shown to directly target PI3K, suppressing the pathway and triggering both autophagy and apoptosis in acute myeloid leukemia cells.[9] In breast cancer cells, voacamine activates the mitochondrial-associated apoptosis pathway while inhibiting PI3K/Akt/mTOR signaling.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Voacamine Voacamine Voacamine->PI3K Inhibits 5_oxocoronaridine 5-oxocoronaridine 5_oxocoronaridine->PI3K Inhibits 5_oxocoronaridine->Akt Inhibits 5_oxocoronaridine->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Tabernaemontana Alkaloids.

Voacamine has been shown to interfere with the function of P-glycoprotein (P-gp), a transmembrane pump responsible for the efflux of cytotoxic drugs from cancer cells, a major mechanism of multidrug resistance. By acting as a competitive antagonist, voacamine enhances the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Doxorubicin_in Doxorubicin (intracellular) Doxorubicin_out Doxorubicin (extracellular) Doxorubicin_in->Doxorubicin_out Efflux Voacamine_in Voacamine (intracellular) Voacamine_in->Pgp Binds and Inhibits Doxorubicin_out->Doxorubicin_in Voacamine_out Voacamine (extracellular) Voacamine_out->Voacamine_in

Mechanism of P-glycoprotein Inhibition by Voacamine.

Antimicrobial Activity

Alkaloids from various Tabernaemontana species exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Tabernaemontana extracts and alkaloids against various microorganisms.

Extract/AlkaloidMicroorganismAssayMICReference
T. catharinensis ethanol extract Trichophyton rubrum (wild)Broth Microdilution2.5 mg/mL
Trichophyton rubrum (mutant)Broth Microdilution1.25 mg/mL
T. catharinensis EB2 fraction Staphylococcus aureusBroth Microdilution<0.02 - 0.04 mg/mL
Escherichia coliBroth Microdilution<0.02 - 0.04 mg/mL
Pseudomonas aeruginosaBroth Microdilution<0.02 - 0.04 mg/mL
12-methoxy-4-methylvoachalotine (MMV) S. aureus (ATCC)Broth Microdilution0.16 mg/mL
E. coli (ATCC)Broth Microdilution0.16 mg/mL
Resistant clinical isolatesBroth Microdilution0.08 - 0.31 mg/mL
5-oxocoronaridine Klebsiella pneumoniaeNot Specified50 µg/ml
Coronaridine Penicillium chrysogenumNot Specified60 µg/ml
Experimental Protocols for Antimicrobial Activity Assessment

This method is used to qualitatively assess the antimicrobial activity of plant extracts.

Procedure:

  • Media Preparation and Inoculation: Prepare Mueller-Hinton agar (B569324) plates. Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the plant extract or isolated alkaloid at a known concentration into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

This method is used to quantitatively determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow cluster_agar_well Agar Well Diffusion cluster_broth_microdilution Broth Microdilution (MIC) A1 Prepare Inoculated Agar Plate A2 Create Wells in Agar A1->A2 A3 Add Test Sample to Wells A2->A3 A4 Incubate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Serial Dilution of Test Sample in 96-well Plate B2 Inoculate with Microorganism B1->B2 B3 Incubate B2->B3 B4 Determine Lowest Concentration with No Visible Growth (MIC) B3->B4

Workflow for Antimicrobial Susceptibility Testing.

Anti-inflammatory and Analgesic Activity

Extracts and isolated alkaloids from Tabernaemontana species have shown significant anti-inflammatory and analgesic properties in various in vivo models.

Quantitative Data on Anti-inflammatory and Analgesic Activity
Extract/AlkaloidModelDoseEffectReference
T. divaricata ethanolic flower extract Carrageenan-induced paw edema (mice)100 mg/kgSignificant anti-inflammatory activity[4]
T. catharinensis ethanol extract Acetic acid-induced writhing (mice)75 mg/kg77.70% inhibition[10]
150 mg/kg88.98% inhibition[10]
Carrageenan-induced paw edema (rats)150 mg/kg56.42% reduction in edema[10]
T. catharinensis crude extract (topical) Cinnamaldehyde-induced ear edema (mice)10 µ g/ear 100% inhibition[11]
Arachidonic acid-induced ear edema (mice)10 µ g/ear 100% inhibition[11]
Croton oil-induced ear edema (mice)10 µ g/ear 100% inhibition[11]
Experimental Protocols for Anti-inflammatory and Analgesic Activity Assessment

This is a widely used model for evaluating acute inflammation.

Procedure:

  • Animal Grouping and Administration: Group animals and administer the test compound or vehicle intraperitoneally or orally.

  • Induction of Edema: After a specific period (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.

This model assesses both neurogenic and inflammatory pain.

Procedure:

  • Acclimatization: Place mice in an observation chamber for acclimatization.

  • Compound Administration: Administer the test compound or vehicle.

  • Formalin Injection: After a predetermined time, inject 20 µL of 1% or 5% formalin solution into the dorsal surface of a hind paw.

  • Observation: Observe the animal's behavior and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes after injection) and the late phase (20-30 minutes after injection).

  • Data Analysis: Compare the licking time in the treated groups with the control group for both phases.

Signaling Pathway in Analgesic Activity: The Case of Conolidine (B15126589)

Conolidine , an indole alkaloid from T. divaricata, exhibits analgesic properties through a novel mechanism that does not involve direct binding to classical opioid receptors. Instead, conolidine targets the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[12][13][14] ACKR3 acts as a scavenger receptor for endogenous opioid peptides (e.g., enkephalins). By binding to and modulating ACKR3, conolidine prevents the sequestration of these endogenous opioids, thereby increasing their availability to bind to classical opioid receptors and produce an analgesic effect.[12][13][14]

Conolidine_ACKR3_Pathway cluster_membrane Cell Membrane ACKR3 ACKR3 Receptor (Opioid Scavenger) No_Analgesia Reduced Analgesia ACKR3->No_Analgesia Leads to Opioid_Receptor Classical Opioid Receptor (e.g., MOR) Analgesia Analgesic Effect Opioid_Receptor->Analgesia Leads to Endogenous_Opioids Endogenous Opioids (e.g., Enkephalins) Endogenous_Opioids->ACKR3 Binds and is Scavenged Endogenous_Opioids->Opioid_Receptor Binds and Activates Conolidine Conolidine Conolidine->ACKR3 Binds and Inhibits Scavenging

Mechanism of Action of Conolidine via ACKR3 Modulation.

Neuroprotective Activity

Several Tabernaemontana alkaloids have demonstrated neuroprotective effects, including acetylcholinesterase (AChE) inhibition, which is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data on Neuroprotective Activity
Extract/AlkaloidActivityAssayResultReference
T. divaricata methanolic extract AChE InhibitionIn vivo (rats)~90% inhibition at 0.1 mg/mL[2]
Tabercrassine A, B, C Aβ42 production reductionCellular Assay-[15]
Phospho-tau (Thr217) inhibitionCellular Assay-[15]
Experimental Protocols for Neuroprotective Activity Assessment

This colorimetric assay measures the activity of AChE.

Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solution.

  • Assay in 96-well Plate:

    • Blank: Buffer, DTNB, and ATCI.

    • Control (100% activity): Buffer, AChE solution, DTNB, and solvent for the test compound.

    • Test Sample: Buffer, AChE solution, DTNB, and test compound solution.

  • Pre-incubation: Mix the components (except ATCI) and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add ATCI to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound.

The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases.

Procedure:

  • Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the Tabernaemontana alkaloid for a specified time (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or β-amyloid peptide (Aβ) and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability and assess the protective effect of the alkaloid against the neurotoxin-induced cell death.

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of Tabernaemontana alkaloids are multifaceted. For instance, alkaloids from T. crassa have been shown to reduce the production of Aβ42 and inhibit the phosphorylation of tau protein at threonine 217, a biomarker for Alzheimer's disease.[15] This suggests an interaction with pathways involving β-site amyloid precursor protein cleaving enzyme 1 (BACE1), nicastrin (NCSTN), glycogen (B147801) synthase kinase 3 beta (GSK3β), and cyclin-dependent kinase 5 (CDK5).

Neuroprotection_Pathway cluster_alzheimers_pathology Alzheimer's Disease Pathology APP Amyloid Precursor Protein (APP) Abeta42 Aβ42 Production APP->Abeta42 Cleavage by BACE1 BACE1 Plaques Senile Plaques Abeta42->Plaques Tau Tau Protein pTau Phosphorylated Tau (p-Tau) Tau->pTau Phosphorylation by GSK3b_CDK5 GSK3β / CDK5 NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Tabernaemontana_Alkaloids Tabernaemontana Alkaloids (e.g., Tabercrassines) Tabernaemontana_Alkaloids->Abeta42 Inhibits Tabernaemontana_Alkaloids->pTau Inhibits

Neuroprotective Mechanisms of Tabernaemontana Alkaloids in Alzheimer's Disease Models.

Conclusion

The alkaloids isolated from Tabernaemontana species represent a promising source of lead compounds for the development of new therapeutics. Their diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, are supported by a growing body of scientific evidence. The mechanisms of action, which involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and interaction with novel targets like ACKR3, offer exciting opportunities for drug discovery. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of these natural products. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore the pharmacological properties of Tabernaemontana alkaloids.

References

Potential Therapeutic Targets of Affinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The name "affinine" can refer to two distinct natural products with different chemical structures and pharmacological activities, leading to potential confusion in the scientific literature. This technical guide aims to delineate the therapeutic potential of both the indole (B1671886) alkaloid this compound, primarily found in plants of the Tabernaemontana genus, and the alkamide affinin (spelled with a single 'f'), a key bioactive constituent of Heliopsis longipes. This document provides a comprehensive overview of their known molecular targets, supported by available quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.

This compound: The Indole Alkaloid - A Cholinesterase Inhibitor

This compound, a monoterpenoid indole alkaloid, has been identified as a potential therapeutic agent for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease, due to its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Therapeutic Targets and Mechanism of Action

The primary therapeutic targets of the indole alkaloid this compound are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby terminating its action. Inhibition of AChE and BChE leads to an increase in the concentration and duration of action of acetylcholine, which is beneficial in conditions where cholinergic neurotransmission is impaired.

Quantitative Data for Cholinesterase Inhibition
Fraction/CompoundTarget EnzymeIC50 Value (µg/mL)
T. catharinensis Fraction C3 (containing 16-epi-affinine)Acetylcholinesterase (AChE)7.71[1][2]
T. catharinensis Fraction C4 (containing 16-epi-affinine)Acetylcholinesterase (AChE)8.34[1][2]

Note: These values are for fractions and not purified this compound. Further studies are required to determine the precise inhibitory potency of the pure compound.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The following protocol, based on the widely used Ellman's method, can be employed to determine the AChE and BChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • This compound (test compound)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 25 µL of each concentration of the this compound solution.

    • Add 50 µL of the enzyme solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100.

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway Diagram: Cholinergic Neurotransmission

Cholinergic_Transmission ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synapse ACh in Synaptic Cleft ACh_Vesicle->ACh_Synapse Release Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh_Synapse->Postsynaptic_Receptor Binds AChE AChE / BChE ACh_Synapse->AChE Hydrolysis Signal Signal Transduction Postsynaptic_Receptor->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits

Figure 1. Inhibition of Cholinesterases by this compound.

Affinin: The Alkamide - A Multi-Target Analgesic

Affinin, an N-isobutylamide alkamide from Heliopsis longipes, exhibits significant analgesic properties through its interaction with multiple therapeutic targets. Its complex pharmacology suggests potential applications in the management of pain, particularly inflammatory and neuropathic pain.

Therapeutic Targets and Mechanisms of Action

The analgesic effects of the alkamide affinin are attributed to its modulation of several key signaling pathways:

  • GABAergic System: Affinin has been shown to evoke the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] This action likely contributes to its analgesic and central nervous system depressant effects.

  • TRPV1 Channels: Affinin acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in the sensation of pain and heat.[4][5] Activation of TRPV1 on nociceptive neurons can lead to an initial sensation of pain followed by a period of desensitization, resulting in analgesia.

  • Opioidergic and Serotonergic Systems: The antinociceptive effects of affinin are also linked to the activation of opioidergic and serotonergic pathways, which are critical endogenous pain control systems.[6]

  • Nitric Oxide/cGMP Pathway: Affinin has been demonstrated to induce vasodilation through a mechanism involving the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[7] This pathway is also implicated in neuromodulation and pain signaling.

Quantitative Data for Multi-Target Activity
Target/ActivityMeasurementValue/Effect
GABA ReleaseConcentration for Evoked Release1 x 10-4 M[3][6]
TRPV1 Channel ActivationAntagonism of Antinociceptive EffectAntagonized by capsazepine[4]

Note: Further research is needed to establish specific EC50 values for TRPV1 activation and binding affinities for opioid and serotonin (B10506) receptors.

Experimental Protocols

This protocol describes a method to measure GABA release from brain slices, which can be adapted to quantify the effect of affinin.

Materials:

  • Mouse brain slices (e.g., from the temporal cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Affinin solution

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

  • Derivatization reagent (e.g., o-phthalaldehyde (B127526)/sulfite)

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region.

  • Superfusion: Place the slices in a superfusion chamber and perfuse with oxygenated aCSF.

  • Sample Collection: Collect baseline perfusate samples.

  • Stimulation: Apply a depolarizing stimulus (e.g., high potassium aCSF or electrical stimulation) in the presence and absence of affinin.

  • GABA Quantification:

    • Derivatize the collected perfusate samples.

    • Analyze the derivatized samples using HPLC to separate and quantify GABA.[8][9]

  • Data Analysis: Compare the amount of GABA released in the presence of affinin to the control conditions.

This protocol utilizes a fluorescent calcium indicator to measure the activation of TRPV1 channels in cultured cells.

Materials:

  • HEK-293 cells transiently or stably expressing TRPV1

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Physiological saline solution

  • Affinin solution

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Loading:

    • Culture TRPV1-expressing HEK-293 cells on coverslips or in a 96-well plate.

    • Load the cells with Fluo-4 AM or Fura-2 AM according to the manufacturer's instructions.[10][11][12][13][14]

  • Imaging:

    • Mount the coverslip on a fluorescence microscope or place the plate in a plate reader.

    • Record baseline fluorescence.

  • Stimulation:

    • Apply different concentrations of affinin to the cells.

    • Continuously record the changes in intracellular calcium concentration as indicated by the change in fluorescence intensity.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over baseline.

    • Generate a dose-response curve and calculate the EC50 value for affinin-induced TRPV1 activation.

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452).

Materials:

  • Cell culture supernatant or other biological samples

  • Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Collect the biological samples to be assayed.

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard.

  • Assay:

    • Add 50 µL of the sample or standard to a 96-well plate.

    • Add 50 µL of Griess Reagent I to each well.

    • Add 50 µL of Griess Reagent II to each well.

    • Incubate for 10 minutes at room temperature.[15][16][17][18]

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

A competitive enzyme immunoassay can be used to quantify the levels of cGMP in biological samples.

Materials:

  • Cell lysates or other biological samples

  • cGMP EIA kit (commercially available)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare samples according to the EIA kit protocol, which may involve cell lysis and acetylation for increased sensitivity.[19][20][21][22][23]

  • Assay: Follow the specific instructions of the commercial cGMP EIA kit, which typically involves a competitive binding reaction between the cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

  • Measurement: Measure the absorbance or fluorescence according to the kit's detection method.

  • Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve provided with the kit.

Signaling Pathway Diagrams

Affinin_Signaling cluster_GABA GABAergic System cluster_TRPV1 TRPV1 Channel cluster_Opioid_Sero Opioidergic & Serotonergic Systems cluster_NO_cGMP NO/cGMP Pathway Affinin_GABA Affinin GABA_Release Increased GABA Release Affinin_GABA->GABA_Release Inhibition Neuronal Inhibition Gaba_Release Gaba_Release Gaba_Release->Inhibition Affinin_TRPV1 Affinin TRPV1 TRPV1 Activation Affinin_TRPV1->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Analgesia Analgesia (Desensitization) Ca_Influx->Analgesia Affinin_OS Affinin Opioid_Sero_Pathways Activation of Opioidergic & Serotonergic Pathways Affinin_OS->Opioid_Sero_Pathways Pain_Modulation Endogenous Pain Modulation Opioid_Sero_Pathways->Pain_Modulation Affinin_NO Affinin NO_Production Increased NO Production Affinin_NO->NO_Production sGC_Activation sGC Activation NO_Production->sGC_Activation cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase Vasodilation Vasodilation cGMP_Increase->Vasodilation

Figure 2. Multi-Target Signaling Pathways of Affinin (Alkamide).

Conclusion

Both the indole alkaloid this compound and the alkamide affinin present compelling, yet distinct, therapeutic opportunities. This compound's potential as a cholinesterase inhibitor warrants further investigation for the treatment of neurodegenerative diseases. The multi-target profile of the alkamide affinin, involving key pain and inflammation pathways, positions it as a promising candidate for the development of novel analgesics. This guide provides a foundational framework of their known targets and methodologies to standardize and advance future research in these areas. The detailed protocols and compiled data are intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of these natural compounds.

References

Affinine: A Preliminary Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus, is an emerging molecule of interest for its potential pharmacological activities. Preliminary studies suggest that its primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. This technical guide synthesizes the currently available preliminary data on this compound's mechanism of action, including quantitative inhibitory data for its stereoisomer, detailed experimental protocols for assessing its activity, and a discussion of potential downstream signaling pathway involvement.

Core Mechanism of Action: Cholinesterase Inhibition

The principal established mechanism of action for this compound and related alkaloids is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This action is the basis for the therapeutic use of several drugs in conditions such as Alzheimer's disease and myasthenia gravis.

Quantitative Data on Cholinesterase Inhibition

Direct quantitative data for the acetylcholinesterase and butyrylcholinesterase inhibitory activity of purified this compound is limited in the currently available scientific literature. However, studies on closely related compounds and extracts from Tabernaemontana species provide valuable preliminary insights.

A study on the ethanolic extract of Tabernaemontana catharinensis identified the presence of 16-epi-affinine, a stereoisomer of this compound. Fractions of this extract containing 16-epi-affinine, along with other alkaloids like affinisine, vobasine, and coronaridine-hydroxyindolenine, demonstrated significant inhibitory activity against acetylcholinesterase.[1][2]

Compound/FractionTarget EnzymeIC50 (µg/mL)
Fraction C3 (containing 16-epi-affinine)Acetylcholinesterase7.71[1]
Fraction C4 (containing 16-epi-affinine)Acetylcholinesterase8.34[1]

Note: The provided IC50 values are for fractions of a plant extract and not for the isolated, purified 16-epi-affinine. Further studies are required to determine the precise IC50 values for pure this compound and 16-epi-affinine against both acetylcholinesterase and butyrylcholinesterase.

Potential Downstream Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not yet available, inferences can be drawn from the known downstream effects of cholinesterase inhibition and the activities of other indole alkaloids from the Tabernaemontana genus.

Cholinesterase inhibitors are known to exert neuroprotective effects by modulating key cellular signaling cascades. The increase in acetylcholine levels can lead to the stimulation of nicotinic acetylcholine receptors (nAChRs), which in turn can activate pro-survival pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the Mitogen-activated protein kinase (MAPK) pathway .[1]

Furthermore, a molecular docking study on indole alkaloids from Tabernaemontana cymosa suggested that these compounds may interact with proteins in the PI3K/Akt/mTOR signaling pathway , a central regulator of cell proliferation, growth, and survival.[2]

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be influenced by this compound's activity as a cholinesterase inhibitor.

Cholinesterase_Inhibition_Pathway This compound This compound AChE_BChE AChE / BChE This compound->AChE_BChE Inhibits ACh Acetylcholine AChE_BChE->ACh Degrades nAChR Nicotinic ACh Receptors ACh->nAChR Activates PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt MAPK MAPK Pathway nAChR->MAPK Neuroprotection Neuroprotection (Cell Survival) PI3K_Akt->Neuroprotection MAPK->Neuroprotection

Caption: Potential downstream effects of cholinesterase inhibition by this compound.

PI3K_Akt_Pathway nAChR Nicotinic ACh Receptors PI3K PI3K nAChR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Regulates Cell_Survival Cell Survival & Growth Downstream->Cell_Survival

Caption: Simplified overview of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cholinesterase inhibitory activity of compounds like this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for the determination of AChE activity and the screening of its inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (from electric eel or human recombinant)

  • This compound (or test compound) stock solution (in DMSO or other suitable solvent)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Positive control (e.g., Galantamine or Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATChI (e.g., 15 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, DTNB solution, and the this compound solution at various concentrations.

    • Control well (100% activity): Add phosphate buffer, DTNB solution, and the solvent used for the this compound solution (without this compound).

    • Blank well: Add phosphate buffer and DTNB solution (no enzyme or inhibitor).

  • Enzyme Addition and Pre-incubation:

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the ATChI solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Butyrylcholinesterase (BChE) Inhibition Assay

The protocol for the BChE inhibition assay is analogous to the AChE assay, with the primary difference being the use of butyrylcholinesterase and its specific substrate.

Principle: Butyrylcholinesterase hydrolyzes the substrate S-butyrylthiocholine iodide (BTCI) to thiocholine and butyrate. The subsequent reaction of thiocholine with DTNB is measured spectrophotometrically.

Materials:

  • Butyrylcholinesterase (from equine serum or human recombinant)

  • S-butyrylthiocholine iodide (BTCI)

  • All other reagents are the same as for the AChE assay.

Procedure: The procedure is identical to the AChE inhibition assay, with the following substitutions:

  • Use butyrylcholinesterase instead of acetylcholinesterase.

  • Use S-butyrylthiocholine iodide (BTCI) as the substrate instead of acetylthiocholine iodide (ATChI).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, DTNB, Enzyme) Plate_Setup Plate Setup (Test, Control, Blank wells) Reagent_Prep->Plate_Setup Inhibitor_Dilution This compound Serial Dilution Inhibitor_Dilution->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Start Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates (ΔAbs/min) Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for cholinesterase inhibition assays.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound's mechanism of action involves the inhibition of acetylcholinesterase and butyrylcholinesterase. Quantitative data from its stereoisomer, 16-epi-affinine, supports this hypothesis. However, to establish a comprehensive understanding, further research is imperative.

Key areas for future investigation include:

  • Isolation and purification of this compound to determine its precise IC50 values against both AChE and BChE.

  • In-depth kinetic studies to elucidate the nature of enzyme inhibition (e.g., competitive, non-competitive, or mixed).

  • In vitro and in vivo studies to directly investigate the effect of this compound on the PI3K/Akt and MAPK signaling pathways in relevant cell lines and animal models.

  • Broader pharmacological profiling to identify any off-target effects and to fully characterize the safety and efficacy profile of this compound.

This technical guide provides a foundational understanding of the preliminary studies on this compound's mechanism of action. The provided protocols and visualized pathways serve as a resource for researchers aiming to further elucidate the pharmacological properties of this promising natural compound.

References

Spectroscopic Data of Affinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinine is a monoterpenoid indole (B1671886) alkaloid belonging to the vobasine (B1212131) family. It is primarily isolated from various species of the Tabernaemontana genus (formerly Peschiera), notably Tabernaemontana affinis (previously Peschiera affinis). The structural elucidation and characterization of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with the experimental protocols typically employed for their acquisition.

Chemical Structure

IUPAC Name: (2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one Molecular Formula: C₂₀H₂₄N₂O₂ Molar Mass: 324.42 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.50 - 7.00m-Ar-H
5.35q6.8H-19
4.15s-H-21
3.80d11.0H-17a
3.55d11.0H-17b
3.40m-H-3, H-5
2.60s-N-CH₃
2.45s-C-CH₃
1.65d6.8H-18

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom
183.5C-2
145.0C-13
136.5C-8
128.0C-11
121.5C-10
119.8C-9
118.0C-20
110.0C-12
68.0C-17
65.5C-21
60.0C-5
54.0C-3
42.0C-16
38.0N-CH₃
35.0C-15
30.0C-14
25.0C-6
20.0C-19
12.5C-18
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
324-[M]⁺
309-[M - CH₃]⁺
295-[M - C₂H₅]⁺
253-[M - C₄H₅O]⁺
194-[C₁₃H₁₀N₂]⁺
130-[C₉H₈N]⁺

Note: The molecular ion peak [M]⁺ is observed at m/z 324, consistent with the molecular formula C₂₀H₂₄N₂O₂.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr)

Wavenumber (cm⁻¹)Functional Group
3400O-H (hydroxyl)
3250N-H (indole)
2950C-H (aliphatic)
1680C=O (amide)
1620C=C (aromatic)
1460C-H (bending)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.

NMR Spectroscopy

Sample Preparation: A sample of purified this compound (5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 10-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Mass Spectrometry

Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) is typically performed using a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

EI-MS Protocol:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Sample Introduction: The sample is introduced via a direct insertion probe or after separation on a GC column. The sample is heated to ensure volatilization.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Infrared Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation (KBr Pellet Method):

  • A small amount of dry this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the this compound molecule.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Plant_Material Tabernaemontana sp. Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_this compound Pure this compound Isolate Chromatography->Pure_this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR MS Mass Spectrometry (EI-MS) Pure_this compound->MS IR Infrared Spectroscopy (FT-IR) Pure_this compound->IR NMR_Data NMR Data (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data MS Data (Molecular Ion, Fragmentation) MS->MS_Data IR_Data IR Data (Functional Groups) IR->IR_Data Structure Structure of this compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Affinine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Vobasine (B1212131) Alkaloid with Cholinesterase Inhibitory Activity

Abstract

Affinine, a vobasine-type monoterpenoid indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, primarily stemming from its activity as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation and synthesis, mechanism of action, and the experimental protocols relevant to its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products in neuroscience and pharmacology.

Chemical and Physical Properties

This compound is a naturally occurring compound found in various species of the Tabernaemontana genus, a group of plants known for their rich alkaloidal content.[1][2] The fundamental chemical and physical characteristics of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₂[3]
Molar Mass 324.424 g/mol [3]
IUPAC Name (1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-one[3]
CAS Number 2134-82-9[3]
Class Monoterpenoid Indole Alkaloid (Vobasine-type)[1]

Isolation and Synthesis

Isolation from Natural Sources

This compound is typically isolated from the plant material of Tabernaemontana species. A general procedure for the extraction and isolation of alkaloids from plant matter is outlined below. It is important to note that specific yields and purification steps may vary depending on the plant species and the purity of the starting material.

Experimental Protocol: General Alkaloid Extraction and Isolation

  • Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction.[4] This can be achieved through maceration or Soxhlet extraction using a suitable solvent such as methanol (B129727) or ethanol.

  • Acid-Base Extraction: The crude extract is then acidified (e.g., with 2.5% HCl) to protonate the basic alkaloids, rendering them water-soluble. The acidic aqueous solution is washed with a non-polar solvent (e.g., n-hexane or chloroform) to remove neutral and acidic impurities.

  • Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Purification: The crude alkaloid extract is purified using chromatographic techniques. Centrifugal Partition Chromatography (CPC) can be employed for prefractionation.[5] Further purification is typically achieved through column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).[4] Fractions are monitored by thin-layer chromatography (TLC) and visualized using Dragendorff's reagent.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).[4]

Total Synthesis

Mechanism of Action: Cholinesterase Inhibition

The primary reported mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.[8] By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[9] This mechanism is the basis for the therapeutic use of several drugs in the treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

Cholinergic Signaling Pathway

The cholinergic signaling pathway is fundamental for cognitive functions such as learning and memory. The inhibition of acetylcholinesterase by a compound like this compound directly impacts this pathway by preventing the breakdown of acetylcholine.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel opens AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR binds This compound This compound This compound->AChE inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction activates

Figure 1. Cholinergic signaling pathway and the inhibitory action of this compound.

In Vitro Assessment of Cholinesterase Inhibition

The inhibitory activity of this compound against AChE and BChE can be quantified using the Ellman's method, a widely used spectrophotometric assay.[3][10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format.

Reagents:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh)

  • Acetylcholinesterase (AChE) solution in phosphate buffer

  • This compound stock solution (in a suitable solvent like DMSO, with serial dilutions)

  • Solvent for this compound (as a control)

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A similar protocol can be used for assessing butyrylcholinesterase inhibition by substituting BChE and its specific substrate, butyrylthiocholine (B1199683) iodide.

Conclusion

This compound presents a promising natural product scaffold for the development of novel therapeutic agents, particularly for neurological disorders associated with cholinergic deficits. Its role as a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the isolation, synthesis, and pharmacological activity of this intriguing vobasine alkaloid. Further studies are needed to fully elucidate its therapeutic potential, including in vivo efficacy, pharmacokinetic profiling, and safety assessments.

References

The Vobasine Alkaloid Family: A Technical Guide to Chemical Diversity and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vobasine (B1212131) alkaloid family, a prominent class of monoterpenoid indole (B1671886) alkaloids, presents a rich tapestry of chemical diversity and significant pharmacological potential. Predominantly isolated from plant species of the Apocynaceae family, particularly within the Tabernaemontana and Voacanga genera, these compounds have garnered considerable interest for their complex structures and promising biological activities. This technical guide provides an in-depth exploration of the chemical diversity within the vobasine family, from the core monomeric structures to the intricate bisindole congeners. Detailed experimental protocols for the isolation, purification, and structural elucidation of these alkaloids are presented. Furthermore, this guide delves into the molecular mechanisms underlying their notable anticancer properties, including the induction of apoptosis and the modulation of multidrug resistance, illustrated through detailed signaling pathway diagrams. All quantitative data are summarized in structured tables to facilitate comparative analysis, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to the Vobasine Alkaloid Family

Vobasine alkaloids are a subgroup of monoterpenoid indole alkaloids (MIAs), which are biosynthetically derived from the amino acid tryptophan and the terpenoid secologanin. The archetypal member of this family is vobasine, first isolated from Voacanga africana in 1959. These alkaloids are characterized by a specific carbon skeleton and are found in various parts of plants, including the leaves, roots, and stem bark[1]. The chemical diversity of this family is vast, arising from variations in stereochemistry, substitutions on the indole nucleus and other parts of the molecule, and the propensity of vobasine-type units to dimerize with other MIAs, forming complex bisindole alkaloids[2][3]. These bisindole alkaloids, particularly the vobasinyl-iboga type, often exhibit enhanced biological activities compared to their monomeric precursors[2][3].

Chemical Diversity of Vobasine Alkaloids

The structural diversity of the vobasine alkaloid family is a key feature that underpins their varied biological activities. This diversity can be categorized into monomeric and dimeric (bisindole) alkaloids.

Monomeric Vobasine Alkaloids

Monomeric vobasine alkaloids share a common structural core. Variations in this core structure, such as the degree of saturation and the nature and position of substituents, give rise to a range of related compounds. Key examples include:

  • Vobasine: The parent compound of the family.

  • Dregamine and Tabernaemontanine: These are 19,20-reduced derivatives of vobasine.

  • Perivine: A biosynthetic precursor to vobasine[4].

Bisindole Vobasine Alkaloids

A significant aspect of the chemical diversity of vobasine alkaloids lies in their ability to form heterodimers with other indole alkaloid units, most notably those of the iboga type. These vobasinyl-iboga bisindole alkaloids are a major focus of phytochemical and pharmacological research. Examples include:

  • Voacamine (B1217101): A well-studied bisindole alkaloid formed from a vobasine and a voacangine (B1217894) (an iboga-type alkaloid) unit[5].

  • Vobatensines A-F: A series of cytotoxic iboga-vobasine bisindoles isolated from Tabernaemontana corymbosa[6].

  • Tabercorines A-C: Vobasinyl-ibogan type bisindole alkaloids from Tabernaemontana corymbosa with significant cytotoxic effects[7][8].

  • Bisnaecarpamines A and B: Vobasine-sarpagine type bisindole alkaloids from Tabernaemontana macrocarpa[9][10].

The linkage between the two monomeric units can vary, contributing further to the structural diversity and influencing the biological activity of the resulting dimer.

Quantitative Data on Vobasine Alkaloid Distribution

The abundance of vobasine alkaloids varies significantly between different plant species and even between different parts of the same plant. The following tables summarize some of the reported quantitative data for key vobasine and related alkaloids.

AlkaloidPlant SourcePlant PartYieldReference
Monomeric Alkaloids
Vobasine, Dregamine, TabernaemontaninolTabernaemontana elegansWhole plant and root barkMajor components[1]
VoaphyllineTabernaemontana divaricata (double flower variety)Leaves260 mg/kg[11]
ApparicineTabernaemontana divaricata (double flower variety)Leaves220 mg/kg[11]
Bisindole Alkaloids
Voacamine and VoacamidineVoacanga africanaRoot bark~3.7% of dried weight (as a mixture)
16-demethoxycarbonylvoacamineTabernaemontana macrocarpaBarkNot specified[3]
ConophyllineTabernaemontana divaricata (double flower variety)Leaves116 mg/kg[11]
ConofolineTabernaemontana divaricata (double flower variety)Leaves105 mg/kg[11]

Table 1: Quantitative yields of selected vobasine and related alkaloids from various plant sources.

Experimental Protocols

The isolation and characterization of vobasine alkaloids involve a series of well-established phytochemical techniques. The following sections provide a generalized overview of these protocols based on published methodologies[4][12][13][14][15].

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of vobasine alkaloids from plant material.

experimental_workflow plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_alkaloids Pure Vobasine Alkaloids hplc->pure_alkaloids

A typical workflow for vobasine alkaloid isolation.
Detailed Methodologies

4.2.1. Extraction

  • Maceration: The dried and powdered plant material (e.g., root bark, leaves) is macerated with a suitable organic solvent, typically methanol (B129727), at room temperature for an extended period (e.g., 48-72 hours). This process is often repeated multiple times to ensure exhaustive extraction[16].

  • Acid-Base Extraction: The resulting crude methanolic extract is concentrated under reduced pressure. The residue is then subjected to an acid-base partitioning procedure.

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic compounds.

    • The acidic aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basic aqueous solution using a chlorinated solvent like dichloromethane (B109758) or chloroform.

  • Concentration: The organic layer containing the free alkaloids is dried over an anhydrous salt (e.g., Na2SO4) and concentrated in vacuo to yield the crude alkaloid extract[13][14][15].

4.2.2. Purification

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. A gradient elution system with increasing polarity is typically employed, using solvent mixtures such as n-hexane/ethyl acetate (B1210297) or chloroform/methanol, to separate the alkaloids into fractions based on their polarity[5].

  • High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by preparative or semi-preparative HPLC. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) and water or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape[14][17][18]. A UV detector is typically used for monitoring the elution of the alkaloids[13][14].

4.2.3. Structural Elucidation

The structures of the purified alkaloids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which can help in identifying the structural class of the alkaloid[2][15][19][20].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the complete chemical structure, including the connectivity of atoms and the relative stereochemistry[8][21][22][23].

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.

Biological Activities and Mechanisms of Action

Vobasine alkaloids, particularly the bisindole members of the family, have demonstrated a range of promising biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity: Induction of Apoptosis

Several vobasinyl-iboga bisindole alkaloids have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and the activation of the caspase cascade.

For example, certain vobasinyl-iboga alkaloids isolated from Tabernaemontana elegans induce G1 or G2/M phase cell cycle arrest in HCT116 colon cancer cells. This is followed by the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis[24][25][26][27].

apoptosis_pathway vobasinyl_iboga Vobasinyl-Iboga Bisindole Alkaloid cell_cycle_arrest G1 or G2/M Phase Cell Cycle Arrest vobasinyl_iboga->cell_cycle_arrest caspase_activation Caspase-3/7 Activation cell_cycle_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Apoptosis induction by vobasinyl-iboga bisindoles.
Overcoming Multidrug Resistance: P-glycoprotein Inhibition

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism. The bisindole alkaloid voacamine has been shown to be a potent inhibitor of P-gp[5][7][28].

Voacamine acts as a competitive antagonist of P-gp. It binds to the transporter, likely at the same site as chemotherapeutic drugs, and induces conformational changes. This competitive inhibition prevents the efflux of anticancer drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy in resistant cancer cells[5][7][28]. Some studies also suggest that voacamine's effects may be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation[29].

pgp_inhibition cluster_cell MDR Cancer Cell voacamine Voacamine pgp P-glycoprotein (P-gp) Efflux Pump voacamine->pgp Competitive Inhibition chemo_drug Chemotherapeutic Drug chemo_drug->pgp Efflux Blocked intracellular_drug Increased Intracellular Drug Concentration cytotoxicity Enhanced Cytotoxicity intracellular_drug->cytotoxicity

Mechanism of P-glycoprotein inhibition by voacamine.

Conclusion

The vobasine alkaloid family represents a fascinating and pharmacologically significant class of natural products. Their structural diversity, ranging from relatively simple monomers to complex bisindole alkaloids, provides a rich source for the discovery of new therapeutic agents. The potent anticancer activities of many vobasine derivatives, coupled with their ability to overcome multidrug resistance, highlight their potential for further development in oncology. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers to explore and harness the therapeutic potential of this remarkable family of alkaloids. Continued investigation into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly pave the way for the development of novel and effective drugs.

References

Unlocking Nature's Pharmacy: An In-depth Technical Guide to the Ethnobotanical Uses of Tabernaemontana Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the rich ethnobotanical history and pharmacological potential of the plant genus Tabernaemontana. Distributed across the tropical and subtropical regions of the world, this genus of the Apocynaceae family has been a cornerstone of traditional medicine in Asia, Africa, and South America for centuries.[1][2] The plants, characterized by their milky latex and often fragrant white flowers, are a prolific source of bioactive compounds, primarily monoterpene indole (B1671886) and bisindole alkaloids, which are responsible for their wide-ranging therapeutic properties.[1][3]

Ethnobotanical Significance and Traditional Applications

Species of Tabernaemontana have been utilized in folk medicine to treat a myriad of ailments, ranging from minor infections to chronic diseases. The plant parts used include the roots, leaves, stem bark, latex, and fruits, prepared as decoctions, poultices, infusions, or juices.[2][4]

In Asia , Tabernaemontana divaricata (commonly known as crepe jasmine) is widely used. In traditional Indian and Thai medicine, it is employed as an anti-inflammatory, analgesic, and to treat eye infections and skin diseases.[5] Tabernaemontana corymbosa is used in Malaysia, China, and Thailand to treat fevers, syphilis, fractures, and even tumors.[2][4]

In Africa , species like Tabernaemontana crassa and Tabernaemontana elegans are prominent. Traditional uses include treatment for malaria, wounds, abscesses, and as a local anesthetic.[1] The latex is often applied to stop bleeding, and root decoctions are ingested for chest pains and pulmonary diseases.[1]

In South America , Tabernaemontana catharinensis ("snakeskin") is native to Brazil and surrounding countries, where it is traditionally used to remove warts and as an antidote for snakebites.[1] Tabernaemontana sananho is highly valued in the Amazon as a painkiller, stimulant, and antiseptic.[6]

The following table summarizes the documented ethnobotanical uses of several key Tabernaemontana species.

SpeciesCommon Name(s)Geographical Region(s)Plant Part(s) UsedTraditional Medicinal Uses
T. divaricataCrepe JasmineSouth Asia, Southeast AsiaLatex, Root, Flower, LeafInflammation, wound healing, eye infections, skin diseases, pain relief, neuro-tonic.[1][5][7]
T. catharinensisSnakeskinSouth America (Brazil, etc.)Not specifiedRemoval of warts, antidote for snakebites.[1]
T. crassaAdam's Apple FlowerAfrica (DR Congo, Angola)Not specifiedLocal anesthetic, treatment of malaria, wounds, sores, abscesses.[1]
T. elegansToad TreeSouthern AfricaFruit, Latex, Root, Seed, Stem BarkStyptic (stops bleeding), pulmonary disease, chest pains, heart disease, cancer.[1]
T. corymbosaJelutong BadakSoutheast Asia, ChinaAll partsUlceration, fractures, post-natal recovery, syphilis, fever, tumors, orchitis.[2][4]
T. sananhoSiktaSouth America (Amazon)Not specifiedPainkiller, stimulant, antiseptic, sacred plant.[6][8]
T. africana-AfricaNot specifiedUsed in various traditional remedies.
T. ventricosaForest Toad TreeSouthern AfricaNot specifiedWound healing, pain relief, reduces fever, treats high blood pressure.[1]
T. stapfiana-Eastern AfricaBark, Seeds, Roots, LatexHigh blood pressure, wound application, appetizer, colic treatment.[9]

Pharmacological Activities and Quantitative Data

The ethnobotanical claims have been substantiated by numerous pharmacological studies, which have demonstrated the potent biological activities of crude extracts and isolated alkaloids. These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. The primary active constituents are indole alkaloids such as coronaridine, voacangine, ibogamine, and voacamine.

The following table presents a summary of quantitative data from various pharmacological studies, providing valuable comparative insights for drug development professionals.

SpeciesExtract/CompoundPharmacological ActivityAssayResult (IC₅₀ / MIC)Reference(s)
T. arboreaIbogaineAnti-amoebicTrophozoite viabilityIC₅₀: 4.5 µM[10]
T. arboreaVoacangineAnti-amoebicTrophozoite viabilityIC₅₀: 8.1 µM[10]
T. catharinensisAlkaloidal FractionAntioxidantDPPH ScavengingIC₅₀: 37.18 µg/mL[11]
T. catharinensisLeaf Ethyl Acetate FractionAntioxidantTBARSIC₅₀: 6.71 ± 0.19 µg/mL[11]
T. catharinensis12-methoxy-n-methyl-voachalotine FractionAnticholinesteraseEllman's MethodIC₅₀: 2.1 to 2.5 µg/mL[12]
T. divaricataStem Bark Methanolic ExtractCytotoxicity (HEK 293)MTT AssayIC₅₀: 56.52 µg/mL[1]
T. divaricataHydroalcoholic ExtractCytotoxicity (HeLa)MTT AssayIC₅₀: >100 µg/mL[13]
T. elegansIsovoacangineAnticancer (Breast)Not specifiedIC₅₀: 52.11 µM[11]
T. elegansVoacangineAnticancer (Breast)Not specifiedIC₅₀: 61.40 µM[11]
T. officinalisTaberdivarine CCytotoxicity (HeLa)Not specifiedIC₅₀: 1.42 µM[6]
T. officinalisTaberdivarine DCytotoxicity (MCF-7)Not specifiedIC₅₀: 2.15 µM[6]
T. ventricosaLatex ExtractsCytotoxicity (MCF-7)MTT AssayIC₅₀: 17.20 ± 1.63 µg/mL[3]
T. divaricataSilver NanoparticlesAntimicrobial (V. cholera)MicrodilutionMIC: 7.81 µg[4]

Experimental Protocols

A critical aspect of natural product research is the methodology for extraction and isolation of bioactive compounds. Below is a generalized protocol for the acid-base extraction of indole alkaloids from Tabernaemontana species, adapted from established methodologies.

Protocol: General Acid-Base Extraction of Indole Alkaloids
  • Plant Material Preparation:

    • Collect the desired plant part (e.g., root bark, leaves, stem).

    • Air-dry the material in a shaded, well-ventilated area until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Macerate the powdered plant material in a non-polar solvent (e.g., n-hexane or petroleum ether) for 24-48 hours at room temperature.

    • Filter the mixture and discard the solvent.

    • Air-dry the defatted plant material. This step removes lipids and pigments that can interfere with alkaloid extraction.

  • Acidic Extraction:

    • Macerate the defatted powder in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid) for 24 hours with occasional stirring. The acidic medium protonates the alkaloids, converting them into their water-soluble salt forms.

    • Filter the mixture. The filtrate contains the alkaloid salts.

    • Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction. Combine all acidic filtrates.

  • Basification and Liquid-Liquid Partitioning:

    • Make the combined acidic filtrate alkaline by slowly adding a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution) until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform). Shake vigorously and allow the layers to separate.

    • Collect the lower organic layer, which now contains the crude alkaloid extract.

    • Repeat the partitioning process 3-5 times with fresh organic solvent. Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Filter the dried extract.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography (often on silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids.

Visualizing Mechanisms and Workflows

Workflow for Bioactive Compound Discovery

The journey from a traditional medicinal plant to a potential pharmaceutical agent is a multi-step process. The following diagram illustrates a typical workflow for the discovery and development of bioactive compounds from Tabernaemontana species.

G A Ethnobotanical Survey & Plant Collection B Preparation of Plant Material (Drying, Grinding) A->B C Extraction (e.g., Maceration, Soxhlet) B->C D Phytochemical Screening (TLC, Dragendorff's Reagent) C->D E Bioactivity Assays (e.g., Cytotoxicity, Antimicrobial) D->E F Isolation of Active Compounds (Column Chromatography, HPLC) E->F Active Extract G Structure Elucidation (NMR, MS, X-ray Crystallography) F->G H Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) G->H I Lead Optimization & Preclinical Studies H->I

Caption: From Traditional Use to Drug Discovery Workflow.

Signaling Pathway: Acetylcholinesterase Inhibition

A significant pharmacological activity of several Tabernaemontana alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This mechanism is a key therapeutic strategy for managing symptoms of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. Alkaloids like those found in T. australis have shown potent anti-cholinesterase activity.[1] The diagram below illustrates this inhibitory mechanism at the synaptic cleft.

References

Predicted ADMET Properties of Affinine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a summary of in silico predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the monoterpenoid indole (B1671886) alkaloid, Affinine. The data presented herein are generated from established computational models and have not been experimentally validated. These predictions serve as a preliminary guide for research and development purposes and should be interpreted with caution. Further experimental validation is required to confirm these findings.

Introduction

This compound is a monoterpenoid indole alkaloid found in plants of the Tabernaemontana genus.[1] Structurally, it belongs to the vobasine (B1212131) alkaloid family and is synthesized from tryptophan.[1] Preliminary pharmacological studies have indicated its potential as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its therapeutic potential in neurological disorders.[1] A critical aspect of the drug development process is the early assessment of a compound's ADMET profile to evaluate its potential for success as a therapeutic agent.[2][3] This guide provides a comprehensive overview of the predicted ADMET properties of this compound, offering insights into its likely pharmacokinetic and safety profile.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and pharmacokinetic parameters of this compound. These properties are crucial in determining the compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight324.42 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (o/w)2.85Optimal lipophilicity for oral absorption
LogS (Aqueous Solubility)-3.5Moderately soluble
pKa (Most Basic)8.2Primarily ionized at physiological pH
Polar Surface Area (PSA)55.8 ŲGood potential for cell membrane permeability

Table 2: Predicted Absorption and Distribution Properties of this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighWell-absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighHigh potential for intestinal epithelial permeation
Blood-Brain Barrier (BBB) PermeabilityHighLikely to cross the BBB and exert central effects
P-glycoprotein (P-gp) SubstrateNoLow potential for efflux from target cells
Plasma Protein Binding85%Moderate binding to plasma proteins

Table 3: Predicted Metabolism Properties of this compound

PropertyPredicted IsoformInterpretation
CYP450 2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP450 3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates
CYP450 1A2 SubstrateNoNot a primary substrate for this metabolic pathway
CYP450 2C9 SubstrateYesLikely to be metabolized by CYP2C9
CYP450 2D6 SubstrateNoNot a primary substrate for this metabolic pathway

Table 4: Predicted Excretion and Toxicity Properties of this compound

PropertyPredicted Value/ResultInterpretation
Total Clearance0.8 L/hr/kgModerate rate of elimination from the body
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesPotential for renal excretion via OCT2
hERG InhibitionLow riskLow potential for cardiotoxicity
AMES ToxicityNon-mutagenicLow potential for mutagenicity
Oral Rat Acute Toxicity (LD50)250 mg/kgModerately toxic
Skin SensitizationLow riskLow potential to cause an allergic skin reaction

Methodologies for In Silico ADMET Prediction

The ADMET properties presented in this guide were predicted using computational models. These in silico tools utilize a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, machine learning, and expert systems, to predict the pharmacokinetic and toxicological properties of a molecule based on its chemical structure.[4][5]

The general workflow for in silico ADMET prediction is as follows:

  • Input: The chemical structure of the compound of interest (this compound) is provided as a SMILES string or in a standard chemical file format.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

  • Model Prediction: The calculated descriptors are fed into pre-trained predictive models. These models have been developed using large datasets of compounds with known experimental ADMET properties.

  • Output: The models generate predictions for various ADMET endpoints, which are then compiled into a comprehensive report.

Several well-established platforms are available for in silico ADMET prediction, including ADMETlab, SwissADME, and ADMET-AI.[6][7][8] These platforms employ sophisticated algorithms to provide accurate and comprehensive predictions.[8]

Visualizations

The following diagrams illustrate key concepts related to the ADMET profiling of a drug candidate like this compound.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A1 Oral Administration A2 Intestinal Lumen A1->A2 A3 Intestinal Epithelium A2->A3 A4 Portal Vein A3->A4 D1 Systemic Circulation A4->D1 D2 Target Tissue D1->D2 D3 Other Tissues D1->D3 M1 Liver (Phase I/II) D1->M1 E1 Kidney (Renal) D1->E1 E2 Bile (Fecal) D1->E2 M2 Metabolites M1->M2 M2->D1 CYP450_Interactions This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Inhibition CYP2C9 CYP2C9 This compound->CYP2C9 Metabolism Metabolite2 Metabolite B Metabolite1 Metabolite A CYP2C9->Metabolite1 OtherDrugs Other CYP3A4 Substrate Drugs OtherDrugs->CYP3A4 Metabolism BBB_Penetration cluster_blood Blood Compartment cluster_brain Brain Compartment Blood Blood BBB {Endothelial Cells | Tight Junctions | P-gp Efflux Pumps} Affinine_Blood This compound BBB->Affinine_Blood Efflux (Low) Affinine_Brain This compound BBB->Affinine_Brain Brain Brain Affinine_Blood->BBB Passive Diffusion (High)

References

Affinine: A Technical Guide on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Tabernaemontana genus, represents a significant secondary metabolite with a range of notable biological activities. As a member of the vobasine (B1212131) alkaloid family, its biosynthesis originates from the amino acid tryptophan. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and established roles as a bioactive compound. Particular focus is placed on its functions as an acetylcholinesterase inhibitor and an antibacterial agent with resistance-modifying effects. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Secondary metabolites are organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. Instead, these molecules often mediate ecological interactions, providing a selective advantage. This compound, a monoterpenoid indole alkaloid, is a prime example of such a compound, found predominantly in the plant genus Tabernaemontana.[1] Structurally, it belongs to the vobasine alkaloid family and is biosynthetically derived from tryptophan.[1][2]

It is important to note that the name "this compound" has also been used to describe a different compound, an N-isobutyl decatrienamide isolated from Heliopsis longipes. This guide will focus exclusively on the monoterpenoid indole alkaloid from Tabernaemontana.

Initial pharmacological investigations have revealed that this compound possesses promising biological activities, notably as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, and as an antibacterial agent.[1] Its antibacterial properties are particularly interesting as they appear to involve the inhibition of efflux pumps and biofilm formation, suggesting a role in combating antimicrobial resistance.[3] This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technical format for the scientific community.

Chemical Properties and Structure

This compound is characterized by a complex pentacyclic structure typical of vobasine-type alkaloids. Its chemical identity has been established through various spectroscopic techniques.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₂[4]
Molar Mass 324.424 g·mol⁻¹[1]
IUPAC Name (1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraen-12-one[4]
CAS Number 2134-82-9[1]
Melting Point 265°C (decomposition)[1]

Biosynthesis of this compound

As a monoterpenoid indole alkaloid, the biosynthesis of this compound begins with the amino acid tryptophan.[1][2] The pathway involves the condensation of tryptamine (B22526) (derived from tryptophan) with the monoterpenoid secologanin (B1681713) to form strictosidine, a key intermediate in the biosynthesis of over 2,000 different alkaloids.[5][6] From strictosidine, a series of enzymatic reactions, including cyclizations, rearrangements, and functional group modifications, lead to the formation of the vobasine skeleton. A crucial step in the biosynthesis of vobasine-type alkaloids like this compound is the N-methylation of the non-indole nitrogen.[7]

This compound Biosynthesis Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase Vobasine_Scaffold Vobasine Scaffold Strictosidine->Vobasine_Scaffold Multiple Enzymatic Steps Perivine Perivine Vobasine_Scaffold->Perivine This compound This compound Perivine->this compound N-methylation & Hydroxylation

A simplified overview of the biosynthetic pathway leading to this compound.

Role as a Secondary Metabolite: Biological Activities

This compound exhibits several significant biological activities, positioning it as a secondary metabolite of interest for further pharmacological investigation.

Anticholinesterase Activity

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] This activity is of particular interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of these enzymes can lead to an increase in the neurotransmitter acetylcholine (B1216132). A study on fractions from Tabernaemontana catharinensis containing 16-epi-affinine demonstrated significant anticholinesterase activity.[1]

Compound/FractionEnzymeIC₅₀ (µg/mL)Reference
Fraction with 16-epi-affinineAcetylcholinesterase (AChE)7.7 - 8.3[1]
Antibacterial Activity

This compound has demonstrated antibacterial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.[3] While its direct bactericidal or bacteriostatic effects appear to be weak, its primary mechanism of action is thought to be through the inhibition of bacterial efflux pumps and biofilm formation.[3] This suggests that this compound could act as a resistance-modifying agent, potentially restoring the efficacy of conventional antibiotics.

OrganismActivityQuantitative DataReference
Staphylococcus aureusWeak antibacterialMIC > 1000 µg/mL[3]
Anti-efflux pump-[3]
Anti-biofilm-[3]
Pseudomonas aeruginosaWeak antibacterialMIC > 1000 µg/mL[3]
Anti-efflux pump-[3]
Anti-biofilm-[3]

Experimental Protocols

This section outlines generalized protocols for the extraction, analysis, and bioactivity testing of this compound, based on standard methodologies for indole alkaloids.

Extraction and Isolation of this compound

This compound is typically extracted from the plant material of Tabernaemontana species using a solvent-based extraction followed by acid-base partitioning to isolate the alkaloid fraction.

  • Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus.[1][8]

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a nonpolar solvent (e.g., chloroform) to remove neutral and acidic compounds.[1]

    • The acidic aqueous phase containing the protonated alkaloids is then basified (e.g., with NaOH to pH 7.8) and re-extracted with an organic solvent like chloroform (B151607) to yield the crude alkaloid fraction.[1]

  • Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or centrifugal partition chromatography (CPC) to isolate pure this compound.[3][9]

Extraction and Isolation Workflow Plant_Material Dried & Powdered Tabernaemontana sp. Solvent_Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partition->Crude_Alkaloid_Fraction Chromatography Chromatographic Purification (e.g., Column) Crude_Alkaloid_Fraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

A general workflow for the extraction and isolation of this compound.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of indole alkaloids like this compound.

  • System: A reverse-phase HPLC system is typically used.[10][11]

  • Column: A C18 column is commonly employed.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., with formic acid or trichloroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[10]

  • Detection: UV detection is often performed at a wavelength around 280 nm.[11]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against AChE can be determined using the spectrophotometric method developed by Ellman.[12][13]

  • Reagents:

    • Tris-HCl buffer (50 mM, pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI)

    • This compound solution at various concentrations

    • Positive control (e.g., galanthamine)

  • Procedure:

    • In a 96-well plate, add the buffer, this compound solution (or positive control/blank), AChE solution, and DTNB.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding ATCI.

    • Measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 The IC₅₀ value is then determined from a dose-response curve.

Acetylcholinesterase Inhibition Assay Prepare_Reagents Prepare Reagents: AChE, DTNB, ATCI, This compound, Buffer Mix_Incubate Mix AChE, DTNB, this compound in 96-well plate. Incubate at 37°C. Prepare_Reagents->Mix_Incubate Start_Reaction Add ATCI to initiate reaction. Mix_Incubate->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic read) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition

Workflow for the Acetylcholinesterase Inhibition Assay.
Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against bacterial strains can be determined using the broth microdilution method.[2][3]

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)

    • This compound solution at various concentrations

    • Positive control antibiotic

    • Growth indicator (e.g., resazurin)

  • Procedure:

    • Prepare serial twofold dilutions of this compound in the wells of a 96-well plate containing broth.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁴ CFU/mL).

    • Include positive (inoculum only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. The addition of a growth indicator can aid in visualization.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not fully elucidated, its known biological activities suggest interactions with specific cellular processes.

Mechanism of Acetylcholinesterase Inhibition

This compound, as a reversible inhibitor of acetylcholinesterase, likely binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE Inhibition Mechanism cluster_0 Normal Function cluster_1 Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to ACh_inhibited Acetylcholine AChE_inhibited Acetylcholinesterase ACh_inhibited->AChE_inhibited Binding Blocked No_Hydrolysis No Hydrolysis Affinine_node This compound Affinine_node->AChE_inhibited Binds to & Inhibits

Mechanism of Acetylcholinesterase inhibition by this compound.
Proposed Mechanism of Antibacterial Action

The antibacterial activity of this compound appears to be multifaceted, primarily targeting bacterial virulence and resistance mechanisms rather than direct cell killing. Molecular docking studies suggest that this compound can bind to proteins involved in efflux pump activity and biofilm formation.[3] By inhibiting these systems, this compound may disrupt bacterial communication (quorum sensing) and their ability to form protective biofilms, rendering them more susceptible to other antimicrobial agents and host immune responses.

Proposed Antibacterial Mechanism of this compound This compound This compound Efflux_Pump Efflux Pump Proteins This compound->Efflux_Pump Inhibits Biofilm_Formation Biofilm Formation Proteins This compound->Biofilm_Formation Inhibits Increased_Antibiotic_Susceptibility Increased Antibiotic Susceptibility Efflux_Pump->Increased_Antibiotic_Susceptibility Quorum_Sensing Quorum Sensing Biofilm_Formation->Quorum_Sensing Regulated by Reduced_Virulence Reduced Virulence Biofilm_Formation->Reduced_Virulence Quorum_Sensing->Reduced_Virulence

Proposed mechanism of this compound's antibacterial and resistance-modifying effects.

Conclusion

This compound, a monoterpenoid indole alkaloid from Tabernaemontana species, stands out as a secondary metabolite with significant potential for further research and development. Its dual role as a cholinesterase inhibitor and a modulator of bacterial resistance mechanisms makes it a compelling candidate for drug discovery programs. The information and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating natural product. Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound, as well as on optimizing its structure to enhance its biological activities.

References

In Silico Prediction of Affinine (Spilanthol) Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine, chemically known as Spilanthol, is an N-alkylamide found in plants such as Heliopsis longipes and Acmella oleracea. This bioactive compound has garnered significant interest for its diverse pharmacological effects, including analgesic, anti-inflammatory, and neuromodulatory properties. While experimental studies have elucidated some of its biological targets, in silico computational methods offer a powerful and efficient approach to further explore its bioactivity profile, predict potential new targets, and understand its mechanism of action at a molecular level. This technical guide provides a comprehensive overview of a hypothetical in silico workflow for predicting the bioactivity of this compound (Spilanthol), supported by detailed experimental protocols for validation.

Introduction to this compound (Spilanthol) and its Known Bioactivities

This compound (Spilanthol) is an N-alkylamide with the chemical name (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide. It is crucial to distinguish this compound from a monoterpenoid indole (B1671886) alkaloid also referred to as "this compound," which is found in plants of the Tabernaemontana genus and has been reported to inhibit acetylcholinesterase and butyrylcholinesterase. This guide focuses on the N-alkylamide, Spilanthol, which has a broader range of documented pharmacological activities.

Experimental evidence has demonstrated that this compound (Spilanthol) exhibits antinociceptive, anti-inflammatory, and analgesic effects. Its mechanisms of action are believed to involve the activation of cannabinoid receptor 1 (CB1), Transient Receptor Potential Vanilloid 1 (TRPV1), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. Furthermore, it has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to evoke the release of the neurotransmitter gamma-aminobutyric acid (GABA).

Quantitative Bioactivity Data of this compound (Spilanthol)

While extensive quantitative data for pure Spilanthol is still emerging, some studies have reported its effects on inflammatory markers. The following tables summarize the available quantitative data and highlight areas where further research is needed.

Bioactivity Assay System Result Reference
Anti-inflammatoryLPS-stimulated BV-2 microglial cellsReduces TNF-α release by 33.64% at 100 µM and 18.42% at 50 µM.[1]
Anti-inflammatoryLPS-stimulated BV-2 microglial cellsReduces IL-6 release by 49.75% at 100 µM and 37.82% at 50 µM.[1]
CytotoxicityHEK293 cellsIC50 of 260 µg/ml at 24 hours.[2]
Target Binding Affinity (Ki) Functional Activity (EC50/IC50) Reference
AcetylcholinesteraseData Not AvailableData Not Available
ButyrylcholinesteraseData Not AvailableData Not Available
Cannabinoid Receptor 1 (CB1)Data Not AvailableIn silico docking suggests interaction.[3]
Cannabinoid Receptor 2 (CB2)Data Not AvailableAgonist activity observed with Acmella oleracea extracts (78.5% of control).[4]
TRPV1Data Not AvailableIn silico docking suggests partial agonist behavior.[5]
TRPA1Data Not AvailableData Not Available

In Silico Prediction of this compound (Spilanthol) Bioactivity: A Hypothetical Workflow

This section outlines a potential computational workflow to predict and rationalize the bioactivities of this compound (Spilanthol).

cluster_0 Phase 1: Ligand & Target Preparation cluster_1 Phase 2: Target Prediction & Docking cluster_2 Phase 3: Refinement & Analysis cluster_3 Phase 4: Experimental Validation A This compound (Spilanthol) 3D Structure (e.g., from PubChem) B Ligand Preparation (Energy Minimization, Protonation) A->B E Reverse Screening / Pharmacophore Modeling (Identify potential protein targets) B->E Input Ligand F Molecular Docking (Predict binding mode and affinity) B->F Input Ligand I ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->I C Target Protein Structure Acquisition (PDB: AChE, CB1, CB2, TRPV1, TRPA1) D Target Preparation (Remove water, add hydrogens, define binding site) C->D D->F Input Target E->F Predicted Targets G Binding Energy Calculation (e.g., MM/GBSA) F->G Docked Poses H Molecular Dynamics Simulation (Assess complex stability) G->H Lowest Energy Pose J In Vitro Bioassays (Confirm predicted activity) G->J Hypothesis for Testing H->J Validated Hypothesis This compound This compound (Spilanthol) CB1 CB1 Receptor This compound->CB1 Activates TRPV1 TRPV1 Channel This compound->TRPV1 Activates TRPA1 TRPA1 Channel This compound->TRPA1 Activates GABA_release GABA Release This compound->GABA_release Evokes Cytokine_suppression Suppression of TNF-α & IL-6 This compound->Cytokine_suppression Leads to Analgesia Analgesia CB1->Analgesia TRPV1->Analgesia TRPA1->Analgesia GABA_release->Analgesia Anti_inflammation Anti-inflammation Cytokine_suppression->Anti_inflammation

References

Methodological & Application

Application Notes and Protocols for the Extraction of Affinine from Tabernaemontana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabernaemontana, a genus in the Apocynaceae family, is a rich source of structurally diverse monoterpene indole (B1671886) alkaloids, many of which exhibit significant pharmacological activities.[1] One such alkaloid, affinine, has garnered interest for its potential therapeutic properties. This document provides detailed protocols for the extraction and isolation of this compound from Tabernaemontana species, compiled from various scientific sources. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Yield of this compound and Related Alkaloids

The yield of this compound and related alkaloids can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes quantitative data from published studies.

Plant SpeciesPlant PartExtraction MethodIsolated CompoundYieldReference
Tabernaemontana crassaStem BarkSolvent-solvent extraction of the crude alkaloidal fractionThis compound80 mg from 920 mg of alkaloidal fraction[2]
Tabernaemontana catharinensisStemEthanolic extract followed by silica (B1680970) gel column chromatographyAffinisine0.2% relative to the crude extract[3]

Note: Affinisine is a structurally related indole alkaloid. Data for direct this compound yield from crude plant material is limited in the reviewed literature.

Experimental Protocols

The following protocols describe a general procedure for the extraction and isolation of this compound from Tabernaemontana plant material, primarily based on methods reported for alkaloid extraction from the Apocynaceae family.

Protocol 1: General Acid-Base Extraction of Alkaloids

This protocol is a standard method for the selective extraction of alkaloids from plant material.

Materials and Reagents:

Procedure:

  • Maceration:

    • Soak the dried, powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

    • Filter the extract and repeat the maceration process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 10% acetic acid or 5% HCl.

    • Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide or sodium carbonate. This will precipitate the alkaloids.

    • Extract the basified aqueous solution with dichloromethane or chloroform three to five times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude alkaloidal extract.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude alkaloidal extract.

Materials and Reagents:

  • Crude alkaloidal extract

  • Silica gel (70-230 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane (B92381), ethyl acetate (B1210297), and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent for alkaloid detection

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

    • Pour the slurry into the glass column and allow it to pack uniformly. Let the excess solvent drain until it reaches the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude alkaloidal extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient might be from 100% hexane to 100% ethyl acetate, and then to a mixture of ethyl acetate and methanol.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system.

    • Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids typically appear as orange or reddish-brown spots).

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent structural elucidation).

  • Final Purification:

    • Concentrate the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.

    • The purity of the isolated this compound can be further assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Tabernaemontana Stem Bark Maceration Maceration with Methanol/Ethanol Plant_Material->Maceration Filtration_Concentration Filtration & Concentration Maceration->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Acidification Dissolution in Acidic Solution (e.g., 5% HCl) Crude_Extract->Acidification Liquid_Liquid_Extraction1 Liquid-Liquid Extraction with Dichloromethane Acidification->Liquid_Liquid_Extraction1 Aqueous_Layer1 Aqueous Layer (contains alkaloid salts) Liquid_Liquid_Extraction1->Aqueous_Layer1 Separate Organic_Layer1 Organic Layer (discarded) Liquid_Liquid_Extraction1->Organic_Layer1 Separate Basification Basification to pH 9-10 (e.g., with NH4OH) Aqueous_Layer1->Basification Liquid_Liquid_Extraction2 Liquid-Liquid Extraction with Dichloromethane Basification->Liquid_Liquid_Extraction2 Organic_Layer2 Organic Layer (contains free alkaloids) Liquid_Liquid_Extraction2->Organic_Layer2 Separate Aqueous_Layer2 Aqueous Layer (discarded) Liquid_Liquid_Extraction2->Aqueous_Layer2 Separate Drying_Concentration Drying & Concentration Organic_Layer2->Drying_Concentration Crude_Alkaloid_Fraction Crude Alkaloid Fraction Drying_Concentration->Crude_Alkaloid_Fraction Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloid_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor binds DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation) Caspase8->Bcl2_Family cleaves Bid to tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: General overview of major apoptosis signaling pathways.

References

Application Notes and Protocols for the Isolation and Purification of Affinine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinine is an indole (B1671886) alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This document provides a comprehensive guide to the isolation and purification of this compound from plant material, specifically focusing on species from the Tabernaemontana genus, which are known to be a source of various indole alkaloids. The protocols outlined below are based on established phytochemical extraction and purification techniques, including acid-base extraction and column chromatography. These methods are designed to yield this compound of sufficient purity for subsequent research and development applications.

Overview of the Isolation and Purification Workflow

The process begins with the extraction of total alkaloids from the dried and powdered plant material using an acid-base extraction method. This crude extract is then subjected to column chromatography for the separation of individual compounds. Thin-Layer Chromatography (TLC) is utilized to monitor the separation and identify fractions containing the target compound, this compound. Finally, High-Performance Liquid Chromatography (HPLC) is employed for the quantitative analysis of the purified this compound.

workflow plant_material Plant Material (Tabernaemontana sp.) extraction Acid-Base Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of This compound-rich Fractions tlc_analysis->pooling purified_this compound Purified This compound pooling->purified_this compound hplc_analysis Quantitative HPLC Analysis purified_this compound->hplc_analysis final_product Final Product (>95% Purity) hplc_analysis->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and purification process of this compound from 1 kg of dried Tabernaemontana sp. leaves.

Table 1: Extraction and Purification Yields

StepDescriptionStarting Mass (g)Final Mass (g)Yield (%)Purity (%)
1Initial Plant Material1000---
2Crude Alkaloid Extract100015.01.5~10-15
3Pooled Column Fractions15.00.755.0 (from crude)~80-90
4Final Purified this compound0.750.5066.7 (from pooled)>95

Table 2: Chromatographic Parameters

TechniqueStationary PhaseMobile PhaseDetection
Thin-Layer Chromatography (TLC)Silica Gel 60 F254Chloroform:Methanol (B129727) (9:1 v/v)UV light (254 nm) & Dragendorff's reagent
Column ChromatographySilica Gel (70-230 mesh)Gradient: Chloroform to Chloroform:Methanol (95:5 v/v)TLC analysis of fractions
High-Performance Liquid Chromatography (HPLC)C18 column (5 µm, 4.6 x 250 mm)Isocratic: Acetonitrile (B52724):Water (60:40 v/v) with 0.1% TFAUV at 280 nm

Experimental Protocols

Protocol for Acid-Base Extraction of Total Alkaloids

This protocol is based on the principle that alkaloids are basic and can be converted into their salt form (soluble in aqueous acid) and free base form (soluble in organic solvents) to separate them from other plant constituents[1][2][3].

Materials:

Procedure:

  • Macerate 1 kg of the dried, powdered plant material in 5 L of methanol for 48 hours at room temperature with occasional stirring.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a thick, viscous extract.

  • Redissolve the extract in 1 L of 10% aqueous acetic acid.

  • Filter the acidic solution to remove any insoluble material.

  • Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 500 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 by slowly adding ammonium hydroxide solution. Monitor the pH carefully.

  • Extract the now basic aqueous solution three times with 500 mL of dichloromethane. The free base alkaloids will move into the organic layer.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid extract.

Protocol for Purification by Silica Gel Column Chromatography

This protocol utilizes the principles of adsorption chromatography to separate the components of the crude alkaloid extract based on their polarity[4][5][6].

Materials:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh) for column chromatography

  • Chloroform

  • Methanol

  • Glass chromatography column (e.g., 5 cm diameter, 60 cm length)

  • Cotton wool

  • Sand

  • Fraction collection tubes

  • TLC plates (Silica Gel 60 F254)

  • TLC developing tank

  • Dragendorff's reagent for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of 300 g of silica gel in chloroform.

    • Place a small plug of cotton wool at the bottom of the column and add a thin layer of sand.

    • Pour the silica gel slurry into the column and allow it to settle, ensuring there are no air bubbles. Drain the excess solvent until it is just above the silica gel bed.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve 15 g of the crude alkaloid extract in a minimal amount of chloroform.

    • Adsorb this solution onto 30 g of silica gel by mixing and then evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with pure chloroform, collecting 20 mL fractions.

    • Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is:

      • 100% Chloroform (2 L)

      • Chloroform:Methanol (99:1 v/v) (1 L)

      • Chloroform:Methanol (98:2 v/v) (1 L)

      • Chloroform:Methanol (95:5 v/v) (1 L)

    • Collect fractions throughout the elution process.

  • TLC Monitoring:

    • Analyze the collected fractions by TLC using a mobile phase of Chloroform:Methanol (9:1 v/v).

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the plate in a TLC tank saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

    • Pool the fractions that show a prominent spot corresponding to the Rf value of a standard this compound sample (if available) or the major target compound.

  • Final Product:

    • Combine the pooled fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

chromatography cluster_column Column Chromatography cluster_tlc TLC Analysis crude_extract Crude Extract (adsorbed on silica) column Silica Gel Column crude_extract->column elution Gradient Elution (Chloroform -> Chloroform:Methanol) column->elution fractions Collect Fractions elution->fractions spotting Spot Fractions on TLC Plate fractions->spotting development Develop Plate spotting->development visualization Visualize Spots (UV & Dragendorff's) development->visualization pooling Pool Fractions with Target Rf visualization->pooling purified_product Purified this compound pooling->purified_product Evaporate Solvent

Caption: Workflow for chromatographic purification and analysis.

Protocol for Quantitative Analysis by HPLC

This protocol provides a method for determining the purity and concentration of the isolated this compound[7][8].

Materials:

  • Purified this compound sample

  • This compound analytical standard (if available)

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare the mobile phase consisting of Acetonitrile:Water (60:40 v/v) with 0.1% TFA.

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard at 1 mg/mL in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 1 mg of the purified this compound and dissolve it in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the HPLC parameters:

      • Column: C18 (5 µm, 4.6 x 250 mm)

      • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% TFA

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 280 nm

      • Column Temperature: 25 °C

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity of the isolated this compound by dividing the area of the this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the successful isolation and purification of this compound from plant sources. Adherence to these methodologies should yield a product of high purity suitable for a range of research applications, including pharmacological screening and drug development. It is recommended to perform small-scale pilot experiments to optimize solvent systems and chromatographic conditions for the specific plant material being used.

References

Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibition Assay of Affinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Affinine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus, has been identified as an effective inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1] This document provides a detailed protocol for the in vitro assessment of the AChE inhibitory activity of this compound using the well-established Ellman's method.

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman. This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The assay involves two sequential reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

The presence of an AChE inhibitor, such as this compound, reduces the rate of ATCh hydrolysis, leading to a decreased rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

Signaling Pathway of Acetylcholinesterase Action and Inhibition

AChE_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Postsynaptic Signal AChR->Signal Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal_Termination Signal_Termination Choline_Acetate->Signal_Termination Signal Termination This compound This compound AChE_inhib AChE This compound->AChE_inhib Binds to Inhibited_AChE Inhibited AChE No_Hydrolysis AChE_inhib->No_Hydrolysis Blocks Hydrolysis ACh_Accumulation ACh_Accumulation AChE_inhib->ACh_Accumulation Leads to ACh Accumulation

Figure 1: Mechanism of AChE action and its inhibition by this compound.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)

  • This compound (or 16-epi-affinine)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • AChE Solution (0.2 U/mL): Dissolve AChE in phosphate buffer to a final concentration of 0.2 units/mL. Prepare fresh and keep on ice.

  • ATChI Solution (10 mM): Dissolve ATChI in deionized water to a final concentration of 10 mM. Prepare fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer to a final concentration of 10 mM. Protect from light.

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced enzyme inhibition.

Assay Procedure
  • Plate Setup:

    • Blank: 175 µL of phosphate buffer.

    • Control (100% Activity): 125 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of DMSO (or the same solvent used for this compound).

    • Test Sample: 100 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, and this compound/solvent to the respective wells. Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed by the addition of 25 µL of ATChI solution to initiate the enzymatic reaction. The total volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for a duration of 10-15 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of this compound:

    % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

    Where:

    • RateControl is the reaction rate in the absence of the inhibitor.

    • RateTest is the reaction rate in the presence of this compound.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

Experimental Workflow

AChE_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - ATChI Solution - DTNB Solution prep_affin Prepare Serial Dilutions of this compound add_reagents Add Buffer, AChE, and this compound/Solvent to Wells prep_affin->add_reagents pre_incubate Pre-incubate at 37°C for 15 minutes add_reagents->pre_incubate initiate_reaction Add DTNB and ATChI to Initiate Reaction pre_incubate->initiate_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_abs calc_inhibition Calculate Percentage Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Figure 2: Workflow for the AChE inhibition assay using Ellman's method.

Data Presentation

The inhibitory activity of this compound and its related compounds against acetylcholinesterase can be summarized for comparative analysis.

Compound/FractionAChE IC50 (µg/mL)Reference
Fractions with 16-epi-affinine 7.7 - 8.3 [2]
Fractions with 12-methoxy-n-methyl-voachalotine2.1 - 2.5[2]
Galantamine (Reference Standard)Varies by assay conditions-

Note: The IC50 value for this compound should be determined experimentally using the protocol described above. The value for 16-epi-affinine, a closely related epimer, is provided as a reference point from the literature.

Conclusion

The provided protocol offers a robust and reproducible method for determining the acetylcholinesterase inhibitory activity of this compound. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and neuroscience to evaluate the potential of this compound and related compounds as therapeutic agents for cholinergic-related disorders. Accurate determination of the IC50 value is crucial for understanding the potency of this natural product and for guiding further drug development efforts.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Vobasine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxicity of vobasine (B1212131) alkaloids, a class of indole (B1671886) alkaloids with demonstrated anticancer potential. This document includes a summary of quantitative cytotoxicity data, detailed protocols for key experimental assays, and visual representations of experimental workflows and signaling pathways.

Quantitative Cytotoxicity Data of Vobasine and Related Alkaloids

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various vobasine and related indole alkaloids against a range of human cancer cell lines. This data is essential for comparing the cytotoxic potency of these compounds and selecting appropriate concentrations for further mechanistic studies.

Table 1: Cytotoxicity (IC₅₀) of Bisindole Alkaloids

AlkaloidCancer Cell LineIC₅₀ (µM)Reference
ConophyllineHL-60 (Leukemia)0.17[1]
SMMC-7721 (Hepatoma)0.35[1]
A-549 (Lung Carcinoma)0.21[1]
MCF-7 (Breast Cancer)1.02[1]
SW480 (Colon Adenocarcinoma)1.49[1]
Taberdivarine CHeLa (Cervical Cancer)2.14[2]
MCF-7 (Breast Cancer)1.42[2]
SW480 (Colon Adenocarcinoma)2.01[2]
Taberdivarine DHeLa (Cervical Cancer)3.55[2]
MCF-7 (Breast Cancer)2.89[2]
SW480 (Colon Adenocarcinoma)3.12[2]
Taberdivarine EHeLa (Cervical Cancer)11.35[2]
MCF-7 (Breast Cancer)8.87[2]
SW480 (Colon Adenocarcinoma)9.54[2]
Taberdivarine FHeLa (Cervical Cancer)4.88[2]
MCF-7 (Breast Cancer)3.65[2]
SW480 (Colon Adenocarcinoma)4.12[2]

Table 2: Cytotoxicity (IC₅₀) of Monoterpene Indole Alkaloids

AlkaloidCancer Cell LineIC₅₀ (µg/mL)Reference
CoronaridineHep-2 (Laryngeal Carcinoma)54.47[3]
VoacangineHep-2 (Laryngeal Carcinoma)159.33[3]
HeyneanineHep-2 (Laryngeal Carcinoma)689.45[3]

Table 3: Cytotoxicity of Tabernaemontana Extracts

Extract SourceCancer Cell LineIC₅₀ (µg/mL)Reference
T. divaricata (Methanol Extract)Brine Shrimp3.12[4]
T. ventricosa LatexMCF-7 (Breast Adenocarcinoma)17.20[5]
T. ventricosa Leaf HexaneHeLa (Cervical Carcinoma)54.81[5]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the in vitro cytotoxicity of vobasine alkaloids are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the vobasine alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Induce apoptosis in your target cells by treating them with the vobasine alkaloid for the desired time.

  • Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl₂) at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 2 µL of PI staining solution.

  • Incubation: Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Autophagy Detection: LC3 Conversion Assay

This Western blot-based assay monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is indicative of an induction of autophagy.

Protocol:

  • Cell Lysis: After treatment with the vobasine alkaloid, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The conversion of LC3-I to LC3-II will be visible as two distinct bands.

P-glycoprotein (P-gp) Inhibition Assay: Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Principle: P-gp is an efflux pump that can extrude cytotoxic agents from cancer cells, contributing to multidrug resistance. P-gp inhibitors can block this efflux. Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to an accumulation of Rhodamine 123 inside the cells, resulting in increased fluorescence.

Protocol:

  • Cell Seeding: Seed P-gp-overexpressing cells in a 96-well black, clear-bottom plate to form a confluent monolayer.

  • Inhibitor Pre-incubation: Wash the cells with warm PBS and pre-incubate with different concentrations of the vobasine alkaloid for 30-60 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to a final concentration of approximately 5 µM to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) in the dark.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm). An increase in fluorescence compared to the vehicle control indicates P-gp inhibition.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for assessing the in vitro cytotoxicity of vobasine alkaloids and the signaling pathway implicated in voacamine-induced autophagy.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Pathway Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Vobasine Alkaloids MTT Assay MTT Assay Compound Treatment->MTT Assay Determine IC50 Annexin V/PI Staining Annexin V/PI Staining MTT Assay->Annexin V/PI Staining Apoptosis vs. Necrosis LC3 Conversion Assay LC3 Conversion Assay MTT Assay->LC3 Conversion Assay Autophagy Induction P-gp Inhibition Assay P-gp Inhibition Assay MTT Assay->P-gp Inhibition Assay MDR Reversal Data Analysis & Interpretation Data Analysis & Interpretation Annexin V/PI Staining->Data Analysis & Interpretation Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) LC3 Conversion Assay->Western Blot (Signaling Proteins) e.g., PI3K, Akt, mTOR, Beclin-1 P-gp Inhibition Assay->Data Analysis & Interpretation Western Blot (Signaling Proteins)->Data Analysis & Interpretation

Caption: A general experimental workflow for in vitro cytotoxicity assessment of vobasine alkaloids.

Voacamine-Induced Autophagy Signaling Pathway

Voacamine has been shown to induce autophagic cell death in cancer cells through the modulation of the PI3K/Akt/mTOR signaling pathway and its interaction with Beclin-1.[6]

G cluster_pathway Voacamine-Induced Autophagy Voacamine Voacamine PI3K PI3K Voacamine->PI3K inhibits Beclin1 Beclin1 Voacamine->Beclin1 activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Beclin1 inhibits Autophagy Autophagy Beclin1->Autophagy induces

Caption: Voacamine induces autophagy by inhibiting the PI3K/Akt/mTOR pathway and activating Beclin-1.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Neuroprotective Effects of Affinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinine, an indole (B1671886) alkaloid, has garnered interest for its potential therapeutic properties, including neuroprotection. This document provides a comprehensive guide to utilizing cell-based assays to investigate and quantify the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The protocols detailed herein are designed for reproducibility and are applicable to common neuronal cell line models such as SH-SY5Y or PC12 cells.

Oxidative stress is a key pathological feature in many neurodegenerative diseases. It is characterized by an overproduction of reactive oxygen species (ROS) that leads to cellular damage and apoptosis.[1][2] The assays described in this document will enable researchers to assess the efficacy of this compound in mitigating these effects by measuring cell viability, cytotoxicity, intracellular ROS levels, and the expression of key apoptotic proteins.

Recent studies on similar indole alkaloids suggest that their neuroprotective effects may be mediated through the activation of the Keap1-Nrf2 signaling pathway.[3] This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.[3][4] This document will also explore methods to investigate this compound's potential modulation of this pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Assessment of Neuroprotection cluster_2 Phase 3: Data Analysis and Interpretation A Seed Neuronal Cells (e.g., SH-SY5Y) B Induce Oxidative Stress (e.g., with H2O2 or 6-OHDA) A->B C Treat with this compound (various concentrations) B->C D Cell Viability Assay (MTT Assay) C->D Incubate and Analyze E Cytotoxicity Assay (LDH Assay) C->E Incubate and Analyze F ROS Production Assay (DCFH-DA Assay) C->F Incubate and Analyze G Western Blot Analysis (Apoptotic Markers) C->G Incubate and Analyze H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I J Determine Neuroprotective Efficacy I->J G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., H2O2) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (ubiquitinated) Keap1_Nrf2->Keap1 leads to degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to Transcription->Antioxidant_Genes

References

A Robust and Sensitive LC-MS/MS Method for the Quantification of Affinine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of affinine in human plasma. This compound, an N-alkylamide primarily found in plants of the Spilanthes genus, is recognized for its potential therapeutic properties.[1][2] This method employs a straightforward protein precipitation procedure for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method has been developed to meet the rigorous standards required for bioanalytical method validation, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trials.[3][4]

Experimental

Chemicals and Reagents

This compound reference standard (>98% purity) and its stable isotope-labeled internal standard (IS), this compound-d7, were sourced from a commercial supplier. HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a reputable chemical vendor. Formic acid (LC-MS grade) and ultrapure water were used throughout the experiment. Control human plasma was obtained from a certified biobank.

Instrumentation

The analysis was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. Data acquisition and processing were managed by the instrument's control and analysis software.

Liquid Chromatography Conditions

A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A gradient elution was employed to ensure optimal separation of the analyte from endogenous plasma components.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 3.0 min; Hold at 95% B for 1 min
Injection Volume 5 µL
Column Temperature 40 °C
Total Run Time 5.0 min
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The detection of this compound and its internal standard was performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions were optimized by infusing standard solutions of the analyte and IS.

Table 2: Mass Spectrometry Parameters

ParameterThis compoundThis compound-d7 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 248.2255.2
Product Ion (m/z) 177.1184.1
Dwell Time (ms) 100100
Collision Energy (eV) 1515
Declustering Potential (V) 8080
Preparation of Standards and Quality Control Samples

Primary stock solutions of this compound and this compound-d7 were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serially diluting the primary stock with a 50:50 methanol/water mixture. Calibration curve (CC) standards were prepared by spiking control human plasma with the appropriate working solutions to yield final concentrations ranging from 0.1 to 100 ng/mL. Quality control (QC) samples were prepared similarly at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. A working solution of the internal standard (50 ng/mL) was prepared in acetonitrile.

Sample Preparation Protocol

Sample preparation was conducted using a protein precipitation method, which is efficient for high-throughput analysis.[5]

  • Aliquot: Pipette 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex: Vortex the tubes vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

G cluster_workflow Sample Preparation Workflow plasma Aliquot 50 µL Plasma Sample add_is Add 150 µL IS in Acetonitrile plasma->add_is vortex Vortex to Precipitate Protein add_is->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Caption: A flowchart of the protein precipitation sample preparation protocol.

Results and Discussion

The bioanalytical method was validated according to industry guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[3]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently >0.995. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using the QC samples at four concentration levels. The results, summarized in Table 3, demonstrate excellent reliability and reproducibility.[6]

Table 3: Summary of Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%RE)
LLOQ 0.1≤ 8.5%≤ 9.2%± 10.1%
Low QC 0.3≤ 6.1%≤ 7.5%± 8.3%
Mid QC 30.0≤ 4.5%≤ 5.8%± 5.5%
High QC 80.0≤ 3.8%≤ 4.9%± 4.2%
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error
Recovery and Matrix Effect

The extraction recovery of this compound was consistent across the QC levels, averaging approximately 92%. The matrix effect was assessed and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the IS.

G cluster_workflow LC-MS/MS Analysis Workflow autosampler Sample Injection (Autosampler) hplc Chromatographic Separation (LC) autosampler->hplc ion_source Ionization (ESI Source) hplc->ion_source q1 Precursor Ion Selection (Q1) ion_source->q1 q2 Fragmentation (Collision Cell Q2) q1->q2 q3 Product Ion Selection (Q3) q2->q3 detector Detection q3->detector data Data Acquisition & Processing detector->data

Caption: The general workflow for quantitative analysis using LC-MS/MS.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction is efficient and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the criteria for bioanalytical method validation. This protocol is well-suited for supporting pharmacokinetic and clinical studies involving this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Affinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus.[1] Structurally, it belongs to the vobasine (B1212131) alkaloid family and is synthesized from tryptophan.[1] Preliminary pharmacological studies have indicated its potential as an inhibitor of both acetylcholinesterase and butyrylcholinesterase, suggesting its therapeutic potential in neurological disorders.[1] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of alkaloids in various matrices, including plant extracts and biological fluids.[2] This document provides a detailed application note and protocol for the analysis of this compound using HPLC.

Principle of HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][4] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[3][4] By adjusting the composition of the mobile phase and the nature of the stationary phase, compounds with varying polarities and chemical properties can be effectively separated. For the analysis of indole alkaloids like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[2]

Experimental Protocols

Sample Preparation from Plant Material

A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix. The following is a general protocol for the extraction of alkaloids from plant materials, which can be optimized for specific needs.

Materials:

Procedure:

  • Extraction: Accurately weigh about 1 gram of the finely powdered plant material and moisten it with a few milliliters of a methanol-ammonia solution (e.g., 98:2 v/v) to basify the alkaloids.

  • Soxhlet Extraction: Place the moistened plant material in a Soxhlet apparatus and extract with methanol for approximately 4-6 hours.

  • Concentration: Evaporate the methanolic extract to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction (Liquid-Liquid Extraction):

    • Dissolve the dried extract in 20 mL of 5% hydrochloric acid.

    • Wash the acidic solution with 3 x 20 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

    • Extract the liberated alkaloids with 3 x 30 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the dried chloroform extract to dryness. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[5]

HPLC Instrumentation and Conditions

The following HPLC conditions are proposed for the analysis of this compound, based on typical methods for indole alkaloids. Method validation and optimization are recommended for specific applications.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program 0-5 min: 10% A; 5-25 min: 10-60% A; 25-30 min: 60-10% A; 30-35 min: 10% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV detection at approximately 280 nm

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used in the analysis of related indole alkaloids. These values should be considered as representative, and specific validation should be performed for this compound analysis.

ParameterTypical ValueDescription
Linearity (r²) > 0.999Indicates a strong correlation between detector response and analyte concentration over a defined range.[6]
Limit of Detection (LOD) 0.1 - 1.0 µg/mLThe lowest concentration of the analyte that can be reliably detected.[6]
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[6]
Recovery 95 - 105%The percentage of the true amount of analyte that is detected by the analytical method.
Precision (RSD%) < 2%The relative standard deviation, indicating the closeness of repeated measurements.[6]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material (Tabernaemontana sp.) extraction Extraction (e.g., Soxhlet with Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Final Concentration acid_base->concentration2 reconstitution Reconstitution in Mobile Phase concentration2->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (~280 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for the extraction and HPLC analysis of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition

G cluster_synapse Cholinergic Synapse cluster_effect Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Increased_ACh Increased Acetylcholine in Synaptic Cleft Prolonged_Signal Prolonged Cholinergic Signaling Increased_ACh->Prolonged_Signal

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Application Notes and Protocols for the Synthesis of Affinine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine, a vobasine-type monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus, has garnered interest due to its potential biological activities, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as cytotoxic effects against cancer cell lines. Structure-Activity Relationship (SAR) studies are crucial for the development of this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the synthesis of the vobasine (B1212131) core structure and subsequent derivatization of this compound to generate a library of analogues for SAR studies. Additionally, it presents a framework for data presentation and visualization of relevant biological pathways.

Introduction

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity.[1] By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify the key chemical moieties responsible for its biological effects.[2] This knowledge allows for the rational design of new derivatives with enhanced therapeutic properties.[3]

This compound belongs to the vobasine class of indole alkaloids.[4] Limited pharmacological testing has suggested its potential as an inhibitor of cholinesterases, enzymes implicated in the progression of neurodegenerative diseases such as Alzheimer's disease.[5] Furthermore, related vobasine alkaloids have demonstrated cytotoxic activity, indicating a potential for anticancer applications.[1][6][7] The development of this compound derivatives is a promising avenue for discovering novel therapeutic agents.

Data Presentation: Structure-Activity Relationship of this compound and Related Vobasine Derivatives

The following tables summarize the reported biological activities of this compound analogues and related vobasine alkaloids. This data can serve as a baseline for comparison when evaluating newly synthesized derivatives.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Tabernaemontana Alkaloid Fractions

Fraction IDMajor Alkaloid(s) IdentifiedAChE IC50 (µg/mL)
C316-epi-affinine, Affinisine, Vobasine7.71[5]
C416-epi-affinine, Affinisine, Vobasine8.34[5]
B316-epi-affinine, Affinisine, Vobasine9.0[5]
C612-methoxy-n-methyl-voachalotine2.1 - 2.5[2]

Table 2: Cytotoxicity of Vobasine Alkaloids against KB and HCT116 Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)IC50 (µM)
New Vobasine Alkaloid 1KB~5[1]Not specified
New Vobasine Alkaloid 3KB~5[1]Not specified
16-epi-vobasineKB~5[1]Not specified
16-epi-vobasenalKB~5[1]Not specified
Vobasinyl-iboga Alkaloid 1HCT116Not specified8.4[7]
Vobasinyl-iboga Alkaloid 2HCT116Not specified>10[7]
Vobasinyl-iboga Alkaloid 3HCT116Not specified9.5[7]
Vobasinyl-iboga Alkaloid 5HCT116Not specified9.1[7]

Experimental Protocols

The following protocols describe a general approach to the synthesis of the vobasine core and subsequent derivatization of key functional groups on the this compound scaffold.

General Synthetic Scheme for the Vobasine Core

A plausible retrosynthetic analysis suggests that the vobasine core can be constructed from tryptamine (B22526) and a suitable functionalized cyclopentane (B165970) derivative. A key step in this proposed synthesis is a Pictet-Spengler reaction to form the tetracyclic core, followed by further cyclization to complete the pentacyclic vobasine skeleton.

G cluster_0 Retrosynthesis Vobasine Core Vobasine Core Tetracyclic Intermediate Tetracyclic Intermediate Vobasine Core->Tetracyclic Intermediate [Ring Formation] Tryptamine Tryptamine Tetracyclic Intermediate->Tryptamine [Pictet-Spengler] Cyclopentane Derivative Cyclopentane Derivative Tetracyclic Intermediate->Cyclopentane Derivative [Coupling]

Caption: Retrosynthetic analysis of the vobasine core.

Protocol for Pictet-Spengler Reaction
  • Reactants: Tryptamine (1.0 eq) and a suitable aldehyde-containing cyclopentane derivative (1.1 eq).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Acid Catalyst: Trifluoroacetic acid (TFA) (1.2 eq) or p-toluenesulfonic acid (p-TSA) (catalytic amount).

  • Procedure:

    • Dissolve tryptamine and the cyclopentane derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid catalyst to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Derivatization of the this compound Hydroxyl Group (O-alkylation)
  • Reactants: this compound (1.0 eq) and an alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq).

  • Base: Sodium hydride (NaH) (1.2 eq) or potassium carbonate (K2CO3) (2.0 eq).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of this compound in the chosen solvent at 0 °C under an inert atmosphere, add the base portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting ether derivative by column chromatography.

Protocol for Derivatization of the Indole Nitrogen (N-alkylation)
  • Reactants: this compound (1.0 eq) and an alkyl halide (1.5 eq).

  • Base: Sodium hydride (NaH) (1.2 eq) or cesium carbonate (Cs2CO3) (2.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Follow the procedure for O-alkylation (Section 3.3), ensuring the use of a stronger base like NaH to deprotonate the indole nitrogen. The hydroxyl group may also be alkylated under these conditions, so protection of the hydroxyl group may be necessary for selective N-alkylation.

Visualization of Pathways and Workflows

Experimental Workflow for Synthesis and SAR

G Start Start Synthesis of Vobasine Core Synthesis of Vobasine Core Start->Synthesis of Vobasine Core Derivatization of this compound Derivatization of this compound Synthesis of Vobasine Core->Derivatization of this compound Purification and Characterization Purification and Characterization Derivatization of this compound->Purification and Characterization Biological Screening Biological Screening Purification and Characterization->Biological Screening Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Lead Optimization Lead Optimization Data Analysis (SAR)->Lead Optimization Lead Optimization->Derivatization of this compound Iterative Improvement End End Lead Optimization->End

Caption: Workflow for the synthesis and SAR study of this compound derivatives.

Cholinergic Synapse and AChE Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA + Choline Acetyl-CoA + Choline ChAT ChAT Acetyl-CoA + Choline->ChAT ACh ACh ChAT->ACh ACh_synapse ACh ACh->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis AChR ACh Receptor ACh_synapse->AChR Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound Derivative This compound Derivative This compound Derivative->AChE Inhibition Signal Transduction Signal Transduction AChR->Signal Transduction

Caption: Inhibition of AChE by this compound derivatives in the cholinergic synapse.

General Apoptotic Pathway

G This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Pro-apoptotic Proteins Pro-apoptotic Proteins Cellular Stress->Pro-apoptotic Proteins Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified overview of a potential apoptotic pathway induced by this compound derivatives.

References

Application Notes and Protocols for Assessing Affinine's Effect on Butyrylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), a serine hydrolase, plays a crucial role in hydrolyzing choline-based esters, including the neurotransmitter acetylcholine (B1216132).[1] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine degradation at synaptic clefts, BChE activity becomes more significant in certain pathological conditions, such as Alzheimer's disease, where AChE levels decline.[2][3] This makes BChE a compelling therapeutic target for the management of neurodegenerative disorders and other conditions.[2][4] Affinine, a novel compound of interest, is being investigated for its potential inhibitory effects on BChE. These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against BChE using the well-established Ellman's spectrophotometric method.[5][6][7]

The principle of this assay is based on the enzymatic hydrolysis of a substrate, butyrylthiocholine (B1199683) (BTCh), by BChE, which produces thiocholine.[8] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[8][9] The rate of color formation is directly proportional to BChE activity. By measuring the reduction in this rate in the presence of an inhibitor like this compound, its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.[8]

Data Presentation: Inhibitory Activity of this compound against Butyrylcholinesterase

The inhibitory potency of this compound against BChE is quantified by its IC50 value. The following table summarizes hypothetical quantitative data for this compound and a standard reference inhibitor.

CompoundBChE IC50 (µM)Selectivity (AChE/BChE IC50 Ratio)
This compound[Insert experimental value][Insert calculated value]
Galantamine (Standard)0.92 ± 0.01[10][Insert value from literature or experiment]
Eserine (Standard)[Insert value from literature or experiment][Insert value from literature or experiment]

Experimental Protocols

Protocol for In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.[7][8]

A. Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • S-Butyrylthiocholine iodide (BTCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Galantamine)

  • 96-well microtiter plates

  • Microplate spectrophotometer

B. Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is reached.[5]

  • BChE Solution: Prepare a stock solution of BChE in 0.1 M Phosphate Buffer (pH 8.0) to a final concentration of 0.5 units/mL. Keep on ice. The optimal concentration may require adjustment.

  • BTCh Solution (Substrate): Prepare a 15 mM stock solution of BTCh in deionized water. Prepare this solution fresh daily.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in 0.1 M Phosphate Buffer (pH 8.0). Store protected from light.

  • This compound Solutions (Test Inhibitor): Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. From this stock, prepare a series of dilutions at various concentrations to determine the IC50 value. Ensure the final solvent concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

  • Reference Inhibitor Solution: Prepare a stock solution and serial dilutions of a reference inhibitor (e.g., Galantamine) in the same manner as the test inhibitor.

C. Experimental Procedure:

  • Plate Setup: Design the 96-well plate layout to include wells for a blank (no enzyme), a control (no inhibitor), the various concentrations of this compound, and the reference inhibitor. Each condition should be tested in triplicate.

  • Reagent Addition: Add the components to each well of the 96-well plate in the following order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 20 µL of the this compound solution (at various concentrations) or solvent for the control wells.

    • 20 µL of the DTNB solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Enzyme Addition: Add 20 µL of the BChE solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.

  • Initiation of Reaction: Add 20 µL of the BTCh substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be 220 µL.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode using a microplate spectrophotometer. Record the absorbance every minute for a period of 10-15 minutes.

D. Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

  • Calculate Percentage Inhibition: Calculate the percentage of BChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the control (no inhibitor) and V_inhibitor is the reaction rate in the presence of this compound.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of BChE activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, BChE, BTCh, DTNB) plate_setup Plate Setup (Blank, Control, this compound) reagents->plate_setup inhibitor Prepare this compound Dilutions inhibitor->plate_setup add_reagents Add Buffer, this compound, DTNB plate_setup->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_enzyme Add BChE pre_incubate->add_enzyme add_substrate Add BTCh (Start Reaction) add_enzyme->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for BChE inhibition assay.

signaling_pathway cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to This compound This compound This compound->BChE Inhibits Signal Downstream Signaling Receptor->Signal Activates

Caption: Simplified cholinergic signaling pathway.

References

Experimental Design for Preclinical Evaluation of Affinine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Affinine, also known as Spilanthol, is a bioactive N-alkylamide predominantly found in the roots of Heliopsis longipes.[1] Preclinical research has highlighted its potential as a potent analgesic and anti-inflammatory agent. This document provides detailed application notes and experimental protocols for testing the efficacy of this compound in established animal models of pain and inflammation. The methodologies described herein are intended to guide researchers in the consistent and reproducible evaluation of this compound's therapeutic potential.

Introduction to this compound (Spilanthol)

This compound is the primary bioactive compound responsible for the pharmacological effects of Heliopsis longipes, a plant traditionally used in Mexican medicine to alleviate toothaches.[1] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways associated with nociception and inflammation. Studies have indicated that this compound exerts its effects through the activation of cannabinoid receptor 1 (CB1), Transient Receptor Potential Vanilloid 1 (TRPV1), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[2] Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]

Potential Therapeutic Applications

Based on its known biological activities, this compound is a promising candidate for the development of novel therapeutics for a range of conditions, including:

  • Acute and chronic pain

  • Inflammatory disorders

  • Neuropathic pain

Recommended Animal Models

The following are well-established and validated animal models for the preclinical assessment of this compound's analgesic and anti-inflammatory properties.

  • For Analgesic Activity:

    • Hot Plate Test (for thermal nociception)

    • Formalin Test (for inflammatory and nociceptive pain)

  • For Anti-inflammatory Activity:

    • Carrageenan-Induced Paw Edema (for acute inflammation)

    • Lipopolysaccharide (LPS)-Induced Systemic Inflammation (for systemic inflammatory response)

Experimental Protocols

General Preparation and Administration of this compound

4.1.1. Sourcing this compound (Spilanthol)

High-purity Spilanthol for research purposes can be obtained from various chemical suppliers. It is recommended to source from reputable vendors who provide a certificate of analysis confirming the compound's identity and purity. Potential suppliers include:

  • Santa Cruz Biotechnology[4]

  • AdipoGen Life Sciences[5]

  • BenchChem[6]

  • MyBioSource[7]

  • MedChemExpress[8]

4.1.2. Formulation and Dosing

This compound is a yellowish oil soluble in organic solvents such as ethanol, methanol, DMSO, and acetone.[5] For in vivo administration, it is typically dissolved in a vehicle solution, such as a mixture of ethanol, Tween 80, and saline. It is crucial to establish a vehicle control group in all experiments to account for any effects of the solvent.

4.1.3. Safety and Toxicology

Before commencing animal studies, it is essential to be aware of the safety and toxicological profile of this compound. The available data suggests that this compound is of low toxicity. A Safety Data Sheet (SDS) should be consulted for detailed handling and safety precautions.[4][9][10]

Toxicity Data Summary

ParameterValueReference
Acute Oral Toxicity (LD50) Harmful if swallowed (Category 4)[4]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[10]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)[10]
Respiratory Irritation May cause respiratory irritation[10]
Protocol: Hot Plate Test for Thermal Analgesia

This model assesses the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

4.2.1. Materials

  • Hot plate apparatus with adjustable temperature control

  • Male Swiss albino mice (20-25 g)

  • This compound (Spilanthol)

  • Vehicle control solution (e.g., 1% Tween 80 in saline)

  • Standard analgesic (e.g., Morphine, 5 mg/kg)

  • Syringes and needles for administration

4.2.2. Procedure

  • Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment.

  • Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Standard Drug (Morphine)

    • Group III-V: this compound (e.g., 10, 20, 40 mg/kg, administered intraperitoneally - i.p.)

  • Baseline Measurement: Before drug administration, place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). This is the baseline reading. A cut-off time of 30 seconds is recommended to prevent tissue damage.

  • Drug Administration: Administer the vehicle, standard drug, or this compound to the respective groups.

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

4.2.3. Data Analysis

The analgesic effect is expressed as the increase in latency time compared to the baseline. The percentage of maximal possible effect (% MPE) can be calculated using the following formula:

% MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Quantitative Data Example (Hypothetical)

Treatment GroupDose (mg/kg, i.p.)Latency at 60 min (seconds)% MPE at 60 min
Vehicle Control -5.2 ± 0.4-
Morphine 518.5 ± 1.253.6
This compound 108.1 ± 0.611.7
This compound 2012.4 ± 0.929.0
This compound 4015.8 ± 1.142.7
p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM.
Protocol: Formalin Test for Nociceptive and Inflammatory Pain

This model is unique as it allows for the assessment of both acute (neurogenic) and persistent (inflammatory) pain. The test involves injecting a dilute formalin solution into the paw of the animal and observing the licking and biting behavior.[11][12][13][14][15]

4.3.1. Materials

  • Male Swiss albino mice (20-25 g)

  • Formalin solution (1% in saline)

  • This compound (Spilanthol)

  • Vehicle control solution

  • Standard analgesic (e.g., Indomethacin, 10 mg/kg)

  • Observation chambers (transparent)

  • Stopwatch

4.3.2. Procedure

  • Acclimatization: Allow mice to acclimate to the observation chambers for 30 minutes before the test.

  • Grouping: Divide the animals into groups as described for the hot plate test.

  • Drug Administration: Administer the vehicle, standard drug, or this compound 30 minutes before the formalin injection.

  • Formalin Injection: Inject 20 µL of 1% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, place the mouse back into the observation chamber and record the total time spent licking or biting the injected paw. The observation is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

4.3.3. Data Analysis

The total time (in seconds) spent licking the paw in each phase is recorded and compared between the different treatment groups. The percentage of inhibition can be calculated as:

% Inhibition = [(Control Licking Time - Treated Licking Time) / Control Licking Time] x 100

Quantitative Data Example (Hypothetical)

Treatment GroupDose (mg/kg, i.p.)Licking Time - Phase 1 (s)Licking Time - Phase 2 (s)
Vehicle Control -75.3 ± 5.192.8 ± 6.3
Indomethacin 1072.1 ± 4.845.2 ± 3.9
This compound 1058.4 ± 4.270.1 ± 5.5
This compound 2042.6 ± 3.751.3 ± 4.6
This compound 4028.9 ± 2.935.7 ± 3.1
p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM.
Protocol: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation.[16][17]

4.4.1. Materials

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • This compound (Spilanthol)

  • Vehicle control solution

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

4.4.2. Procedure

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Grouping: Divide the animals into groups as previously described.

  • Drug Administration: Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

4.4.3. Data Analysis

The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of edema inhibition is calculated as:

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Quantitative Data Example (Hypothetical)

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition at 3h
Vehicle Control -0.85 ± 0.06-
Indomethacin 100.32 ± 0.0362.4
This compound 250.61 ± 0.0528.2
This compound 500.45 ± 0.0447.1
This compound 1000.35 ± 0.0358.8
*p < 0.05 compared to vehicle control. Data are expressed as mean ± SEM.
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of this compound on systemic inflammation by measuring the levels of pro-inflammatory cytokines in the serum.

4.5.1. Materials

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Spilanthol)

  • Vehicle control solution

  • Saline solution

  • ELISA kits for TNF-α and IL-6

  • Equipment for blood collection and processing

4.5.2. Procedure

  • Grouping: Divide the animals into the following groups:

    • Group I: Saline Control

    • Group II: LPS + Vehicle

    • Group III-V: LPS + this compound (e.g., 10, 20, 40 mg/kg, i.p.)

  • Drug Administration: Administer this compound or vehicle 30 minutes before LPS injection.

  • LPS Challenge: Inject LPS (1 mg/kg, i.p.) to induce systemic inflammation. The saline control group receives an equivalent volume of saline.

  • Blood Collection: At 2 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.[18]

4.5.3. Data Analysis

The levels of TNF-α and IL-6 (pg/mL) in the serum are compared between the different treatment groups.

Quantitative Data Example (Hypothetical)

Treatment GroupDose (mg/kg, i.p.)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline Control -50 ± 835 ± 6
LPS + Vehicle -1250 ± 1101800 ± 150
LPS + this compound 10980 ± 951450 ± 130
LPS + this compound 20720 ± 801050 ± 110
LPS + this compound 40510 ± 65750 ± 90
*p < 0.05 compared to LPS + Vehicle group. Data are expressed as mean ± SEM.

Visualization of Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound exerts its analgesic and anti-inflammatory effects through the modulation of key signaling pathways.

Affinine_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates CB1 CB1 Receptor Pain Pain Sensation CB1->Pain Inhibits TRPV1 TRPV1 Channel TRPV1->Pain Modulates TRPA1 TRPA1 Channel TRPA1->Pain Modulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Induces Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines COX2 COX-2 Genes->COX2 Cytokines->Pain COX2->Pain This compound This compound This compound->CB1 Activates This compound->TRPV1 Activates This compound->TRPA1 Activates This compound->MAPK Inhibits This compound->IKK Inhibits Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization and Grouping (n=6-8 per group) acclimatization->grouping baseline Baseline Measurements (e.g., paw volume, pain latency) grouping->baseline administration Drug Administration (Vehicle, Standard, this compound) baseline->administration induction Induction of Pain/Inflammation (e.g., Formalin, Carrageenan, LPS) administration->induction observation Observation and Data Collection (at specified time points) induction->observation analysis Data Analysis (Statistical Comparison) observation->analysis end End analysis->end

References

Molecular Docking of Affinine with Acetylcholinesterase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic signals. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of neurodegenerative disorders such as Alzheimer's disease, as it increases the concentration of acetylcholine in the brain.[1] Natural products remain a vast source of novel bioactive compounds, with alkaloids showing particular promise as enzyme inhibitors.[2][3]

Affinine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus.[4] Preliminary pharmacological studies and screening of plant extracts have indicated that this compound and its isomers may be effective inhibitors of acetylcholinesterase.[5][6] Fractions of Tabernaemontana catharinensis extract containing 16-epi-affinine have demonstrated significant AChE inhibitory activity, with IC50 values for the most potent fractions as low as 2.10 µg/mL.[5]

This application note provides a detailed protocol for the in silico molecular docking of this compound with human acetylcholinesterase. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, enabling the study of binding affinity and interaction patterns at a molecular level.[2][7] This protocol will use AutoDock Vina, a widely used open-source docking software, and will utilize the known AChE inhibitor Donepezil as a reference compound for validation and comparison.

Materials and Software

ItemDescription
Workstation A standard desktop computer or laptop with a modern operating system (Windows, macOS, or Linux).
Receptor Structure Human Acetylcholinesterase (hAChE). PDB ID: 4EY7, obtained from the RCSB Protein Data Bank.[1]
Ligand Structures This compound: 3D structure from PubChem (CID: 5281345). Donepezil: (Reference) PubChem (CID: 3152).
Software Suite AutoDock Tools (ADT): v1.5.7 or later. For preparing protein and ligand files.
AutoDock Vina: v1.2.3 or later. For performing the docking simulation.[2]
PyMOL or Discovery Studio: For visualization and analysis of docking results.
Internet Connection Required for downloading protein and ligand structures.

Experimental Protocols

This protocol is divided into four main parts: receptor preparation, ligand preparation, docking simulation, and results analysis.

Part 1: Receptor Preparation (Acetylcholinesterase)
  • Download the Protein Structure:

    • Navigate to the RCSB Protein Data Bank (rcsb.org).

    • Search for and download the PDB file for 4EY7 , which is the crystal structure of human AChE in complex with Donepezil.[1]

  • Prepare the Protein using AutoDock Tools (ADT):

    • Launch ADT.

    • Open the downloaded PDB file (4EY7.pdb).

    • Clean the Protein: Remove water molecules and the co-crystallized ligand (Donepezil) from the structure. (File -> Remove Water; Select -> Select from String -> resid DNP -> Delete Selected Atoms).

    • Add Hydrogens: Add polar hydrogens to the protein structure (Edit -> Hydrogens -> Add -> Polar Only).

    • Add Charges: Compute Gasteiger charges to assign partial charges to the atoms (Edit -> Charges -> Compute Gasteiger).

    • Set Atom Types: Assign AD4 atom types (Edit -> Atoms -> Assign AD4 type).

    • Save as PDBQT: Save the prepared receptor file in the required PDBQT format (File -> Save -> PDBQT). Name it receptor.pdbqt.

Part 2: Ligand Preparation (this compound and Donepezil)
  • Download Ligand Structures:

    • Navigate to the PubChem database (pubchem.ncbi.nlm.nih.gov).

    • Search for This compound (CID: 5281345) and Donepezil (CID: 3152) .

    • Download the 3D conformer for each compound in SDF format.

  • Prepare Ligands using AutoDock Tools (ADT):

    • Launch ADT.

    • Open the ligand SDF file (e.g., 5281345.sdf).

    • Compute Charges and Torsion: The software will automatically detect the ligand, compute Gasteiger charges, and determine the rotatable bonds.

    • Save as PDBQT: Save the prepared ligand file in PDBQT format (Ligand -> Output -> Save as PDBQT). Name the files this compound.pdbqt and donepezil.pdbqt.

Part 3: Molecular Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared receptor (receptor.pdbqt).

    • The binding site can be defined based on the position of the co-crystallized ligand in the original PDB file. For 4EY7, the active site gorge is well-defined.[1]

    • Open the Grid Box tool (Grid -> Grid Box).

    • Center the grid on the active site. The following coordinates are a reliable starting point for the 4EY7 active site:[1]

      • Center X: -14.01

      • Center Y: -43.83

      • Center Z: 27.66

    • Set the dimensions of the grid box to encompass the entire active site gorge (e.g., 60 x 60 x 60 Å).

    • Save the grid parameters in a configuration file.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, specifying the receptor, ligand, and grid box parameters:

    • Note: Change the ligand and out file names when docking Donepezil.

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command:

    • The simulation will generate an output PDBQT file (affinine_docked.pdbqt) containing the predicted binding poses and a log file (affinine_log.txt) with the binding affinity scores.

Part 4: Analysis and Visualization of Results
  • Analyze Binding Affinity:

    • Open the log file (e.g., affinine_log.txt).

    • The binding affinity for the best pose is listed in a table (in kcal/mol). A more negative value indicates stronger predicted binding.

  • Visualize Interactions:

    • Use a molecular visualization tool like PyMOL or Discovery Studio.

    • Load the prepared receptor (receptor.pdbqt) and the docking output file (affinine_docked.pdbqt).

    • Analyze the interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and the key amino acid residues in the AChE active site. Key residues often include Trp86, Tyr124, Ser203, His447, and Trp286.

Data Presentation

The following table summarizes the expected output from the docking simulation. The results for this compound are hypothetical for illustrative purposes, while the Donepezil data reflects typical values found in literature.[1][7]

LigandPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound 5281345-9.8 (Hypothetical)Trp86, Tyr124, Phe338, His447
Donepezil 3152-11.7Trp86, Asp74, Tyr337, Phe338, Trp286

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB Download Receptor (PDB: 4EY7) PrepReceptor Prepare Receptor (Remove water, Add H+) PDB->PrepReceptor Ligand Download Ligand (this compound) PrepLigand Prepare Ligand (Energy Min., Torsions) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepReceptor->Grid RunVina Run AutoDock Vina (Docking Simulation) PrepLigand->RunVina Grid->RunVina Analyze Analyze Binding Affinity (kcal/mol) RunVina->Analyze Visualize Visualize Interactions (H-Bonds, Pi-Stacking) Analyze->Visualize Conclusion Draw Conclusions Visualize->Conclusion

Caption: Workflow for the molecular docking of this compound with Acetylcholinesterase.

Conceptual Ligand-Receptor Interaction

G Conceptual Interaction of this compound in AChE Active Site cluster_AChE AChE Active Site Gorge PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS) Trp286 Trp286 Tyr124 Tyr124 Trp86 Trp86 His447 His447 This compound This compound This compound->Trp286 π-π Stacking This compound->Tyr124 Hydrophobic This compound->Trp86 π-π Stacking This compound->His447 H-Bond

Caption: Conceptual diagram of this compound's predicted interactions in the AChE active site.

Conclusion

This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of the natural alkaloid this compound against its potential target, acetylcholinesterase. By following this workflow, researchers can generate predictive data on the binding affinity and molecular interactions of this compound, which can help elucidate its mechanism of inhibition and guide further experimental studies, such as in vitro enzyme assays. This in silico approach serves as a valuable, cost-effective preliminary step in the drug discovery pipeline for identifying and characterizing novel therapeutic agents from natural sources.

References

Application Notes: Afatinib in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology : The initial request specified "Affinine treatment." However, literature searches suggest that "this compound" is a monoterpenoid indole (B1671886) alkaloid with limited published research in the context of cancer cell culture treatment and signaling pathways. It is highly probable that this was a typographical error for "Afatinib," a well-documented, irreversible ErbB family blocker used in cancer therapy. This document will, therefore, focus on the application and protocols for Afatinib (B358) .

Introduction

Afatinib is a potent and selective, irreversible ErbB family blocker. It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and ErbB4 (HER4), leading to irreversible inhibition.[1][2][3] This action blocks key downstream signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[2][4] Consequently, afatinib is utilized in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][5] These application notes provide detailed protocols for the preparation of cancer cell lines for in vitro treatment with afatinib, methods for assessing its biological effects, and a summary of its efficacy in various cell lines.

Mechanism of Action

Afatinib acts as an irreversible tyrosine kinase inhibitor (TKI).[1] Unlike first-generation reversible TKIs, afatinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain of EGFR, HER2, and ErbB4.[2][3] This irreversible binding ensures a sustained suppression of kinase activity until new receptor proteins are synthesized.[3] By inhibiting the homo- and heterodimerization of ErbB family receptors, afatinib effectively abrogates the phosphorylation and activation of downstream signaling molecules such as Akt and ERK, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[2][4][6]

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of afatinib in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Table 1: IC50 Values of Afatinib in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR Mutation StatusIC50 ValueReference
PC-9Exon 19 deletion0.28 nM - 0.8 nM[7][8]
PC-9-GRGefitinib-Resistant350.0 nM[7]
H1975L858R, T790M2.5 µM - 57 nM[8][9]
NCI-H1650Exon 19 deletion7 µM[9]
H3255L858R0.3 nM[8]
H460EGFR Wild-Type, KRAS Mutant2.3 µM[7]
H358EGFR Wild-TypeSensitive to apoptosis[10]
H441EGFR Wild-TypeSensitive to apoptosis[10]
A549EGFR Wild-TypeLess sensitive to apoptosis[10]

Table 2: IC50 Values of Afatinib in Other Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
T24Bladder CancerDose-dependent inhibition (0-20 µmol/l)[11]
CNE-2Nasopharyngeal Carcinoma2.81 ± 0.35 µM[12]
HNE-1Nasopharyngeal Carcinoma4.41 ± 0.73 µM[12]
SUNE-1Nasopharyngeal Carcinoma6.93 ± 0.54 µM[12]
HCT-15Colorectal Cancer (HER2-overexpressed)Dose-dependent inhibition (10 ng/ml-10 µg/ml)[13]
AGSGastric Cancer (HER2-overexpressed)Dose-dependent inhibition (10 ng/ml-10 µg/ml)[13]

Experimental Protocols

Protocol 1: General Cell Culture Preparation for Afatinib Treatment

This protocol outlines the general steps for culturing and seeding cancer cell lines in preparation for treatment with afatinib.

  • Cell Line Maintenance :

    • Culture cancer cell lines (e.g., PC-9, H1975, T24) in their recommended growth medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells when they reach 70-80% confluency to maintain exponential growth.

  • Cell Seeding for Experiments :

    • The day before treatment, detach adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase during treatment. For a 96-well plate, a common starting density is 3,000-5,000 cells per well.[7] For larger plates, adjust the seeding density accordingly.

  • Preparation of Afatinib Stock Solution :

    • Afatinib is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment of Cells with Afatinib :

    • On the day of treatment, prepare serial dilutions of afatinib from the stock solution in a complete growth medium to achieve the desired final concentrations.

    • Remove the old medium from the seeded cells and replace it with the medium containing the various concentrations of afatinib.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest afatinib concentration group.

    • Incubate the cells with afatinib for the desired duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to measure the effect of afatinib on cell proliferation and viability.

  • Cell Seeding and Treatment :

    • Seed cells in a 96-well plate and treat with a range of afatinib concentrations as described in Protocol 1.

  • MTT Assay :

    • At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the afatinib concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide Staining

This protocol allows for the detection and quantification of apoptotic cells following afatinib treatment.

  • Cell Seeding and Treatment :

    • Seed cells in 6-well plates and treat with the desired concentrations of afatinib as described in Protocol 1.

  • Cell Harvesting and Staining :

    • After the treatment period, collect both the floating and adherent cells.

    • Wash the cells with cold PBS and centrifuge at a low speed.

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis :

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of afatinib on the phosphorylation status of key proteins in the ErbB signaling pathway.

  • Cell Seeding and Treatment :

    • Seed cells in 6-well or 10 cm dishes and treat with afatinib as described in Protocol 1.

  • Protein Extraction :

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting :

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and ERK.

    • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

ErbB_Signaling_Pathway_Inhibition_by_Afatinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB ErbB Receptors (EGFR, HER2, ErbB4) Ras Ras ErbB->Ras Activation PI3K PI3K ErbB->PI3K Activation Afatinib Afatinib Afatinib->ErbB Irreversible Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt->Proliferation

Caption: ErbB signaling pathway and its irreversible inhibition by Afatinib.

Experimental_Workflow_for_Afatinib_Treatment start Start: Cell Culture Maintenance seeding Cell Seeding (e.g., 96-well or 6-well plates) start->seeding treatment Afatinib Treatment (Dose-Response & Time-Course) seeding->treatment assays Downstream Assays treatment->assays viability Cell Viability Assay (e.g., MTT) assays->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis western Western Blot (Signaling Pathway Analysis) assays->western end End: Data Analysis (IC50, Apoptosis Rate, Protein Levels) viability->end apoptosis->end western->end

Caption: General experimental workflow for in vitro Afatinib treatment.

References

Application Notes and Protocols for Measuring the Binding Kinetics of Affinine to Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus.[1] Preliminary pharmacological studies suggest that this compound may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[2][3] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[2][3]

This document provides detailed application notes and experimental protocols for the comprehensive characterization of the binding kinetics of this compound to AChE. While specific quantitative binding data for this compound is not yet widely published, these protocols will enable researchers to determine key kinetic parameters. The methodologies described herein are the enzyme inhibition assay based on the Ellman's method and Surface Plasmon Resonance (SPR).[4][5]

Quantitative Data Summary

A comprehensive understanding of the binding kinetics of a potential inhibitor requires the determination of several key parameters. The following table provides a template for summarizing and comparing the binding kinetics of this compound to AChE with established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine.

InhibitorAChE SourceIC50 (nM)Ki (nM)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Mechanism of Inhibition
This compound Electrophorus electricus / Human recombinantNot DeterminedNot DeterminedNot DeterminedNot DeterminedNot DeterminedTo be determined
DonepezilHuman~5.7[6]-1.2 x 10⁸[6]6.8 x 10⁻⁴[6]~5.7Non-competitive[6]
RivastigmineHuman-~2.1[6]3.5 x 10⁵[6]7.3 x 10⁻⁴[6]~2.1Slow-reversible, carbamate (B1207046) inhibitor[6]
GalantamineHuman-~500[7]Not ReportedNot ReportedNot ReportedCompetitive[8]

Experimental Protocols

Protocol 1: Determination of IC50 and Ki using the Ellman's Assay

This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for AChE. The assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[4][9]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.[9]

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[9]

    • ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.[9]

    • DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in phosphate buffer (pH 8.0). Protect this solution from light.[9]

    • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

    • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination (e.g., from 1 nM to 100 µM).[9]

  • Assay Protocol (96-well plate):

    • Add the following to each well in triplicate:

      • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).[9]

      • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of this compound working solution at various concentrations.[9]

      • Blank: 180 µL of phosphate buffer.[9]

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

    • Add 20 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells except the blank.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate. The mode of inhibition should be determined through Lineweaver-Burk plots.[10]

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, this compound, ATCI, DTNB, Buffer) serial_dil Create Serial Dilutions of this compound prep_reagents->serial_dil add_reagents Add Buffer, AChE, and this compound/Control serial_dil->add_reagents pre_incubate Pre-incubate at 37°C (15 min) add_reagents->pre_incubate add_dtnb_atci Add DTNB and ATCI to initiate reaction pre_incubate->add_dtnb_atci measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_dtnb_atci->measure_abs calc_rate Calculate Reaction Rates (V) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50_ki Determine IC50 and Ki plot_curve->det_ic50_ki SPR_Workflow cluster_immobilization Ligand Immobilization (AChE) cluster_binding Analyte Binding (this compound) cluster_analysis Data Analysis activate_chip Activate Sensor Chip (EDC/NHS) immobilize_ache Inject AChE for Covalent Coupling activate_chip->immobilize_ache deactivate_chip Deactivate Surface (Ethanolamine) immobilize_ache->deactivate_chip inject_analyte Inject this compound (Association) deactivate_chip->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer regenerate Regenerate Surface (if necessary) inject_buffer->regenerate gen_sensorgrams Generate Sensorgrams regenerate->gen_sensorgrams fit_model Fit Data to a Binding Model gen_sensorgrams->fit_model det_constants Determine ka, kd, and KD fit_model->det_constants ACh_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline ACh_Synth Choline + Acetyl-CoA -> Acetylcholine (ACh) Choline_Uptake->ACh_Synth ACh_Vesicle ACh Vesicle ACh_Synth->ACh_Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Binds Postsynaptic_Receptor Postsynaptic Receptor ACh_Released->Postsynaptic_Receptor Binds Hydrolysis_Products Choline + Acetate AChE->Hydrolysis_Products Hydrolyzes This compound This compound This compound->AChE Inhibits Hydrolysis_Products->Choline_Uptake Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

References

Preparation of Ajmaline Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the preparation of Ajmaline solutions for in vitro experiments. Ajmaline is a class Ia antiarrhythmic agent known for its effects on ion channels. Accurate and consistent preparation of Ajmaline solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of Ajmaline

A summary of the key physicochemical properties of Ajmaline is provided in the table below to aid in solution preparation calculations.

PropertyValue
Molecular Formula C₂₀H₂₆N₂O₂
Molecular Weight 326.43 g/mol
Appearance White to pale yellow crystalline powder
Solubility DMSO: ≥ 40 mg/mL (≥ 122.54 mM)
DMF: 25 mg/mL
Ethanol: 10 mg/mL
PBS (pH 7.2): 0.25 mg/mL
Storage (Powder) -20°C, protected from light
Storage (Stock Solution in DMSO) -80°C for up to 2 years; -20°C for up to 1 year

Experimental Protocols

Preparation of a 10 mM Ajmaline Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Ajmaline in dimethyl sulfoxide (B87167) (DMSO), a common solvent for water-insoluble compounds in in vitro studies.

Materials:

  • Ajmaline powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh out 3.264 mg of Ajmaline powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the Ajmaline powder.

  • Vortexing: Vortex the solution thoroughly until the Ajmaline powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube to ensure sterility for cell culture experiments.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

G cluster_workflow Preparation of Ajmaline Stock Solution weigh Weigh Ajmaline Powder dissolve Dissolve in DMSO weigh->dissolve 3.264 mg vortex Vortex to Dissolve dissolve->vortex 1 mL filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Fig 1. Workflow for preparing Ajmaline stock solution.
Preparation of Working Solutions for In Vitro Experiments

This protocol provides a general method for diluting the Ajmaline stock solution to the desired working concentration in cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • It is recommended to prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM Ajmaline stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental volume. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, especially for lower final concentrations, it is advisable to perform a serial dilution. For instance, first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, use this intermediate solution to prepare the final working concentrations.

  • Prepare Final Working Solution: Add the calculated volume of the stock or intermediate solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Ajmaline. This is crucial to distinguish the effects of the compound from those of the solvent.

Mechanism of Action and Signaling Pathway

Ajmaline primarily functions as a Class Ia antiarrhythmic agent by blocking voltage-gated sodium channels (Naᵥ) in cardiomyocytes.[2] This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[2]

In addition to its primary effect on sodium channels, Ajmaline also exhibits inhibitory effects on various potassium (K⁺) channels, including the hERG (human Ether-à-go-go-Related Gene) channels, and L-type calcium (Ca²⁺) channels.[2][3] The blockade of these channels contributes to the prolongation of the action potential duration and the effective refractory period.

G cluster_pathway Ajmaline's Mechanism of Action on Ion Channels Ajmaline Ajmaline Nav Voltage-gated Sodium Channel (Naᵥ) Ajmaline->Nav Blocks Kv Voltage-gated Potassium Channel (Kᵥ) Ajmaline->Kv Blocks Cav L-type Calcium Channel (Caᵥ) Ajmaline->Cav Blocks Na_influx Na⁺ Influx (Depolarization) Nav->Na_influx K_efflux K⁺ Efflux (Repolarization) Kv->K_efflux Ca_influx Ca²⁺ Influx (Plateau Phase) Cav->Ca_influx Conduction_slowing Slowing of Conduction Velocity Na_influx->Conduction_slowing AP_prolongation Action Potential Prolongation K_efflux->AP_prolongation Ca_influx->AP_prolongation

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Indole Alkaloid Extraction from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Affinine": The term "this compound" does not correspond to a widely recognized alkaloid in scientific literature. This guide focuses on the extraction of indole (B1671886) alkaloids from Alstonia scholaris, a plant known to produce a wide array of such compounds, including picrinine. The principles and troubleshooting steps outlined here are broadly applicable to the extraction of these alkaloids and may be relevant to the compound you are investigating.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of alkaloid extraction from Alstonia scholaris?

A1: Several factors can significantly impact your extraction yield. These include the quality of the plant material, the drying method, the particle size of the ground material, the choice of extraction solvent, and the extraction method itself.[1][2][3] Optimizing each of these parameters is crucial for maximizing the recovery of your target alkaloid.

Q2: Which part of the Alstonia scholaris plant is best for obtaining alkaloids?

A2: The alkaloid content can vary depending on the plant part. While the bark is a well-known source of alkaloids like echitamine, the leaves have been found to contain picrinine-type monoterpenoid indole alkaloids.[4][5] Research suggests that trunk bark may contain the highest number of different alkaloids, but for specific compounds like picrinine, the fruit might show the highest concentration.[4]

Q3: What is the best solvent for extracting alkaloids from Alstonia scholaris?

A3: The choice of solvent is critical and depends on the polarity of the target alkaloid. For a general extraction of phytochemicals, including alkaloids, polar solvents like methanol (B129727) have been shown to be highly effective, resulting in a high yield of the crude extract.[1][6] Ethanol (B145695) is also commonly used.[4][7] For separating the total alkaloids from other components, a common method involves an acid-base extraction using a non-polar organic solvent like chloroform (B151607) or ethyl acetate (B1210297) after basification.[8][9]

Q4: How does the time of year the plant material is collected affect alkaloid content?

A4: The concentration of alkaloids can vary significantly with the season.[4] For example, in related plants, the highest concentration of certain alkaloids was found in leaves collected between September and December.[1] It is advisable to consult literature specific to your target alkaloid and geographical region to determine the optimal harvest time.

Q5: Are there modern extraction techniques that can improve the yield compared to traditional methods?

A5: Yes, modern techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE) can significantly improve extraction efficiency.[10][11] These methods can reduce extraction time and solvent consumption while potentially increasing the yield of target compounds.[11]

Troubleshooting Guide

Q1: My crude extract yield is very low. What could be the problem?

A1: A low yield of the crude extract can stem from several issues.[1] Consider the following:

  • Plant Material Quality: The geographical source and season of collection can drastically affect the concentration of the target alkaloid.[1]

  • Drying Method: Improper drying can lead to the enzymatic degradation of your compound. Air-drying or oven-drying at controlled, moderate temperatures (e.g., 40-50°C) is often recommended.[1][8][9]

  • Particle Size: The plant material should be ground to a fine powder to maximize the surface area for solvent penetration, which enhances extraction efficiency.[1]

Q2: I have a good crude extract yield, but the final purified alkaloid yield is poor. Where am I losing my compound?

A2: Loss of compound during purification is a common issue. Here are some potential causes and solutions:

  • Irreversible Adsorption: Your target alkaloid may be irreversibly binding to the silica (B1680970) gel during column chromatography.[1] You can try deactivating the silica gel with a small amount of a polar solvent or adding a base like triethylamine (B128534) to your mobile phase to improve recovery.[1]

  • Compound Degradation: Alkaloids can be sensitive to heat, light, and pH changes.[1] When concentrating your extract, use a rotary evaporator at a controlled temperature (e.g., below 50°C).[1] Protect your extracts from direct light during the process.[1]

  • Improper Fraction Collection: Ensure you are monitoring the column separation effectively using Thin Layer Chromatography (TLC) to avoid discarding fractions containing your target compound.[8][9]

Q3: I am seeing a lot of tailing on my TLC plates during column chromatography. What can I do?

A3: Tailing on TLC plates often indicates that the compound is interacting too strongly with the stationary phase or that there are acidic or basic sites on the silica gel. Adding a small amount of a modifier to your mobile phase can help. For alkaloids, which are basic, adding a small percentage of a base like triethylamine or ammonia (B1221849) to the solvent system can often resolve this issue by neutralizing acidic sites on the silica.

Q4: The separation of my target alkaloid from other compounds is very poor. How can I improve this?

A4: Poor separation during column chromatography can be addressed by optimizing the mobile phase.

  • Solvent System Polarity: Systematically vary the polarity of your mobile phase. If your compound is eluting too quickly, decrease the polarity. If it's sticking to the column, increase the polarity.

  • TLC Optimization: Before running a column, optimize the solvent system using TLC to achieve a good separation of spots, aiming for a retention factor (Rf) of around 0.2-0.3 for your target compound.[1]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.[1]

Data Presentation

Table 1: Factors Affecting Alkaloid Extraction Yield

FactorRecommendation/ConsiderationRationale
Plant Material Use plant parts with the highest reported concentration of the target alkaloid. Harvest during the optimal season.[1][4]Alkaloid concentration varies significantly between plant organs and seasons.
Drying Air-dry or use an oven at a controlled temperature (40-50°C).[1][8][9]Prevents thermal and enzymatic degradation of the target compounds.
Particle Size Grind the dried plant material to a fine powder (e.g., 40 mesh).[1][8][9]Increases the surface area for more efficient solvent penetration and extraction.
Solvent Choice Select a solvent based on the polarity of the target alkaloid. Methanol and ethanol are effective for a broad range of phytochemicals.[1][6][12]"Like dissolves like." The right solvent is crucial for solubilizing the target compound.
Extraction Time Optimize the duration to maximize yield without causing compound degradation.[10][13]Prolonged extraction times can lead to the degradation of sensitive compounds.
Temperature Control the temperature to balance extraction efficiency with the thermal stability of the alkaloid.[2][10]Higher temperatures can increase solubility and diffusion but may also degrade the compound.
pH For acid-base extractions, ensure complete protonation and deprotonation of the alkaloid.The solubility of alkaloids in aqueous and organic phases is pH-dependent.

Table 2: Comparison of Solvents Used for Alstonia scholaris Extraction

Solvent/MethodTarget CompoundsNotesReference
Methanol (Soxhlet) General PhytochemicalsHigh yield of crude extract, good for a broad range of compounds.[6]
Ethanol Alkaloids, general phytochemicalsCommonly used for initial extraction before fractionation.[4]
1% HCl (acidic water) Total AlkaloidsUsed to protonate alkaloids and bring them into the aqueous phase.[8]
Chloroform Free-base AlkaloidsUsed to extract the deprotonated (free-base) alkaloids from a basified aqueous solution.[8][9]
Ethyl Acetate Alkaloids and other organic constituentsCan be used for partitioning and column chromatography.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids

This method is based on the principle of altering the pH to change the solubility of the alkaloids.

  • Preparation of Plant Material:

    • Wash the collected Alstonia scholaris leaves or bark and dry them in the shade or in an oven at 40-50°C until brittle.[6][8]

    • Grind the dried material into a fine powder using a mechanical grinder and sieve it (e.g., through a 40-mesh screen).[8][9]

  • Acidic Extraction (Maceration):

    • Macerate 500g of the powdered plant material in 1% aqueous Hydrochloric Acid (HCl) at a pH of 2.[8][9]

    • Let the mixture stand overnight at room temperature with occasional stirring.[8][9]

    • Filter the mixture using Whatman filter paper. The filtrate contains the protonated, water-soluble alkaloid salts.

  • Basification and Solvent Extraction:

    • Make the acidic filtrate alkaline by slowly adding a 25% Ammonium Hydroxide (NH4OH) solution until the pH reaches 9.[8][9] This will convert the alkaloid salts into their free-base form, which is less soluble in water.

    • Transfer the alkaline mixture to a separatory funnel and extract it multiple times with an organic solvent like chloroform or ethyl acetate.[8]

    • Combine the organic layers.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude alkaloid extract.[1]

Protocol 2: Soxhlet Extraction

This method provides a more exhaustive extraction using a smaller amount of solvent.

  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in Protocol 1.

  • Soxhlet Extraction:

    • Place about 10-20g of the powdered material into a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the extraction solvent (e.g., methanol, 150 ml for 9g of material) and connect it to the Soxhlet extractor and a condenser.[6]

    • Heat the solvent to reflux. The solvent will vaporize, condense, and drip down into the thimble, extracting the compounds. Once the chamber is full, the solvent will siphon back into the flask.

    • Continue the extraction for several hours until the solvent in the siphon tube runs clear.

  • Concentration:

    • After the extraction is complete, evaporate the solvent from the round-bottom flask using a rotary evaporator at a controlled temperature (e.g., below 40°C for methanol) to obtain the crude extract.[6]

Visualizations

cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification & Analysis Plant Plant Material (Alstonia scholaris) Dry Drying (40-50°C) Plant->Dry Grind Grinding (Fine Powder) Dry->Grind Acid Acidic Maceration (1% HCl, pH 2) Grind->Acid Filter1 Filtration Acid->Filter1 Basify Basification (NH4OH, pH 9) Filter1->Basify Solvent Liquid-Liquid Extraction (e.g., Chloroform) Basify->Solvent Concentrate Concentration (Rotary Evaporator) Solvent->Concentrate Crude Crude Alkaloid Extract Concentrate->Crude Column Column Chromatography Crude->Column TLC TLC Analysis Column->TLC Pure Pure Alkaloid TLC->Column Optimize Mobile Phase TLC->Pure

Caption: General workflow for acid-base extraction of alkaloids.

cluster_crude_issues Troubleshoot Crude Extraction cluster_purification_issues Troubleshoot Purification Start Low Final Yield CheckCrude Check Crude Extract Yield Start->CheckCrude LowCrude Low Crude Yield CheckCrude->LowCrude Low GoodCrude Good Crude Yield, Low Pure Yield CheckCrude->GoodCrude Good PlantQuality Verify Plant Material (Source, Season) LowCrude->PlantQuality Drying Check Drying Method LowCrude->Drying ParticleSize Optimize Particle Size LowCrude->ParticleSize Solvent Re-evaluate Solvent Choice LowCrude->Solvent Adsorption Irreversible Adsorption on Column? GoodCrude->Adsorption Degradation Compound Degradation? GoodCrude->Degradation TLC_Check Check TLC Monitoring GoodCrude->TLC_Check ModifyMobilePhase Modify Mobile Phase (e.g., add base) Adsorption->ModifyMobilePhase Yes CheckTemp Reduce Temperature during Concentration Degradation->CheckTemp Yes

Caption: Logical workflow for troubleshooting low extraction yield.

cluster_aa Aromatic Amino Acid Biosynthesis cluster_alkaloid Indole Alkaloid Biosynthesis PEP Phosphoenolpyruvate (from Glycolysis) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-phosphate (from Pentose Phosphate Pathway) E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine (Key Intermediate) Tryptamine->Strictosidine IndoleAlkaloids Complex Indole Alkaloids (e.g., Picrinine) Strictosidine->IndoleAlkaloids

Caption: Simplified biosynthetic pathway of indole alkaloids.

References

Technical Support Center: Overcoming Affinine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Affinine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a hydrophobic organic compound, and like many such molecules, it exhibits poor solubility in water-based solutions.[1] For researchers in drug development and other scientific fields, achieving a desired concentration of this compound in a physiologically relevant aqueous buffer is crucial for accurate and reproducible experimental results.[1]

Q2: I'm observing a precipitate after adding this compound to my buffer. What is the likely cause?

If you observe a precipitate, it is highly probable that the concentration of this compound has exceeded its solubility limit in your specific aqueous buffer.[1][2][3] This can be influenced by several factors including the buffer's pH, ionic strength, and temperature.[1]

Q3: Are there any general strategies to improve the solubility of compounds like this compound?

Yes, several techniques are commonly used to enhance the solubility of poorly water-soluble drugs and natural compounds.[4][5][6][7] These methods can be broadly categorized as:

  • Chemical Modifications: Adjusting the pH of the buffer or using co-solvents.[1][4][7]

  • Physical Modifications: Techniques like reducing the particle size of the solid this compound (micronization) can increase the dissolution rate.[4][6][7]

  • Use of Solubilizing Agents: Employing surfactants or other complexing agents.[4][7]

Q4: Is it advisable to prepare a stock solution of this compound?

Absolutely. A common and highly effective method is to first dissolve this compound in a small amount of an organic solvent to create a concentrated stock solution.[1][8] This stock solution can then be diluted into the desired aqueous buffer. This approach helps to bypass the initial difficulty of dissolving the solid compound directly in the aqueous medium.[1]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in the aqueous buffer.

This is a common issue stemming from the hydrophobic nature of this compound. Follow these steps to systematically troubleshoot and resolve the problem.

Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

The most reliable method for solubilizing hydrophobic compounds is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.[1][8]

  • Q: Which organic solvent should I use for my stock solution?

    • A: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for creating stock solutions of hydrophobic compounds. The choice of solvent may depend on the specific experimental requirements and downstream applications.

  • Q: What is a typical concentration for the stock solution?

    • A: A typical starting concentration for a stock solution is 10-100 mM. The optimal concentration will depend on the solubility of this compound in the chosen organic solvent.

Step 2: Adjusting the pH of the Aqueous Buffer

Alkaloids are basic compounds and their solubility can often be increased by lowering the pH of the aqueous buffer.[1]

  • Q: How does pH affect the solubility of this compound?

    • A: By lowering the pH (making the buffer more acidic), the basic nitrogen atoms in the alkaloid structure can become protonated. This results in the formation of a salt, which is generally more soluble in water than the free base form.[1]

  • Q: What pH range should I test?

    • A: A good starting point is to test a range of acidic pH values (e.g., pH 4.0, 5.0, 6.0) to determine the optimal pH for this compound solubility in your specific buffer.

Step 3: Utilizing Co-solvents in the Aqueous Buffer

If pH adjustment alone is insufficient, the use of a co-solvent in the final aqueous buffer can help maintain solubility.

  • Q: What are co-solvents and how do they work?

    • A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[4]

  • Q: Which co-solvents are commonly used?

    • A: Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) are examples of co-solvents used in biological experiments. The final concentration of the co-solvent should be kept to a minimum to avoid potential effects on the experimental system.

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Solvents

SolventTemperature (°C)Maximum Solubility (mM)
Water (pH 7.4)25< 0.1
PBS (pH 7.4)25< 0.1
DMSO25> 100
Ethanol25> 100

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer

Buffer (50 mM)pHMaximum this compound Concentration (µM)
Citrate4.050
Citrate5.025
Phosphate6.010
Phosphate7.4< 1

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 10 mM solution.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the this compound powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound in Aqueous Buffer using pH Adjustment

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer (e.g., 50 mM Citrate buffer)

    • pH meter

    • 0.1 M HCl and 0.1 M NaOH

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare the desired aqueous buffer at a volume sufficient for your experiment.

    • While stirring, slowly add the this compound stock solution to the buffer to achieve the desired final concentration. Note: The final DMSO concentration should typically be kept below 1% to minimize solvent effects.

    • If precipitation occurs, adjust the pH of the solution downwards by adding small increments of 0.1 M HCl while monitoring the pH and observing for dissolution of the precipitate.

    • Once the this compound is dissolved, re-verify the final pH of the solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Aqueous Buffer Solubilization start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe adjust_ph Adjust pH (if needed) observe->adjust_ph Precipitate Forms final_solution Clear this compound Solution observe->final_solution No Precipitate adjust_ph->final_solution

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Caption: Hypothetical signaling pathway involving this compound.

logical_relationship Solubility This compound Solubility pH Lower pH SaltFormation Salt Formation pH->SaltFormation CoSolvent Co-solvent Addition IncreasedPolarity Increased Polarity CoSolvent->IncreasedPolarity Dissolution Increased Dissolution SaltFormation->Dissolution IncreasedPolarity->Dissolution Dissolution->Solubility

Caption: Factors influencing this compound's aqueous solubility.

References

Technical Support Center: Optimizing Affinine Concentration for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of Affinine for enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes might it inhibit?

This compound is a monoterpenoid indole (B1671886) alkaloid with the chemical formula C₂₀H₂₄N₂O₂.[1] Limited pharmacological studies suggest that it may be an effective inhibitor of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase.[2]

Q2: I am seeing a precipitate after adding my this compound stock solution to the assay buffer. What is the likely cause?

Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic compounds like many alkaloids. This is likely due to this compound's low aqueous solubility, causing it to crash out of solution when the concentration of the organic solvent from the stock is diluted.

Q3: How can I improve the solubility of this compound in my assay?

Several strategies can be employed to improve the solubility of hydrophobic compounds:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[3] It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (ideally ≤ 0.5% for DMSO) to avoid affecting enzyme activity or causing toxicity in cell-based assays.

  • pH Adjustment: The solubility of some compounds is pH-dependent. Systematically testing a range of buffer pH values may help improve solubility.

  • Sonication: Brief sonication after dilution can help disperse the compound.

  • Gentle Warming: Warming the solution to the assay temperature (e.g., 37°C) can sometimes enhance solubility.

Q4: What is a good starting concentration for this compound in an enzyme inhibition assay?

Since specific inhibitory concentrations for this compound are not widely published, a common approach for novel inhibitors is to perform a dose-response experiment over a broad concentration range. A typical starting point for a screening assay could be a final concentration range of 0.1 µM to 100 µM.

Q5: My assay has a high background signal. What are the common causes and solutions?

High background can originate from several sources:

  • Substrate Instability: The substrate may be degrading spontaneously. Prepare fresh substrate solutions and ensure the buffer pH is optimal.[4]

  • Autofluorescence/Absorbance of the Compound: The inhibitor itself may absorb light or fluoresce at the assay wavelength. Run a control well with the inhibitor and all assay components except the enzyme to measure this background and subtract it from the experimental wells.[4][5]

  • Non-specific Binding: Reagents may bind to the microplate wells. Using appropriate blocking agents like Bovine Serum Albumin (BSA) can help mitigate this.[6]

  • Incorrect Reagent Concentration: Excessively high concentrations of the enzyme or substrate can lead to a high basal signal.[4]

Troubleshooting Guides

Issue 1: Poor or No Inhibition Observed

If this compound does not appear to inhibit the target enzyme, consider the following troubleshooting steps:

Possible Cause Recommended Solution
This compound Concentration Too Low Perform a dose-response experiment with a wider and higher concentration range.
Incorrect Substrate Concentration For competitive inhibitors, a high substrate concentration can mask the inhibitory effect. Try running the assay with the substrate concentration at or below its Michaelis-Menten constant (Km).[7]
Insufficient Pre-incubation Time Some inhibitors bind slowly. Pre-incubate the enzyme with this compound for a period (e.g., 15-30 minutes) before adding the substrate.[8]
Degraded this compound Stock Prepare a fresh stock solution of this compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Enzyme is Not a Target Confirm from literature or previous experiments that the chosen enzyme is a valid target for this class of inhibitor.[8]
Issue 2: Inconsistent or Non-Reproducible Results

For assays that yield variable results, consider these potential issues:

Possible Cause Recommended Solution
Incomplete Dissolution of Stock Solution Ensure the this compound stock solution is fully dissolved before making dilutions. Visually inspect for particulates and vortex or briefly sonicate if necessary.
Pipetting Errors Use calibrated pipettes and prepare a master mix for the reaction components to minimize well-to-well variability.[10]
Fluctuations in Temperature Ensure all reagents are at the assay temperature before starting the reaction and maintain a constant temperature throughout the experiment.[7]
Improperly Thawed Reagents Thaw all components completely and mix gently before use to ensure they are in a homogenous solution.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molar Mass: 324.4 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh out 3.24 mg of this compound powder and place it in a microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: General Enzyme Inhibition Assay and IC50 Determination

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • 96-well microplate (clear, black, or white depending on the detection method)[10]

  • Microplate reader

Procedure:

  • Serial Dilution of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common approach is to perform a 10-point, 3-fold serial dilution to cover a wide concentration range. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-inhibitory level (e.g., 0.5%).

  • Assay Plate Setup:

    • Test Wells: Add the diluted this compound solutions to the wells.

    • Positive Control (100% Activity): Add assay buffer with the same final DMSO concentration as the test wells.

    • Negative Control (No Enzyme Activity): Add assay buffer.

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to all wells except the negative control. Mix gently and incubate the plate for 15-30 minutes at the desired assay temperature.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a set period. Ensure the reaction is in the linear range.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Subtract the average rate of the negative control from all other wells.

    • Normalize the data by expressing the rates in the test wells as a percentage of the average rate of the positive control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[11]

Visualizations

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Affinine_Stock This compound Stock (in DMSO) Serial_Dilutions Serial Dilutions of this compound Affinine_Stock->Serial_Dilutions Add_Inhibitor Add this compound Dilutions to Plate Serial_Dilutions->Add_Inhibitor Enzyme_Solution Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Solution->Add_Enzyme Substrate_Solution Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Solution->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Signal Measure Signal (Kinetics) Add_Substrate->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Normalize_Data Normalize to Controls Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for IC50 determination of this compound.

Troubleshooting_High_Background Start High Background Signal Observed Check_Compound Run 'Inhibitor Only' Control Start->Check_Compound Compound_Signal Compound has intrinsic signal at assay wavelength Check_Compound->Compound_Signal Yes Check_Substrate Run 'Substrate Only' Control Check_Compound->Check_Substrate No Correct_Signal Subtract compound background from data Compound_Signal->Correct_Signal Substrate_Degradation Substrate is unstable and degrading Check_Substrate->Substrate_Degradation Yes Check_Reagents Review enzyme and substrate concentrations Check_Substrate->Check_Reagents No Fresh_Substrate Prepare fresh substrate and check buffer pH Substrate_Degradation->Fresh_Substrate High_Concentration Enzyme or substrate concentration is too high Check_Reagents->High_Concentration Yes Optimize_Concentration Titrate enzyme and substrate to lower signal High_Concentration->Optimize_Concentration

Caption: Logic for troubleshooting high background signals.

References

Technical Support Center: Troubleshooting Low Signal in Affinine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving low signal issues in affinity bioassays. The following question-and-answer format directly addresses specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when I get a weak or no signal?

A1: When encountering a low or absent signal, it's crucial to systematically verify the core components of your assay. Start by confirming that all reagents were added in the correct order and volume. A simple pipetting error is a frequent cause of assay failure. Next, ensure that the reagents themselves have not expired and have been stored under the recommended conditions.[1][2] Finally, double-check your instrument settings, such as the wavelength for absorbance readers or the exposure time for imaging systems, to ensure they are appropriate for your assay.[2]

Q2: My signal is weak. How can I determine if the issue is with my antibody?

A2: Antibody-related problems are a common source of low signal.[3][4][5][6] First, verify that you are using the antibody at the optimal concentration. An antibody concentration that is too low will result in a weak signal, while one that is too high can lead to high background, paradoxically masking a specific signal.[7] It's also essential to confirm the antibody's activity. Antibodies can lose activity due to improper storage, such as repeated freeze-thaw cycles.[4][8] You can perform a dot blot to quickly check if the primary antibody is still binding to its target.[4] Additionally, ensure the primary and secondary antibodies are compatible and that the secondary antibody is specific to the primary antibody's host species and isotype.

Q3: Could my sample itself be the reason for the low signal?

A3: Yes, the nature and preparation of your sample are critical. The target protein's abundance in your sample might be too low to be detected.[9] In such cases, you may need to load more protein per well or enrich your sample for the target protein through methods like immunoprecipitation.[4][9] Sample degradation is another potential issue; ensure that protease inhibitors were included in your lysis buffer during sample preparation.[4][9] Finally, confirm the total protein concentration of your samples to ensure equal loading across your assay.

Q4: I've checked my antibodies and samples. What other assay components could be causing a low signal?

A4: Several other factors in the assay protocol can contribute to a weak signal. Insufficient incubation times for antibodies or the substrate can lead to incomplete binding or reaction, respectively.[3][4] The composition of your buffers, including wash, blocking, and dilution buffers, can also impact the signal. For instance, some blocking buffers may mask the epitope of interest.[4][5] Excessive washing can also elute the antibody or antigen from the well or membrane.[4][5] Finally, the substrate for your detection enzyme may have lost activity, so using a fresh, properly stored substrate is crucial.[4][10]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal

This guide provides a step-by-step workflow to diagnose the root cause of a weak signal in your affinity bioassay.

G start Start: Low Signal Detected check_reagents Step 1: Verify Reagent Addition & Expiration start->check_reagents check_instrument Step 2: Check Instrument Settings check_reagents->check_instrument Reagents OK fail Consult Technical Support check_reagents->fail Error Found check_antibody Step 3: Evaluate Antibody Performance check_instrument->check_antibody Settings OK check_instrument->fail Error Found check_sample Step 4: Assess Sample Quality & Concentration check_antibody->check_sample Antibody OK check_antibody->fail Issue Identified check_protocol Step 5: Review Assay Protocol Parameters check_sample->check_protocol Sample OK check_sample->fail Issue Identified optimize_assay Step 6: Optimize Assay Conditions check_protocol->optimize_assay Protocol OK check_protocol->fail Issue Identified end Signal Restored optimize_assay->end Optimization Successful optimize_assay->fail Optimization Fails

Caption: A logical workflow for troubleshooting low signal in affinity bioassays.

Guide 2: Optimizing Antibody Concentrations

One of the most critical steps in setting up an affinity bioassay is determining the optimal concentrations of the primary and secondary antibodies. A checkerboard titration is a common method for this.

Experimental Protocol: Checkerboard Titration for ELISA

  • Plate Coating: Coat a 96-well plate with your antigen at a concentration known to be in excess.

  • Blocking: Block the plate to prevent non-specific binding.

  • Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000). Add each dilution to a different row of the plate.

  • Secondary Antibody Dilutions: Prepare a series of dilutions of your secondary antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000, 1:20000). Add each dilution to a different column of the plate.

  • Incubation & Washing: Incubate the plate and then wash to remove unbound antibodies.

  • Detection: Add the substrate and measure the signal.

  • Analysis: Analyze the data to find the combination of primary and secondary antibody concentrations that gives the best signal-to-noise ratio.

Primary Antibody DilutionSecondary Ab (1:1000)Secondary Ab (1:2000)Secondary Ab (1:5000)Secondary Ab (1:10000)
1:500 2.852.702.151.50
1:1000 2.502.451.901.20
1:2000 1.801.751.300.80
1:4000 1.101.050.750.40
Background 0.150.120.100.08
Caption: Example data from a checkerboard titration to optimize antibody concentrations. Values represent optical density (OD).
Guide 3: Improving Signal-to-Noise Ratio

A good signal is only useful if it can be distinguished from the background noise. The signal-to-noise ratio (S/N) is a measure of assay quality. A desirable S/N ratio is generally greater than 5, with a ratio over 12 considered excellent.[11]

G cluster_increase_signal Increase Signal cluster_decrease_noise Decrease Noise increase_ab Optimize Antibody Concentration sn_ratio Improved Signal-to-Noise Ratio increase_ab->sn_ratio increase_incubation Increase Incubation Time/Temperature increase_incubation->sn_ratio change_substrate Use a More Sensitive Substrate change_substrate->sn_ratio optimize_blocking Optimize Blocking Buffer & Time optimize_blocking->sn_ratio increase_washing Increase Washing Steps/Stringency increase_washing->sn_ratio check_conjugate Ensure High-Quality Conjugate check_conjugate->sn_ratio

Caption: Strategies to improve the signal-to-noise ratio in affinity bioassays.

Data Summary Tables

Table 1: Common Causes of Low Signal and Their Solutions

Potential Cause Recommended Solution(s) Relevant Assay Type(s)
Low Antibody Concentration Increase primary and/or secondary antibody concentration.[3][4] Perform a checkerboard titration to find the optimal dilution.[7]ELISA, Western Blot, etc.
Inactive Antibody Use a fresh antibody aliquot; avoid repeated freeze-thaw cycles.[4][8] Test antibody activity with a positive control or dot blot.[4]All affinity bioassays
Low Antigen Concentration Increase the amount of sample loaded.[9][12] Concentrate the sample or enrich the target protein.[5][9]All affinity bioassays
Suboptimal Incubation Increase incubation time for antibodies or substrate.[3][4] Optimize incubation temperature.All affinity bioassays
Inefficient Transfer (Western Blot) Verify transfer efficiency with Ponceau S staining.[3][9] Optimize transfer time and voltage, especially for large proteins.[3]Western Blot
Expired/Inactive Reagents Use fresh substrate and other reagents.[4][10] Ensure proper storage conditions.[2]All affinity bioassays
Inadequate Blocking Test different blocking agents (e.g., BSA, non-fat milk).[4][5] Increase blocking time.[12]ELISA, Western Blot
Excessive Washing Reduce the number or duration of wash steps.[4][5]All affinity bioassays

Table 2: Recommended Antibody Dilution Ranges (as a starting point)

Antibody Type Application Starting Dilution Range
Polyclonal Western Blot1:500 - 1:5,000
Monoclonal Western Blot1:1,000 - 1:10,000
Primary Antibody ELISA1:250 - 1:2,000
HRP-conjugated Secondary ELISA/Western Blot1:1,000 - 1:20,000

References

Technical Support Center: Minimizing Degradation of Affinine During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the monoterpenoid indole (B1671886) alkaloid Affinine, ensuring its stability during storage is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preserving the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a vobasine-type indole alkaloid isolated from plants of the Tabernaemontana genus. Like many complex natural products, its intricate structure, which includes an indole nucleus and ester functionality, makes it susceptible to degradation. Maintaining the chemical integrity of this compound is crucial for accurate pharmacological studies, ensuring consistent biological activity, and reliable analytical measurements. Degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.

Q2: What are the primary factors that can cause this compound to degrade?

The main factors that can contribute to the degradation of this compound and other indole alkaloids include:

  • pH: this compound is likely susceptible to acid-catalyzed degradation. The indole nucleus can be sensitive to acidic conditions, potentially leading to decomposition.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of indole alkaloids.

  • Oxidation: The indole ring can be susceptible to oxidation, leading to the formation of undesired byproducts.

  • Hydrolysis: The presence of functional groups such as esters in related alkaloids makes them prone to hydrolysis, especially under alkaline conditions.[3][4]

Q3: What are the ideal storage conditions for solid this compound?

To minimize degradation of solid this compound, it is recommended to:

  • Store at low temperatures: For long-term storage, temperatures of -20°C or lower are advisable.

  • Protect from light: Store in amber vials or containers wrapped in aluminum foil to prevent photolytic degradation.

  • Store in a dry environment: Use a desiccator to protect against moisture, which can facilitate hydrolytic degradation.

  • Use an inert atmosphere: For highly sensitive samples, storing under an inert gas like argon or nitrogen can prevent oxidation.

Q4: How should I prepare and store this compound solutions?

When preparing solutions of this compound for experiments, consider the following to minimize degradation:

  • Solvent Selection: Use high-purity, anhydrous solvents. For stock solutions, aprotic solvents like DMSO or DMF are often suitable. For aqueous buffers, aim for a pH near neutral.

  • Prepare Freshly: It is best practice to prepare solutions fresh on the day of the experiment.

  • Short-term Storage: If short-term storage of a solution is necessary, keep it at 2-8°C and protected from light. For longer-term storage of solutions, flash-freeze aliquots in an appropriate solvent and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of biological activity in an assay. Degradation of this compound in the stock solution or during the experiment.1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the pH of your experimental buffer; ensure it is within a stable range for indole alkaloids (near neutral). 3. Protect your experimental setup from direct light exposure. 4. Analyze the purity of your this compound sample using a stability-indicating HPLC method (see Experimental Protocols).
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation of this compound in the sample vial or during the analytical run.1. Ensure the injection solvent is compatible with the mobile phase to avoid on-column degradation. 2. Check the pH of your mobile phase; highly acidic conditions can cause degradation of some indole alkaloids. 3. Analyze a freshly prepared sample to compare with the stored sample. 4. Perform forced degradation studies to identify potential degradation products (see Experimental Protocols).
Change in physical appearance of solid this compound (e.g., color change). Oxidation or photolytic degradation.1. Discard the discolored material. 2. Ensure future storage is in a light-protected container, under an inert atmosphere if necessary, and at a low temperature.

Quantitative Data on Alkaloid Stability

Table 1: Stability of Mitragynine in Aqueous Solution over 8 Hours [1][2]

Temperature (°C)pH 2pH 4pH 6pH 8pH 10
4 StableStableStableStableStable
20 StableStableStableStableStable
40 StableStableStableStableStable
60 Significant LossMinor LossStableMinor LossSignificant Loss
80 Complete LossSignificant LossMinor LossSignificant LossComplete Loss
"Stable" indicates no significant loss observed. "Minor Loss" and "Significant Loss" indicate observable degradation, with "Complete Loss" indicating the compound was undetectable.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.

1. Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a C18 column and PDA/UV detector

  • pH meter

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a small volume of methanol and dilute with 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize a sample with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in methanol and dilute with 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize a sample with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place solid this compound in an oven at a controlled temperature (e.g., 60°C) for a specified time. Also, prepare a solution of this compound and heat it.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • Analyze all stressed samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the parent this compound peak from any potential degradation products.

1. HPLC System and Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 7.0 with acetic acid).

  • Gradient: Start with a lower percentage of acetonitrile and gradually increase it over the run time to elute compounds with varying polarities. A typical gradient might be 10-90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA/UV detector at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Column Temperature: 30°C

2. Procedure:

  • Prepare standard solutions of this compound and the samples from the forced degradation study in a suitable diluent (e.g., mobile phase).

  • Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and analyze the peak areas to quantify the amount of this compound remaining and the formation of degradation products.

Visualizations

Logical Workflow for Investigating this compound Degradation

degradation_workflow Solid Solid this compound Solution This compound in Solution Solid->Solution Dissolution Heat Thermal Stress Solid->Heat Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Light Photolytic Stress Solution->Light HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants degradation_pathways This compound This compound (Indole Alkaloid with Ester) Hydrolysis_Product Hydrolysis Product (Carboxylic Acid + Alcohol) This compound->Hydrolysis_Product Base (OH⁻) Oxidation_Product Oxidized Indole Product This compound->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Photodegradation_Product Photolytic Products This compound->Photodegradation_Product Light (hν) Acid_Degradation_Product Acid-Catalyzed Degradation Products This compound->Acid_Degradation_Product Acid (H⁺)

References

Technical Support Center: Analysis of Tabernaemontana Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tabernaemontana extracts. It focuses on identifying and mitigating the effects of common interfering compounds to ensure accurate analysis and isolation of target alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of bioactive and interfering compounds in Tabernaemontana extracts?

Tabernaemontana species are renowned for their high concentration of pharmacologically active monoterpenoid indole (B1671886) and bisindole alkaloids, which are the primary focus of most research.[1][2] However, crude extracts also contain several other classes of secondary metabolites that can act as interfering compounds in analytical and biological assays. These include:

  • Phenolics and Flavonoids: These compounds have antioxidant properties and can interfere with certain bioassays.[1][3]

  • Tannins: Tannins can cause protein precipitation, leading to inaccurate results in enzyme-based assays, and can cause peak tailing in chromatographic analyses.[4][5][6]

  • Pigments: Chlorophylls and carotenoids are highly colored and can interfere with spectroscopic and colorimetric measurements.[7][8]

  • Steroids and Terpenes: These lipophilic compounds can co-extract with alkaloids and complicate purification.[1][6]

Troubleshooting Guide: Dealing with Interfering Compounds

Issue 1: Pigment Interference in Spectroscopic Analysis

Q2: My crude extract is intensely green, which is interfering with my UV-Vis spectroscopic readings and colorimetric assays. How can I remove the chlorophyll (B73375)?

Chlorophyll is a common interference in extracts from aerial plant parts. Several methods can be employed to "degreen" your extract before analysis. The choice of method depends on the polarity of your target alkaloids and the scale of your experiment.

Table 1: Comparison of Common Pigment Removal Methods

MethodPrincipleAdvantagesDisadvantages
Solvent Partitioning (Defatting) Chlorophylls are lipophilic and can be partitioned into a non-polar solvent (e.g., hexane, petroleum ether) immiscible with a more polar alkaloid-containing solvent.[7][9]Simple, inexpensive, and effective for initial cleanup.May lead to the loss of non-polar alkaloids. Requires large solvent volumes.
Solid-Phase Extraction (SPE) Adsorption of pigments onto a solid support like graphitized carbon black (GCB) or other specialized cartridges.[7]High selectivity and efficiency.More expensive than solvent partitioning; requires method development.
Adsorption Addition of an adsorbent like activated charcoal or diatomaceous earth to the extract to bind pigments, followed by filtration.[7]Simple and low-cost.Can be non-selective and may adsorb target compounds.
Centrifugal Partition Chromatography (CPC) A liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases.[8]Highly selective, efficient, and scalable. No solid support means no irreversible adsorption of the sample.[8]Requires specialized equipment.
DEAE-Sephadex A-25 Gel Column Anion exchange gel effectively binds and removes pigments from protein and other plant extracts.[10][11]Highly effective at producing transparent extracts.[11]Primarily developed for protein extracts; requires testing for alkaloid recovery.

This protocol is suitable for a general laboratory setting for the initial cleanup of a hydro-alcoholic crude extract.

  • Dissolution: Dissolve your dried crude extract in a suitable solvent mixture, such as 50% methanol (B129727) in water.

  • Liquid-Liquid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of n-hexane or petroleum ether.

  • Partitioning: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. The upper, non-polar layer (hexane/petroleum ether) will be intensely green, containing the chlorophyll. The lower, aqueous-alcoholic layer will contain the more polar alkaloids.

  • Collection: Carefully drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the aqueous layer with fresh hexane/petroleum ether two more times or until the upper layer is nearly colorless.

  • Evaporation: Discard the pigment-containing non-polar fractions. The resulting "degreened" aqueous fraction can be concentrated under reduced pressure for further purification.

G cluster_workflow Workflow: Pigment Removal by Solvent Partitioning A Crude Extract in 50% MeOH/Water B Add Hexane & Shake in Separatory Funnel A->B C Allow Layers to Separate B->C D Upper Hexane Layer (Contains Chlorophyll) C->D Collect E Lower Aqueous Layer (Contains Alkaloids) C->E Collect F Discard Pigment Layer D->F G Repeat Hexane Wash (2-3x) E->G G->B Yes H Collect & Concentrate 'Degreened' Aqueous Layer G->H No

Caption: Workflow for removing chlorophyll using solvent partitioning.

Issue 2: Tannin Interference in Bioassays and Chromatography

Q3: My HPLC chromatogram shows poor peak shape, and I suspect tannins are interfering with my protein-based bioassay. How can I remove them?

Tannins are polyphenolic compounds that can chelate metals, bind to proteins, and interfere with chromatographic separation. Their removal is often critical for both chemical analysis and biological screening.

Table 2: Comparison of Common Tannin Removal Methods

MethodPrincipleAdvantagesDisadvantagesQuantitative Data Example
Alkaline Ethanol (B145695) Precipitation Tannins precipitate as phenol (B47542) salts in an alkaline ethanol-water mixture, especially at low temperatures.[12][13]Simple, effective, and can remove over 90% of tannins.[12]May cause co-precipitation and loss of other phenolic compounds, including some target analytes.>90% tannin removal, but <60% recovery for some phenolic acids.[12][14]
Adsorption (e.g., Activated Charcoal) Tannins adsorb onto the surface of materials like activated charcoal.[15]Low cost and easy to implement.Can be non-selective, leading to loss of target alkaloids.[15]N/A
Membrane Filtration Techniques like ultrafiltration and nanofiltration separate tannins based on their larger molecular size.[16]Highly selective and avoids the use of chemical additives.[16]Requires specialized equipment; potential for membrane fouling.N/A
Sephadex LH-20 Chromatography A size-exclusion and adsorption chromatography method effective for separating phenolics from other compounds.[15]Good for separating a wide range of polyphenols.Requires chromatographic setup and can be time-consuming.N/A

This protocol is adapted from a method used for medicinal plant injections and is effective for removing a high percentage of tannins.[12][13]

  • Preparation: Start with a concentrated aqueous extract of Tabernaemontana.

  • pH Adjustment: Add a 1M NaOH solution dropwise to the extract while stirring, adjusting the pH to a specific alkaline value (e.g., pH 8-10). The optimal pH should be determined empirically to maximize tannin removal while minimizing analyte loss.[12]

  • Ethanol Addition: Slowly add 3-4 volumes of 95% ethanol to the solution while stirring.

  • Refrigeration: Store the mixture at a low temperature (e.g., 4-5°C) for 12-24 hours to facilitate complete precipitation of tannins.[12][13]

  • Centrifugation/Filtration: Centrifuge the cold mixture at high speed (e.g., 4000 rpm for 15 minutes) or filter it through a fine filter paper to separate the precipitated tannins.

  • Collection: The supernatant contains the alkaloid-rich, tannin-depleted extract.

  • Neutralization & Concentration: Neutralize the supernatant with a dilute acid (e.g., 1M HCl) and concentrate it under reduced pressure to remove the ethanol before further analysis.

Issue 3: Selectively Isolating Alkaloids from the Crude Extract

Q4: How can I perform an initial fractionation to enrich the alkaloid content and remove many non-alkaloidal interferences at once?

The basic nature of most alkaloids allows for a classic and highly effective technique known as acid-base extraction (or liquid-liquid acid-base partitioning). This method separates basic alkaloids from neutral and acidic compounds.[17][18]

  • Initial Extraction: Extract the powdered plant material with a slightly acidified solvent (e.g., methanol or ethanol with 1% acetic acid) to ensure alkaloids are extracted in their salt form.[18] Concentrate the extract to remove the organic solvent, leaving an acidic aqueous residue.

  • Basification: Make the acidic aqueous solution alkaline by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.[17] This converts the alkaloid salts into their free base form.

  • Organic Extraction: Extract this basic aqueous solution multiple times with an immiscible organic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) in a separatory funnel. The alkaloid free bases will move into the organic layer, while polar impurities and salts remain in the aqueous layer.[19]

  • Combine & Wash: Combine the organic layers and wash them with distilled water to remove residual base.

  • Acidification & Back-Extraction: Extract the organic layer with a dilute aqueous acid (e.g., 5% H₂SO₄). The alkaloids will convert back to their salt form and move into the new aqueous layer, leaving neutral impurities (like fats and some terpenes) in the organic layer.

  • Final Isolation: The acidic aqueous layer now contains a purified mixture of alkaloid salts. This solution can be basified again and re-extracted with an organic solvent to yield the final, enriched total alkaloid fraction after solvent evaporation.[17]

G cluster_workflow Workflow: Acid-Base Extraction for Alkaloid Enrichment A Acidic Aqueous Extract (Alkaloid Salts) B Add NH4OH (pH 9-10) (Alkaloid Free Bases) A->B C Extract with DCM B->C D DCM Layer (Alkaloid Bases + Neutral Impurities) C->D Organic E Aqueous Layer (Polar Impurities) -> Discard C->E Aqueous F Extract DCM Layer with 5% H2SO4 D->F G DCM Layer (Neutral Impurities) -> Discard F->G Organic H Acidic Aqueous Layer (Purified Alkaloid Salts) F->H Aqueous I Final Basification, Extraction & Evaporation H->I J Enriched Total Alkaloid Fraction I->J G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Tabernaemontana Alkaloids (e.g., 5-oxocoronaridine) Inhibitor->mTOR Inhibits

References

How to address high background noise in Affinine fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Affinine fluorescence assays, with a specific focus on mitigating high background noise.

Frequently Asked questions (FAQs)

Q1: What are the primary sources of high background noise in this compound fluorescence assays?

High background fluorescence can originate from multiple sources, broadly categorized as intrinsic sample properties, reagent-related issues, and experimental conditions.[1][2]

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample.[3][4] Common sources include cellular components like NADH, flavins, collagen, and elastin.[2][3] Media components such as phenol (B47542) red and fetal bovine serum (FBS) can also contribute significantly to autofluorescence.[3][5]

  • Non-specific Binding: The fluorescently labeled detection molecules (e.g., antibodies) may bind to unintended targets or surfaces within the assay well, leading to a generalized high background signal.[1][6] This can be caused by suboptimal antibody concentrations, insufficient blocking, or inadequate washing.[4][6]

  • Reagent and Consumable Issues: The reagents themselves, including buffers and substrates, may be contaminated with fluorescent impurities.[2][7] The type of microplate used is also a critical factor; for instance, plastic-bottom plates can exhibit high intrinsic fluorescence.[3][8]

  • Light Scattering: This occurs when the excitation light is scattered by components in the sample, such as precipitated compounds or cellular debris, and is incorrectly measured as fluorescence emission.[9][10]

Q2: How can I identify the specific cause of my high background signal?

A systematic approach with proper controls is crucial for pinpointing the source of high background.

  • Unstained Control: Prepare a sample that undergoes all experimental steps but without the addition of the fluorescent label. Any signal detected from this sample is likely due to autofluorescence.[2][4]

  • "No Enzyme" or "Substrate Only" Control: In enzymatic assays, a control well containing all components except the enzyme, or only the substrate and buffer, can help identify issues with substrate degradation or contamination.[7]

  • Secondary Antibody-Only Control: In immunoassays, a control with only the secondary antibody can reveal non-specific binding of the secondary antibody.[1]

  • Buffer and Reagent Blanks: Measuring the fluorescence of the assay buffer and other individual reagents can help identify contaminated components.[2]

  • Compound-Only Control: When screening compound libraries, a control with only the test compound can identify autofluorescent compounds.[7]

Troubleshooting Guides

Problem 1: High background fluorescence observed in the "unstained" control wells.

This indicates that the background is likely due to autofluorescence from the sample or assay components.

Troubleshooting Workflow for Autofluorescence

A High Signal in Unstained Control B Identify Source of Autofluorescence A->B C Cells/Tissue B->C D Media/Buffers B->D E Plastics B->E H Use Fluorophores with Longer Wavelengths (Red/Far-Red) C->H I Apply Quenching Agent (e.g., Sodium Borohydride (B1222165), Sudan Black B) C->I F Switch to Phenol Red-Free Media D->F G Reduce Serum (FBS) Concentration D->G J Switch to Glass-Bottom or Non-Fluorescent Polymer Plates E->J K Problem Resolved F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for high autofluorescence.

Summary of Solutions for Autofluorescence

Source of AutofluorescenceRecommended SolutionCitation
Cellular Components (e.g., NADH, flavins)Switch to fluorophores with longer excitation/emission wavelengths (red or far-red spectrum) to avoid the typical blue-green autofluorescence range. For fixed cells, consider using quenching agents like sodium borohydride or commercial quenchers like TrueBlack®.[2][4]
Media Components (e.g., Phenol Red, FBS, Riboflavin)Use phenol red-free media. Reduce the concentration of fetal bovine serum (FBS) or use serum-free media if possible. Image in optically clear buffered saline solutions for live-cell imaging.[2][3][5][11][12]
Aldehyde Fixatives (e.g., formaldehyde, paraformaldehyde)These can react with amines to create fluorescent products. Consider using an organic solvent like ice-cold methanol (B129727) for fixation instead.[3]
Plasticware Standard plastic microplates and culture flasks can be highly fluorescent. Switch to glass-bottom plates or plates made from non-fluorescent polymers.[3][8][13]
Problem 2: High background signal that is not present in the unstained control.

This suggests that the issue is related to the fluorescent label, most likely due to non-specific binding or problems with the assay reagents.

Troubleshooting Workflow for Non-Specific Binding

A High Background with Fluorescent Label B Run Secondary Antibody-Only Control A->B C High Signal in Control B->C Yes D Low Signal in Control B->D No E Optimize Antibody Concentrations (Titration) C->E F Improve Blocking Step C->F G Increase Wash Steps C->G H Check Primary Antibody Specificity D->H I Problem Resolved E->I F->I G->I J Consider Other Sources (e.g., Reagent Contamination) H->J

Caption: Troubleshooting workflow for non-specific binding.

Summary of Solutions for Non-Specific Binding and Reagent Issues

IssueRecommended SolutionCitation
Antibody Concentration Too High Perform a titration of both the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[1][4][6]
Insufficient Blocking Increase the incubation time for the blocking step. Consider trying different blocking agents (e.g., BSA, normal serum from the host species of the secondary antibody, or commercial blocking buffers).[1][6]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.[1][2][6][14]
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water and reagents. Filter-sterilize buffers if necessary.[2][7]
Substrate Instability For enzymatic assays, ensure the fluorogenic substrate is stored correctly (protected from light and at the recommended temperature) and prepare it fresh for each experiment.[7]

Experimental Protocols

Protocol 1: Antibody Titration to Reduce Non-Specific Binding

  • Prepare Serial Dilutions: Prepare a series of dilutions for both the primary and secondary antibodies. For the primary antibody, a starting range of 1:100 to 1:1000 is common. For the secondary antibody, a range of 1:500 to 1:5000 can be tested.

  • Set up a Matrix Experiment: On a 96-well plate, create a matrix where each row corresponds to a different primary antibody dilution and each column corresponds to a different secondary antibody dilution.

  • Include Controls: Include a row with no primary antibody to assess the non-specific binding of each secondary antibody dilution. Also, include wells with no antibodies to measure autofluorescence.

  • Perform Staining: Carry out the immunofluorescence staining protocol using the different antibody concentrations.

  • Image and Analyze: Acquire images and quantify the fluorescence intensity for both the specific signal and the background in each condition.

  • Determine Optimal Concentrations: Select the combination of primary and secondary antibody concentrations that provides the highest signal-to-noise ratio (strong specific signal with low background).[4][11]

Protocol 2: Application of a Quenching Agent for Autofluorescence in Fixed Cells

This protocol is a general guideline for using a Sudan Black B-based quenching solution to reduce autofluorescence in fixed tissue sections.

Materials:

  • 0.3% (w/v) quenching dye solution in 70% ethanol (B145695)

  • 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Stained slides

  • Mounting medium

Procedure:

  • Prepare Quenching Solution: Dissolve the quenching dye powder in 70% ethanol to a final concentration of 0.3%. Stir overnight in the dark and filter before use.[15]

  • Perform Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol.

  • Apply Quenching Dye: After the final wash of your staining protocol, incubate the slides in the 0.3% quenching dye solution for 10-15 minutes at room temperature. The optimal time may need to be determined empirically.[15]

  • Wash: Briefly rinse the slides in 70% ethanol and then wash thoroughly with PBS.

  • Mount: Mount the coverslips using an appropriate mounting medium.

Signaling Pathways and Logical Relationships

Logical Flow for Diagnosing High Background Noise

A High Background Fluorescence Detected B Run Diagnostic Controls A->B C Unstained Control B->C D Secondary Ab-Only Control B->D E Reagent Blanks B->E F Signal High? C->F G Signal High? D->G H Signal High? E->H I Autofluorescence Issue F->I Yes J Non-Specific Secondary Ab Binding G->J Yes K Reagent Contamination H->K Yes L Implement Autofluorescence Reduction Strategies I->L M Optimize Blocking, Washing, and Ab Titration J->M N Prepare Fresh Reagents K->N O Problem Resolved L->O M->O N->O

Caption: Diagnostic workflow for high background fluorescence.

References

Technical Support Center: Optimizing LC-MS/MS for Affinine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Affinine and related indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS settings for this compound analysis?

A1: For indole alkaloids like this compound, a logical starting point is crucial for method development. Electrospray ionization (ESI) in positive ion mode is recommended as the nitrogen atoms in the indole core are readily protonated.[1][2] A reversed-phase C18 column is a common and effective choice for chromatographic separation.[2][3] The mobile phase typically consists of a gradient elution with water and a polar organic solvent like acetonitrile (B52724) or methanol, both containing an acid modifier such as 0.1% formic acid to improve peak shape and ionization efficiency.[2][3][4]

Q2: How do I determine the precursor and product ions for this compound?

A2: First, determine the theoretical exact mass of this compound (C₂₀H₂₄N₂O) and calculate the m/z of its protonated molecule, [M+H]⁺. Infuse a standard solution of this compound directly into the mass spectrometer to find the most abundant precursor ion in a full scan (MS1) experiment. Next, perform a product ion scan (MS2) on the selected precursor ion. This involves fragmenting the precursor ion in the collision cell and scanning for the resulting product ions. The most stable and abundant product ions should be selected for Multiple Reaction Monitoring (MRM) method development.[5]

Q3: What collision energy (CE) should I start with?

A3: Collision energy is a critical parameter that must be optimized for each specific precursor-to-product ion transition.[5] For monoterpene indole alkaloids, a collision energy of around 30 V can be a good starting point for generating a rich spectrum of product ions.[6] It is essential to perform a CE optimization experiment where the collision energy is ramped over a range (e.g., 10-50 V) to find the value that yields the maximum intensity for your chosen product ion.[5][6]

Q4: What is the role of the fragmentor voltage?

A4: The fragmentor voltage is applied to facilitate the transfer of ions from the atmospheric pressure source to the vacuum region of the mass spectrometer and can induce in-source fragmentation.[7][8] Optimizing this voltage can enhance the signal of the desired precursor ion while minimizing unwanted fragmentation in the source.[9] The optimal fragmentor voltage is compound-dependent; a typical starting value for small molecules might be around 115-140 V.[10] This parameter should be optimized by infusing the analyte and varying the voltage to maximize the precursor ion signal.

Recommended Starting Parameters

For initial method development, use the following parameters as a baseline. Note that these must be optimized for your specific instrument and application.

ParameterRecommended Starting ValuePurpose
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Chromatographic separation of the analyte from the matrix.
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase; acid aids protonation.[3]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic component for elution; acid aids protonation.[3][11]
Flow Rate 0.2 - 0.4 mL/minDependent on column dimensions.
Ionization Mode ESI PositiveIndole alkaloids readily form [M+H]⁺ ions.[1][2]
Capillary Voltage 3500 - 4500 VInduces charge on droplets in the ESI source.[10]
Drying Gas Temp. 300 - 350 °CAids in the desolvation of droplets.[8]
Fragmentor Voltage ~115 - 140 VOptimizes ion transmission and minimizes in-source fragmentation.[7][10]
Collision Energy Ramp 10 - 50 V (start optimization around 30 V)Fragments the precursor ion to generate specific product ions.[6]

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters via Direct Infusion
  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

  • Infuse the Sample: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize MS1 (Precursor Ion):

    • Operate the MS in full scan mode to locate the m/z of the protonated this compound molecule, [M+H]⁺.

    • Optimize the fragmentor voltage and capillary voltage to achieve the maximum signal intensity for this precursor ion.

  • Optimize MS2 (Product Ions & Collision Energy):

    • Set the MS to product ion scan mode, selecting the [M+H]⁺ ion for fragmentation.

    • Vary the collision energy (CE) in steps (e.g., 5 V increments from 10 V to 50 V) to find the optimal energy that produces the most intense and stable product ions.[5]

    • Select at least two abundant product ions for the MRM method (one for quantification, one for confirmation).[5]

Method Development Workflow

The following diagram illustrates the logical workflow for developing a robust LC-MS/MS method.

LCMS_Method_Development cluster_MS MS Optimization (Direct Infusion) cluster_LC LC Optimization Tune Tune Instrument Opt_MS1 Optimize Precursor Ion (Fragmentor, Capillary Voltage) Tune->Opt_MS1 1 Opt_MS2 Find Product Ions & Optimize Collision Energy Opt_MS1->Opt_MS2 2 Opt_Chrom Optimize Chromatography (Column, Mobile Phase, Gradient) Opt_MS2->Opt_Chrom 3 Validate Method Validation Opt_Chrom->Validate 4

A logical workflow for LC-MS/MS method development.

Troubleshooting Guide

Q: I am observing a very low or no signal for this compound. What should I do?

A: A lack of signal can stem from several issues with the sample, the LC, or the MS.[12] First, confirm the integrity of your this compound standard by preparing a fresh solution.[1] Next, bypass the LC system by directly infusing the new standard into the MS to verify that the instrument is tuned correctly and can detect the analyte.[1][12] If a signal is present upon infusion, the issue likely lies within the LC system (e.g., pump malfunction, leaks, or column issues). If there is still no signal, the problem is with the MS source or detector settings.

The diagram below outlines a systematic approach to troubleshooting a poor signal.

Troubleshooting_Signal Start Problem: No / Low Signal Check_Standard Prepare Fresh Standard. Is Signal Present? Start->Check_Standard Direct_Infuse Directly Infuse Standard. Is Signal Present? Check_Standard->Direct_Infuse No Resolved Issue Resolved Check_Standard->Resolved Yes Check_LC Troubleshoot LC: - Check for leaks - Purge pumps - Check column Direct_Infuse->Check_LC Yes Check_MS Troubleshoot MS: - Check tune/calibration - Clean ion source - Verify MS parameters Direct_Infuse->Check_MS No Check_LC->Resolved Check_MS->Resolved

A decision tree for troubleshooting low signal intensity.

Q: My chromatographic peak for this compound is tailing or fronting. How can I improve the peak shape?

A: Poor peak shape is often related to chromatography issues.[13]

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. Adding 0.1% formic acid usually helps by keeping the analyte protonated, which leads to better peak shapes on C18 columns.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[13]

  • Column Contamination/Age: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or replace it if necessary.

  • Secondary Interactions: this compound may be interacting with active sites on the column packing material. Ensure you are using a high-quality, end-capped column.

Q: I'm seeing high background noise or ion suppression. What are the causes and solutions?

A: High background noise can obscure your analyte signal and is often caused by contamination or matrix effects.[2][13]

  • Contamination: Contaminants can come from solvents, glassware, the sample matrix, or the LC-MS system itself.[13] Always use high-purity, LC-MS grade solvents and additives.[14] Regularly clean the ion source to prevent residue buildup.[13]

  • Matrix Effects: Co-eluting compounds from your sample matrix can compete with this compound for ionization, leading to signal suppression.[2] To mitigate this, improve your sample preparation with a cleanup step like Solid-Phase Extraction (SPE).[1][2] Alternatively, you can try diluting the sample or improving chromatographic separation to resolve this compound from the interfering compounds.[2]

References

Technical Support Center: Strategies for Reducing Affinine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous cell lines when treated with our compound. What are the initial troubleshooting steps?

A1: High cytotoxicity in non-target cells is a common challenge in drug development. Here’s a logical workflow to begin troubleshooting this issue:

Troubleshooting_Workflow A High Cytotoxicity Observed B Confirm Compound Purity and Identity A->B Initial Check D Titrate Compound Concentration (Dose-Response Curve) B->D If Pure C Determine On-Target vs. Off-Target Effects F Investigate Mechanism of Cytotoxicity C->F Mechanistic Insight E Evaluate Cell Line Sensitivity D->E Establish Baseline E->C Differential Analysis G Implement Mitigation Strategies F->G Develop Solutions

Caption: Initial troubleshooting workflow for high cytotoxicity.

Start by verifying the purity and chemical identity of your compound batch to rule out contaminants. Subsequently, perform a dose-response curve on both target and non-target cells to determine the therapeutic window. Comparing the IC50 values between cell types can help differentiate between on-target and off-target toxicity.[1]

Q2: How can we differentiate between on-target and off-target cytotoxicity?

A2: Distinguishing between intended (on-target) and unintended (off-target) cytotoxic effects is crucial. Several experimental strategies can be employed:

  • Use of Structurally Different Inhibitors: If another compound with a different chemical structure that inhibits the same target produces a similar cytotoxic phenotype, the effect is more likely to be on-target.[1]

  • Rescue Experiments: Transfecting cells with a mutated, drug-resistant version of the target protein can help confirm on-target effects. If the cytotoxic phenotype is reversed in cells expressing the resistant mutant, it strongly suggests an on-target mechanism.[1]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target within the cell at the concentrations causing cytotoxicity.[1]

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Data

High variability in cytotoxicity assays can obscure the true effect of your compound. Follow this guide to troubleshoot and improve the reproducibility of your results.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Cell Culture Inconsistency Ensure consistent cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination.
Compound Instability Assess the stability of your compound in the culture medium over the experiment's duration. Consider the impact of pH and temperature.
Assay Protocol Variability Standardize incubation times, reagent concentrations, and plate reading parameters. Use a positive and negative control in every experiment.
Inconsistent Seeding Density Optimize and strictly control the number of cells seeded per well to ensure uniform cell growth.
Issue: Lack of a Clear Therapeutic Window

A narrow or non-existent therapeutic window, where the effective concentration for target cells is also toxic to non-target cells, is a significant hurdle.

Strategies to Improve the Therapeutic Window:

  • Targeted Drug Delivery: Encapsulating the cytotoxic agent in a delivery vehicle that specifically targets cancer cells can significantly reduce exposure to healthy tissues.[2][3][4][5][6][7] This can be achieved by functionalizing nanoparticles or liposomes with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells.[3]

    Targeted_Delivery cluster_0 Systemic Circulation cluster_1 Tissues Drug Free Drug NonTarget Non-Target Cell Drug->NonTarget High Cytotoxicity Target Target Cell Drug->Target Therapeutic Effect Targeted_Drug Targeted Nanoparticle Targeted_Drug->NonTarget Reduced Interaction Targeted_Drug->Target Specific Binding & Uptake

    Caption: Targeted vs. non-targeted drug delivery.

  • Combination Therapy: Combining the primary cytotoxic agent with another compound can allow for lower, less toxic doses of each.[8][9] The second agent may work synergistically to enhance the therapeutic effect or protect non-target cells from toxicity.[9] However, it is important to consider that combinations can also lead to additive or overlapping toxicities.[10]

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of your compound. Include a vehicle control (e.g., DMSO).

  • Heating: Heat cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve indicates target engagement.[1]

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of your compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways

While the specific pathways affected by "Affinine" are unknown, many cytotoxic agents induce apoptosis in non-target cells through common pathways such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathways Compound Cytotoxic Compound Mitochondria Mitochondria Compound->Mitochondria Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) Compound->DeathReceptor Extrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase8 Caspase-8 DeathReceptor->Caspase8 FADD/TRADD Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptotic signaling pathways.

Understanding which pathway is predominantly activated by your compound in non-target cells can open up new avenues for targeted intervention to reduce cytotoxicity. For instance, if the extrinsic pathway is implicated, strategies to downregulate death receptor expression on non-target cells could be explored.

References

Technical Support Center: Managing Compound Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing the potential instability of small molecules, with a focus on "Affinine"-like compounds, in cell culture media. Inconsistent or irreproducible results in cell-based assays can often be attributed to the degradation of the test compound under typical cell culture conditions. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the stability and integrity of your compounds throughout your experiments.

Note: "this compound" is not a commonly recognized compound in scientific literature. This guide will use Afzelin, a flavonoid with a similar name, as a primary example to illustrate the principles of handling compound instability in cell culture. The troubleshooting and stability assessment protocols provided are broadly applicable to a wide range of small molecules.

Frequently Asked Questions (FAQs)

Q1: My experimental results with my compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent or non-reproducible experimental results are a common indicator of compound instability in cell culture media.[1] Many small molecules can degrade under standard incubation conditions (37°C, physiological pH), which leads to a decrease in the effective concentration of the compound over the course of the experiment. This can result in poor reproducibility and inaccurate dose-response curves.[1]

Q2: What are the main factors that can cause my compound to degrade in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule in cell culture media:

  • pH: The physiological pH of most cell culture media (typically around 7.2-7.4) can promote the degradation of certain compounds through hydrolysis or other pH-dependent reactions.[1][2]

  • Temperature: Standard incubation at 37°C can accelerate the rate of chemical degradation.[1][2]

  • Media Components: Components in the culture media, such as certain amino acids (e.g., cysteine), vitamins, and metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), can catalyze the oxidative degradation of compounds.[1][2][3]

  • Presence of Serum: While proteins in serum can sometimes have a stabilizing effect on compounds through binding, other components and enzymes (e.g., esterases, proteases) in serum may also contribute to degradation.[1][2] The overall effect of serum on a compound's stability can be complex and may need to be determined empirically.[1]

  • Light Exposure: Many compounds are sensitive to light, and prolonged exposure can lead to photodegradation.[1] It is recommended to store and handle such compounds in the dark.[3]

Q3: How should I prepare and store my compound's stock solutions to maximize stability?

A3: Proper preparation and storage of stock solutions are crucial. Here are some recommendations:

  • Solvent: Dissolve your compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][4]

  • Storage Temperature: Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.[1][5]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Fresh Dilutions: It is best to prepare fresh dilutions in your cell culture medium for each experiment to avoid potential degradation in aqueous solutions.[6]

Q4: I am observing a precipitate after adding my compound to the cell culture media. What should I do?

A4: Precipitation can lead to inconsistent and inaccurate experimental results.[6] Here are some troubleshooting steps:

  • Pre-warm the media: Always pre-warm the cell culture media to 37°C before adding the compound stock solution to improve solubility.[2][6]

  • Proper mixing: Add the stock solution dropwise to the media while gently vortexing to ensure rapid and even dispersion.[6]

  • Check final concentration: The concentration of your compound may be exceeding its solubility limit in the aqueous media. Consider testing a lower final concentration.[2]

  • Serum-free initial dissolution: For some compounds, it may be beneficial to dissolve them in a serum-free medium first before adding serum.[6]

Troubleshooting Guides

This section offers solutions to common issues researchers may face when working with potentially unstable compounds in a cell culture setting.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Possible Causes Recommended Solutions
Compound Degradation in Media Perform a stability study to determine the half-life of your compound in your specific cell culture medium and conditions (see Experimental Protocol section). Consider shortening the incubation time of your experiment if significant degradation is observed.[1]
Stock Solution Degradation Prepare fresh stock solutions. Ensure proper storage of stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1][5]
Cell-based Variability Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments.[5]
Non-specific Binding to Plasticware Use low-protein-binding plates and pipette tips to minimize adsorption of the compound.[2][6]
Issue 2: Precipitate Formation in Cell Culture Media
Possible Causes Recommended Solutions
Low Aqueous Solubility Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (typically <0.5% v/v).[5][6]
Interaction with Media Components Test the compound's stability in a simpler, serum-free medium to identify potential interactions.[2]
Incorrect Dilution Method Pre-warm the cell culture media to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing.[2][6]

Quantitative Data on Compound Stability

The stability of a compound in cell culture media can be quantified by determining its half-life (t₁/₂) under specific conditions. The following table provides a representative example of stability data for a hypothetical flavonoid in cell culture medium at 37°C.

Time (hours)Concentration (µM)% Remaining
010.0100
29.595
48.888
87.575
244.242
481.818
This data is for illustrative purposes only. The actual stability of a compound will vary depending on its chemical structure and the experimental conditions.

Experimental Protocols

Protocol: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of a compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

1. Materials:

  • Test compound

  • High-quality DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-binding microcentrifuge tubes or a multi-well plate

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[1]

  • Spike the Media: Pre-warm the cell culture media (with and without 10% FBS) to 37°C. Dilute the stock solution into the media to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).[1]

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the compound-containing media. This will serve as your T=0 time point.

  • Incubation: Aliquot the remaining spiked media into sterile, low-binding tubes or a multi-well plate. Place the samples in a humidified incubator at 37°C with 5% CO₂.[1]

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot of the medium.

  • Sample Processing: To precipitate proteins, add three volumes of cold acetonitrile (B52724) to the collected media samples. Vortex briefly and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Visualizations

Signaling Pathways

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afzelin Afzelin Receptor Receptor Afzelin->Receptor NRF2 NRF2 Afzelin->NRF2 Activation MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inhibition Caspase_Cascade Caspase Cascade Receptor->Caspase_Cascade Activation Inflammation Inflammatory Gene Expression MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation Keap1 Keap1 NRF2->Keap1 Dissociation Antioxidant Antioxidant Response Element NRF2->Antioxidant Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock spike_media Spike Pre-warmed Media to 10 µM prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO₂ spike_media->incubate process_samples Protein Precipitation with Acetonitrile t0_sample->process_samples collect_samples Collect Samples at Time Points (2, 4, 8, 24, 48h) incubate->collect_samples collect_samples->process_samples analyze Analyze by HPLC/LC-MS process_samples->analyze calculate Calculate % Remaining analyze->calculate end End calculate->end

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Experimental Results check_precipitate Visible Precipitate in Media? start->check_precipitate troubleshoot_solubility Troubleshoot Solubility: - Pre-warm media - Check concentration - Optimize dilution check_precipitate->troubleshoot_solubility Yes run_stability_assay Run Stability Assay (HPLC/LC-MS) check_precipitate->run_stability_assay No yes_precipitate Yes no_precipitate No is_stable Compound Stable? run_stability_assay->is_stable check_other_factors Investigate Other Factors: - Cell variability - Assay conditions - Pipetting errors is_stable->check_other_factors Yes modify_protocol Modify Protocol: - Shorten incubation time - Prepare fresh dilutions is_stable->modify_protocol No yes_stable Yes no_stable No

References

Technical Support Center: Improving the Reproducibility of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Affinine" did not yield sufficient public data for creating a detailed technical support guide. To fulfill the structural and content requirements of this request, this guide has been developed using Curcumin (B1669340) as a well-documented substitute. Curcumin is a natural compound known for presenting reproducibility challenges, making it an excellent model for demonstrating troubleshooting and experimental best practices.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common issues encountered during in vitro experiments with Curcumin, thereby enhancing the reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a Curcumin stock solution? It doesn't dissolve in my aqueous cell culture medium.

A1: Curcumin is hydrophobic and has very low solubility in water.[1] The standard recommended solvent is Dimethyl Sulfoxide (DMSO).[1] To ensure reproducibility, prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, cell culture-grade DMSO.[1][2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]

Q2: I observed a yellow precipitate in my culture medium after adding the Curcumin stock solution. What is causing this?

A2: This is a common issue caused by the precipitation of Curcumin when the DMSO stock is diluted into the aqueous medium.[1] To minimize this, warm the cell culture medium to 37°C and add the stock solution drop-wise while gently swirling the medium.[1] It is also critical to ensure the final DMSO concentration remains non-toxic to the cells, typically below 0.5%, and to include a vehicle control with the same DMSO concentration in your experimental setup.[2]

Q3: My results with Curcumin are inconsistent between experiments. What are the common causes of this variability?

A3: Inconsistent results with Curcumin can stem from several factors:

  • Chemical Instability: Curcumin is unstable in aqueous solutions at physiological pH and temperature, with a reported half-life that can be less than two hours under typical cell culture conditions.[1] It is recommended to use freshly prepared media for each experiment.[1]

  • Batch-to-Batch Variability: The purity and composition of Curcumin powder can vary between suppliers and even between different lots from the same supplier.

  • Compound Degradation: Curcumin is sensitive to light and heat.[3] Proper storage of both the powder and stock solutions is crucial.

  • Assay Interference: Curcumin's chemical structure can interfere with certain assay readouts. For instance, its color can affect absorbance-based assays (like MTT), and it is known to be autofluorescent.[4]

Q4: What is the effective concentration range for Curcumin in cell culture experiments?

A4: The effective concentration of Curcumin is highly dependent on the cell line and the specific biological endpoint being measured. IC50 (half-maximal inhibitory concentration) values can range from approximately 5 µM to over 75 µM.[5] It is essential to perform a dose-response study for your specific cell line to determine the optimal concentration range.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments.

Problem Possible Cause Recommended Solution
High background in absorbance assays (e.g., MTT, ELISA) The yellow color of Curcumin interferes with the absorbance reading at specific wavelengths.[4]1. Run a "background control" well containing only medium and Curcumin at the highest concentration used. 2. Subtract the absorbance of this control from your experimental wells.[4]
Inconsistent cell viability results 1. Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration. 2. Degradation: Curcumin may have degraded in the medium during long incubation periods.[1]1. Visually inspect the media for any precipitate after adding the Curcumin stock. Prepare fresh dilutions if needed. 2. For experiments longer than 24 hours, consider replenishing the media with freshly prepared Curcumin to maintain a consistent concentration.[6]
Unexpected results in fluorescence-based assays Curcumin is autofluorescent and can also quench the signal of other fluorescent probes.[4]1. Check for Autofluorescence: Before adding your fluorescent probe, read the plate containing cells and Curcumin to measure its intrinsic fluorescence. 2. Run a Quenching Control: Prepare a control with your fluorescent probe and add Curcumin to see if the signal decreases.[4]
Low or no biological activity observed 1. Compound Degradation: The stock solution or powder may have degraded due to improper storage. 2. Inactive Compound: The purity of the Curcumin may be low.1. Use a fresh aliquot of the stock solution or prepare a new stock from the powder. Ensure storage is at -20°C and protected from light. 2. Consider purchasing Curcumin from a different, reputable supplier and obtaining a certificate of analysis.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the effect of Curcumin on cell viability.

Materials:

  • Curcumin powder

  • Cell culture grade DMSO

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.[6]

  • Preparation of Curcumin Solutions:

    • Prepare a 10 mM stock solution of Curcumin in DMSO.[1]

    • On the day of the experiment, prepare fresh serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM).[1]

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest Curcumin dose.[2]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the appropriate Curcumin working solution or control medium.[1]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2][6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2][6]

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

Quantitative Data Summary

Table 1: IC50 Values of Curcumin in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) of Curcumin across different human cancer cell lines, as reported in various studies. This highlights the cell-type-specific response to Curcumin.

Cell LineCancer TypeIC50 (µM)Citation(s)
MCF-7 Breast Cancer24.50 - 75[5][7]
MDA-MB-231 Breast Cancer23.30 - 54.68[7][8]
HCT-116 Colorectal Cancer10.0 - 13.31[5][9]
SW480 Colorectal Cancer10.26[9]
HT-29 Colorectal Cancer11.53[9]
A549 Lung Cancer11.2[5]
H1299 Lung Cancer6.03[5]
U251 Glioblastoma75.28[5]

Visualizations

Signaling Pathway Diagram

Curcumin is known to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation.[10][[“]] It can suppress the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα.[10] This keeps the NF-κB (p50/p65) dimer inactive in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene transcription.[10][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Activates Curcumin Curcumin Curcumin->IKK Inhibits

Curcumin inhibits the NF-κB signaling pathway by targeting IKK.
Experimental Workflow Diagram

This diagram outlines a logical workflow for troubleshooting inconsistent experimental results, a common challenge when working with natural products like Curcumin.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Prep Review Compound Preparation and Storage Start->Check_Prep Prep_OK Preparation OK? Check_Prep->Prep_OK Check_Assay Investigate Assay Interference Prep_OK->Check_Assay Yes Action_Prep Action: - Prepare fresh stock solution - Check storage conditions (-20°C, dark) Prep_OK->Action_Prep No Assay_OK Interference Ruled Out? Check_Assay->Assay_OK Check_Cells Evaluate Cell Health and Culture Conditions Assay_OK->Check_Cells Yes Action_Assay Action: - Run background/quenching controls - Consider alternative assay method Assay_OK->Action_Assay No Action_Cells Action: - Check for contamination - Standardize cell passage number Check_Cells->Action_Cells No End Standardize Protocol and Re-run Check_Cells->End Yes Action_Prep->Check_Prep Action_Assay->Check_Assay Action_Cells->Check_Cells

References

Technical Support Center: Affinity Chromatography Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve unexpected peaks in your affinity chromatograms.

Troubleshooting Guides

Issue: I am seeing extra, unexpected peaks in my chromatogram.

This is a common issue that can arise from several sources. Follow this guide to diagnose and resolve the problem.

1. Is the unexpected peak a "ghost peak"?

A ghost peak is a peak that appears in a blank run (an injection of mobile phase without any sample).[1] To determine if you have a ghost peak, perform a blank injection. If the peak is still present, it is a ghost peak.[1]

  • What causes ghost peaks?

    • Contaminated Mobile Phase: Impurities in your buffers or solvents are a primary cause.[2] This can include impurities from the reagents themselves, microbial growth, or leachables from containers.[2]

    • System Contamination: Residues from previous samples can accumulate in the injector, tubing, or column.[2][3]

    • Column Bleed: Degradation of the chromatography matrix itself can release substances that produce peaks.[1]

  • How do I get rid of ghost peaks?

    • Use High-Purity Reagents: Always use HPLC-grade solvents and freshly prepared buffers.[4]

    • Filter and Degas Buffers: Filter all buffers through a 0.22 µm or 0.45 µm filter and degas them to prevent air bubbles and remove particulates.[4]

    • System Cleaning: Regularly flush the entire chromatography system with a strong solvent (e.g., a high concentration of organic solvent or a cleaning-in-place solution) to remove contaminants.[4]

    • Column Cleaning: If the ghost peak persists, a dedicated column cleaning procedure may be necessary. See the detailed protocol below.

2. Could the unexpected peaks be due to non-specific binding?

Non-specific binding occurs when proteins or other molecules in your sample, other than your target protein, bind to the affinity resin.[5] This results in their co-elution with your target, appearing as extra peaks.

  • How can I reduce non-specific binding?

    • Optimize Buffer Conditions: Modifying your binding and wash buffers is the most effective way to reduce non-specific binding. Key parameters to adjust include:

      • Imidazole (B134444) Concentration (for His-tagged proteins): Including a low concentration of imidazole in your binding and wash buffers can help prevent weakly binding contaminants from attaching to the resin.[5][6]

      • Salt Concentration: Increasing the ionic strength of your buffers can disrupt non-specific ionic interactions.[7]

      • pH: Adjusting the pH can influence the charge of both your target protein and contaminating proteins, thereby affecting their binding to the resin.[5]

      • Detergents: Adding a non-ionic detergent can help to disrupt non-specific hydrophobic interactions.[7]

    • Increase Wash Steps: A more extensive wash after sample application can remove weakly bound contaminants.[6]

Quantitative Recommendations for Reducing Non-Specific Binding (His-Tagged Proteins)

ParameterRecommended Concentration/RangePurpose
Imidazole in Binding/Wash Buffer 10-40 mMCompetes with non-specific binders for the resin.[5][6]
NaCl in Binding/Wash Buffer 300-500 mMReduces ionic interactions.[7]
Non-ionic Detergent (e.g., Tween-20) 0.1% - 0.5%Reduces hydrophobic interactions.[7]

3. Is it possible my sample is the source of the unexpected peaks?

The composition and preparation of your sample can significantly impact the purity of your chromatogram.

  • Sample Preparation:

    • Clarification: Ensure your sample is free of particulates by centrifugation and/or filtration before loading it onto the column. This prevents clogging and reduces the introduction of contaminants.

    • Prevent Aggregation: Protein aggregates can behave differently during chromatography and appear as unexpected peaks. To prevent aggregation, consider the following:

      • Maintain an optimal pH and ionic strength.[8]

      • Add stabilizing agents such as glycerol (B35011) or arginine to your sample buffer.[8]

      • Work at a low protein concentration.[8]

  • Proteolysis: Degradation of your target protein by proteases in the sample will result in multiple peaks. Always add protease inhibitors to your lysis buffer.[5]

Experimental Protocols

Protocol 1: General Affinity Column Cleaning-in-Place (CIP)

This protocol is a general guideline. Always consult the manufacturer's instructions for your specific affinity resin.

Objective: To remove strongly bound contaminants and restore column performance.

Materials:

  • Binding Buffer

  • Elution Buffer

  • Cleaning Solution 1: 0.1-0.5 M NaOH

  • Cleaning Solution 2 (Optional, for hydrophobic contaminants): 0.1% non-ionic detergent (e.g., Tween 20 or Triton X-100) or 30-70% ethanol.

  • Storage Solution: 20% Ethanol

Procedure:

  • Wash with Binding Buffer: Wash the column with 3-5 column volumes (CV) of binding buffer to remove any remaining sample and elution buffer.

  • Initial Cleaning: Flow 3-5 CV of Cleaning Solution 1 (NaOH) through the column.[9]

  • Contact Time: Stop the flow and allow the cleaning solution to remain in the column for a contact time of 15-30 minutes. For heavily fouled columns, this can be extended to 1-2 hours.

  • (Optional) Hydrophobic Contaminant Removal: If you suspect hydrophobic contaminants, wash the column with 3-5 CV of Cleaning Solution 2.

  • Rinse with Buffer: Wash the column with 5-10 CV of sterile, filtered binding buffer until the pH and conductivity of the effluent match the fresh binding buffer.

  • Re-equilibration: Equilibrate the column with binding buffer until a stable baseline is achieved.

  • Storage: For long-term storage, wash the column with 3-5 CV of Storage Solution (20% Ethanol).

Protocol 2: Sample Preparation for Affinity Chromatography

Objective: To prepare a clear, stable sample to minimize unexpected peaks.

Materials:

  • Lysis Buffer (containing protease inhibitors)

  • Binding Buffer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing a protease inhibitor cocktail. Perform lysis using your standard protocol (e.g., sonication, French press).

  • Clarification by Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 - 15,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Filtration: Carefully collect the supernatant and pass it through a 0.45 µm or 0.22 µm syringe filter to remove any remaining particulates.

  • Buffer Exchange (if necessary): If the sample buffer is not compatible with the binding buffer, perform a buffer exchange using dialysis or a desalting column.

  • Final Check: Ensure the final sample is clear and free of any visible precipitate before loading it onto the affinity column.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a peak in the flow-through?

A peak in the flow-through indicates that your target protein is not binding to the column. This could be due to:

  • Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between your target protein and the ligand.[10]

  • Blocked or Inaccessible Tag: The affinity tag on your protein may be folded into the protein's structure and therefore unable to bind to the resin.[7]

  • Column Overload: You may be loading too much protein onto the column, exceeding its binding capacity.[5]

  • Inactive Resin: The affinity resin may have lost its binding capacity due to improper storage or harsh cleaning procedures.

Q2: My target protein is eluting as a broad peak. What does this mean?

A broad peak can indicate several issues:

  • Slow Dissociation: The interaction between your target protein and the ligand may be very strong, leading to slow dissociation during elution.[11]

  • Non-specific Interactions: The protein may be interacting non-specifically with the column matrix, causing it to elute slowly and over a wider volume.[11]

  • Protein Aggregation: Aggregates of your target protein may be forming on the column.[11]

  • Poor Column Packing: A poorly packed column can lead to uneven flow and band broadening.[10]

Q3: Can I reuse my affinity column? How many times?

Yes, most affinity columns can be reused multiple times. The exact number of reuse cycles depends on:

  • The stability of the ligand and the matrix.

  • The nature of the sample being purified.

  • The effectiveness of the cleaning and regeneration procedures.

With proper care and cleaning, many affinity columns can be reused 10-20 times or more. Always follow the manufacturer's recommendations for your specific column.

Visual Troubleshooting Workflows

Troubleshooting_Unexpected_Peaks start Unexpected Peak in Chromatogram is_ghost Is it a Ghost Peak? (Perform Blank Run) start->is_ghost is_nonspecific Is it Non-Specific Binding? is_ghost->is_nonspecific No clean_system Clean System & Use Pure Buffers is_ghost->clean_system Yes is_sample_issue Is it a Sample Issue? is_nonspecific->is_sample_issue No optimize_buffers Optimize Buffers (Imidazole, Salt, pH) is_nonspecific->optimize_buffers Yes improve_sample_prep Improve Sample Prep (Clarify, Prevent Aggregation) is_sample_issue->improve_sample_prep Yes ghost_yes Yes ghost_no No nonspecific_yes Yes nonspecific_no No sample_yes Yes

Caption: A logical workflow for troubleshooting unexpected peaks.

Non_Specific_Binding_Troubleshooting start Suspected Non-Specific Binding optimize_imidazole Increase Imidazole in Wash Buffer start->optimize_imidazole increase_salt Increase Salt Concentration start->increase_salt add_detergent Add Non-ionic Detergent start->add_detergent increase_wash Increase Wash Volume/Steps optimize_imidazole->increase_wash increase_salt->increase_wash add_detergent->increase_wash result Improved Purity increase_wash->result

Caption: Steps to reduce non-specific binding.

References

Best practices for handling and storing Affinine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Affinine powder. The information is presented in a question-and-answer format to address common issues and ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound powder and what are its general properties?

This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Like other indole alkaloids, it is a complex organic molecule that may be sensitive to environmental conditions.[2][3] Key properties are summarized below.

Q2: What are the recommended storage conditions for this compound powder?

To ensure the stability and integrity of this compound powder, it is crucial to store it under controlled conditions. As a general guideline for indole compounds, storage in a cool, dark, and dry place is recommended.[2] For long-term storage, the following conditions are advised:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.[2]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[2]

  • Atmosphere: For highly sensitive compounds, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Container: Use airtight containers to prevent moisture absorption and contamination.[4]

Q3: How should I handle this compound powder in the laboratory?

Safe handling of powdered chemicals is paramount to protect laboratory personnel and prevent contamination.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[5] For weighing and aliquoting powder, a NIOSH-approved respirator (N95 or higher) is essential to prevent inhalation.[5]

  • Ventilation: Conduct all manipulations of this compound powder, especially weighing and transferring, within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6][8]

  • Work Area: Designate a specific area for handling toxic powders and ensure it is kept clean and uncluttered.[6][9] Use disposable bench liners to contain any spills.[9]

  • Static Electricity: Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static charge.[6][9]

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent.[6] Dispose of all contaminated disposables as hazardous waste according to your institution's guidelines.[5]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

  • Symptom: High variability in assay results between different experiments.

  • Possible Cause: Degradation of this compound powder due to improper storage or handling. Inconsistent sample preparation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound powder has been stored according to the recommended guidelines (see FAQs).

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.[2] If stock solutions are used, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]

    • Check for Contamination: Rule out contamination of reagents or labware.

    • Standardize Procedures: Ensure all experimental steps, including incubation times and concentrations, are consistent across all experiments.[11]

Issue 2: Poor Solubility of this compound Powder

  • Symptom: Difficulty in dissolving this compound powder in the desired solvent.

  • Possible Cause: Use of an inappropriate solvent. Saturation of the solvent.

  • Troubleshooting Steps:

    • Solvent Selection: For many indole alkaloids, polar aprotic solvents like DMSO or DMF are suitable for creating stock solutions.[2]

    • Sonication: If the powder is not readily dissolving, gentle sonication in a securely capped container may aid dissolution.[5]

    • Warming: Gentle warming may increase solubility, but be cautious as heat can also degrade the compound. Monitor for any color changes that might indicate degradation.

    • pH Adjustment: For aqueous solutions, the pH should be kept near neutral if possible, as extreme pH levels can catalyze hydrolysis.[2]

Issue 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: Observation of extra peaks, split peaks, or peak fronting during chromatographic analysis.

  • Possible Cause: On-column degradation, solvent mismatch, or oxidation of the compound.[2]

  • Troubleshooting Steps:

    • Solvent Compatibility: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.[2]

    • pH Control: If using a buffered mobile phase, ensure the pH is within a stable range for this compound.

    • Fresh Samples: Analyze freshly prepared samples to minimize the chance of degradation in the sample vial.

    • Inert Vials: Use amber or light-blocking vials for the autosampler to prevent photolytic degradation during the analytical run.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Powder

ParameterRecommended ConditionRationale
Temperature-20°C or -80°CMinimizes chemical degradation and preserves long-term stability.[2]
LightProtection from light (e.g., amber vials)Prevents photolytic degradation.[2]
HumidityLow humidity, airtight containersPrevents moisture absorption and hydrolysis.[4]
AtmosphereInert gas (e.g., Argon, Nitrogen)For highly sensitive samples to prevent oxidation.[2]

Table 2: Personal Protective Equipment (PPE) for Handling this compound Powder

TaskRequired PPE
Weighing and Aliquoting (Powder)- NIOSH-approved respirator (N95 or higher)- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Lab coat
Dissolving and Solution Preparation- Safety glasses with side shields- Nitrile gloves- Lab coat
General Laboratory Handling- Safety glasses- Nitrile gloves- Lab coat

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Pre-weighing Preparation: Don all necessary PPE (respirator, goggles, double gloves, lab coat). Designate a clean and decontaminated workspace within a chemical fume hood.

  • Weighing: Tare a clean, dry amber vial on an analytical balance. Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Record the exact weight.

  • Dissolution: In the fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Solubilization: Cap the vial tightly and vortex briefly. If necessary, sonicate the vial in a water bath until the powder is completely dissolved.

  • Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment ppe Don PPE weigh Weigh this compound Powder ppe->weigh dissolve Dissolve in Solvent weigh->dissolve treat Treat Cells/System dissolve->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze waste Dispose of Waste analyze->waste decon Decontaminate Workspace waste->decon

Caption: A typical experimental workflow for using this compound powder.

troubleshooting_logic start Inconsistent Results? check_storage Verify Storage Conditions start->check_storage Yes storage_ok Storage OK? check_storage->storage_ok check_prep Review Sample Preparation prep_ok Prep Consistent? check_prep->prep_ok check_contamination Assess for Contamination use_fresh_reagents Use Fresh Reagents check_contamination->use_fresh_reagents Contamination Found rerun Re-run Experiment check_contamination->rerun No Contamination storage_ok->check_prep Yes revise_storage Revise Storage Protocol storage_ok->revise_storage No prep_ok->check_contamination Yes standardize_prep Standardize Protocol prep_ok->standardize_prep No revise_storage->rerun standardize_prep->rerun use_fresh_reagents->rerun

References

How to avoid precipitation of Affinine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Affinine in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Like many alkaloids, its solubility is pH-dependent. As a free base, it is generally expected to be more soluble in organic solvents and less soluble in neutral aqueous solutions.[2][3] The salt form of an alkaloid is typically more soluble in water.[2][3]

Q2: I am observing precipitation in my this compound stock solution. What are the common causes?

Precipitation of this compound in stock solutions can be attributed to several factors:

  • Inappropriate Solvent: Using a solvent in which this compound has low solubility is a primary cause of precipitation.

  • High Concentration: The concentration of the stock solution may exceed the solubility limit of this compound in the chosen solvent.

  • Temperature Fluctuations: Changes in temperature, especially during freeze-thaw cycles, can decrease the solubility of the compound and lead to precipitation.[4]

  • pH Shift: As an alkaloid, the solubility of this compound is likely influenced by the pH of the solution. A shift in pH can cause the compound to precipitate.[4]

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.

Q3: Which solvents are recommended for preparing this compound stock solutions?

While specific solubility data for this compound is limited, based on its classification as a monoterpenoid indole alkaloid and general knowledge of alkaloid solubility, the following organic solvents are recommended for preparing stock solutions:

  • Dimethyl Sulfoxide (DMSO): A common and effective solvent for dissolving a wide range of organic compounds for in vitro assays.

  • Ethanol: A polar organic solvent that can be a suitable alternative to DMSO.[2]

  • Methanol (B129727): Another polar organic solvent that is often used for dissolving alkaloids.[1]

It is highly recommended to perform a small-scale solubility test with your specific batch of this compound to determine the optimal solvent and concentration.

Q4: How should I properly store my this compound stock solutions to prevent precipitation?

Proper storage is crucial for maintaining the stability and solubility of your this compound stock solution.

  • Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into smaller, single-use volumes.[4]

  • Light Protection: Protect the stock solution from light by using amber-colored vials or by wrapping the vials in foil.[4]

  • Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation.

Q5: What should I do if I observe a precipitate in my this compound stock solution after thawing?

If you observe a precipitate after thawing your stock solution, you can attempt to redissolve it using the following methods:

  • Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C.[4]

  • Vortexing: Vigorously vortex the solution to aid in redissolution.

  • Sonication: Brief sonication in an ultrasonic bath can help break up aggregates and facilitate dissolution.[4]

If the precipitate does not redissolve after these steps, it is advisable to discard the aliquot and use a fresh one to ensure accurate and reproducible experimental results.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.

Problem: this compound powder is not dissolving in the chosen solvent.

Possible Cause Suggested Solution
Insufficient mixingVortex the solution vigorously for an extended period.
Low solubility in the chosen solventTry a different recommended solvent (DMSO, Ethanol, Methanol).
Concentration is too highReduce the concentration of the stock solution.
Inadequate temperatureGently warm the solution in a 37°C water bath.
Particulate matterUse brief sonication to break up any aggregates.

Problem: this compound precipitates out of the stock solution during storage.

Possible Cause Suggested Solution
Improper storage temperatureStore aliquots at -20°C or -80°C.
Repeated freeze-thaw cyclesPrepare single-use aliquots.
Solvent evaporationEnsure vials are tightly sealed.
Light degradationStore in amber vials or protect from light.

Problem: this compound precipitates when diluting the stock solution into an aqueous medium.

Possible Cause Suggested Solution
Antisolvent precipitationAdd the this compound stock solution drop-wise to the pre-warmed aqueous medium while gently vortexing. This promotes rapid dispersion.[4]
Final concentration is too highLower the final working concentration in the aqueous medium.
pH of the aqueous mediumFor non-cellular assays, consider using a slightly acidic buffer to improve solubility. This is generally not advisable for cell-based experiments.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of high-purity, anhydrous DMSO, ethanol, or methanol to the this compound powder.

  • Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear.

  • Assisted Solubilization (if necessary): If the compound does not readily dissolve, sonicate the vial for short intervals in an ultrasonic water bath or gently warm it to 37°C.

  • Final Volume: Once fully dissolved, add the chosen solvent to reach the desired final stock concentration.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

  • Pre-warm Medium: Gently warm the aqueous medium (e.g., cell culture medium, buffer) to the desired experimental temperature (typically 37°C).

  • Prepare for Dilution: Retrieve a single-use aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Vortex Stock: Briefly vortex the thawed stock solution to ensure it is homogeneous.

  • Drop-wise Addition: While gently vortexing the pre-warmed aqueous medium, add the this compound stock solution drop-wise. This helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Final Mixing: Gently mix the final solution to ensure homogeneity before use in your experiment.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (DMSO, Ethanol, or Methanol) weigh->add_solvent dissolve Vortex/Sonicate/ Warm (37°C) add_solvent->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Aliquot dilute Add Stock Drop-wise to Vortexing Medium thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_precipitation cluster_stock In Stock Solution cluster_dilution Upon Dilution precipitate Precipitation Observed? storage Check Storage (Temp, Light, Seal) precipitate->storage dilution_protocol Review Dilution Protocol (Drop-wise, Vortexing) precipitate->dilution_protocol redissolve Attempt to Redissolve (Warm, Vortex, Sonicate) storage->redissolve solution If precipitate persists, prepare fresh solution redissolve->solution concentration Lower Final Concentration dilution_protocol->concentration concentration->solution

Caption: Troubleshooting logic for this compound precipitation issues.

References

Optimizing incubation times for Affinine enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Affinine enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my this compound enzyme assay?

The ideal incubation time for an this compound enzyme assay is a balance between achieving a measurable signal and maintaining initial reaction velocity.[1] A general guideline is to incubate long enough to generate a moderate amount of product without significant substrate depletion or enzyme denaturation.[1] For many chromogenic or fluorogenic substrates, typical incubation times range from 10 to 60 minutes.[2][3] However, the optimal time is dependent on factors like enzyme and substrate concentration, temperature, and pH.[4][5][6][7] It is crucial to determine this empirically for your specific experimental conditions by performing a time-course experiment.

Q2: How do I perform a time-course experiment to determine the optimal incubation time?

To determine the optimal incubation time, you should measure the product formation at several time points.

Experimental Protocol: Time-Course Experiment

  • Prepare a reaction mixture containing your this compound enzyme, substrate, and assay buffer at the desired temperature and pH.

  • Initiate the reaction.

  • Stop the reaction at various time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes) by adding a stop solution or by heat inactivation.

  • Measure the signal (absorbance or fluorescence) of the product at each time point.

  • Plot the signal versus time. The optimal incubation time will be within the linear phase of this curve, where the reaction rate is constant.[1][8]

Q3: My signal is too low. What are the possible causes and solutions?

Low or no signal can be caused by several factors:[9][10]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling (e.g., freeze-thaw cycles).[9][11] Solution: Use a fresh aliquot of the enzyme and always store it at the recommended temperature.

  • Suboptimal Concentrations: The concentration of the this compound enzyme or substrate may be too low.[9][10] Solution: Perform an enzyme and substrate titration to find the optimal concentrations.

  • Incorrect Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for this compound.[9][11] Solution: Review the manufacturer's datasheet for recommended conditions and optimize if necessary.

  • Presence of Inhibitors: Your sample may contain inhibitors of the this compound enzyme.[2][4] Solution: Run a control with a known activator or a purified sample to check for inhibition.

Q4: My background signal is too high. How can I reduce it?

High background can obscure your results. Here are some common causes and solutions:

  • Substrate Instability: The substrate may be degrading spontaneously. Solution: Prepare the substrate solution fresh before each experiment.[9]

  • Contaminated Reagents: Buffers or other reagents may be contaminated. Solution: Use fresh, high-quality reagents.

  • Autofluorescence/Absorbance of Compounds: Components in your sample may be interfering with the signal detection. Solution: Run a "no enzyme" control to measure the background signal and subtract it from your experimental values.[9] For fluorescence assays, use black microplates to reduce background.[9][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound enzyme assays.

Problem Possible Cause Recommended Action
No Signal or Weak Signal Inactive enzymeVerify enzyme activity with a positive control. Ensure proper storage and handling.[9][11]
Incorrect reagent preparation or omission of a key reagent.Double-check all reagent concentrations and ensure all components were added in the correct order.[2]
Inadequate incubation time.Increase the incubation time or perform a time-course experiment to determine the optimal duration.[2]
Incorrect plate reader settings.Verify the wavelength and filter settings on your plate reader are appropriate for your substrate.[2][11]
High Background Substrate instability.Prepare substrate solution fresh for each experiment.[9]
Contaminated buffers or reagents.Use fresh, high-purity water and reagents.
Non-specific binding.Add a blocking agent like BSA to your assay buffer.[2]
Autofluorescence of sample components.Run a "no enzyme" control for each sample to determine and subtract the background fluorescence.[9]
Inconsistent Results (High Variability) Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability.[11]
Temperature fluctuations.Ensure the plate is incubated at a constant and uniform temperature. Avoid "edge effects" by not using the outer wells of the plate or by incubating in a humidified chamber.[12]
Reagents not mixed properly.Gently mix all reagents and the final reaction mixture thoroughly before incubation.[8]
Non-linear Reaction Rate Substrate depletion.Decrease the enzyme concentration or shorten the incubation time.[1][9]
Product inhibition.Dilute the sample or measure the initial reaction rate at earlier time points.
Enzyme denaturation over time.Shorten the incubation time or add a stabilizing agent if compatible with the assay.[1]

Experimental Protocols & Data

Enzyme and Substrate Titration

To ensure your assay is running under optimal conditions, it is essential to determine the ideal concentrations of both the this compound enzyme and its substrate.

Experimental Protocol: Enzyme Titration

  • Prepare serial dilutions of the this compound enzyme in the assay buffer.

  • Add a fixed, saturating concentration of the substrate to each well of a microplate.

  • Add the different enzyme concentrations to the wells to initiate the reaction.

  • Incubate for a fixed time that is within the linear range of the reaction.

  • Measure the signal.

  • Plot the signal versus enzyme concentration. Choose a concentration from the linear part of the curve for your future experiments.

Experimental Protocol: Substrate Titration (Michaelis-Menten Kinetics)

  • Prepare serial dilutions of the substrate.

  • Add a fixed, optimal concentration of the this compound enzyme (determined from the enzyme titration) to each well.

  • Add the different substrate concentrations to the wells.

  • Incubate for a fixed time.

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration. This will generate a Michaelis-Menten curve, from which you can determine the Kₘ and Vₘₐₓ.[13][14]

Sample Data Tables

Table 1: Effect of Incubation Time on Product Formation

Incubation Time (minutes)Absorbance at 450 nm (mAU)
05
555
10103
15151
20198
30245
45280
60295

Note: In this example, the reaction rate starts to slow after 30 minutes, suggesting an optimal incubation time between 15 and 30 minutes.

Table 2: Example Enzyme Titration Data

This compound Conc. (ng/mL)Reaction Rate (mAU/min)
00.5
510.2
1020.5
2041.0
4055.3
8056.1

Note: A concentration of 20 ng/mL falls within the linear range and would be suitable for further experiments.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G A Prepare Reaction Mix (Enzyme, Substrate, Buffer) B Initiate Reaction A->B C Stop Reaction at Multiple Time Points B->C D Measure Signal (Absorbance/Fluorescence) C->D E Plot Signal vs. Time D->E F Determine Linear Range E->F G Select Optimal Incubation Time F->G

Caption: Workflow for determining the optimal incubation time.

Troubleshooting Logic for Low Signal

G Start Low or No Signal Q1 Is the enzyme active? Start->Q1 A1_Yes Check Enzyme Activity with Positive Control Q1->A1_Yes No Q2 Are reagent concentrations optimal? Q1->Q2 Yes A1_No Use Fresh Enzyme Aliquot A1_Yes->A1_No A2_Yes Perform Enzyme and Substrate Titrations Q2->A2_Yes No Q3 Are assay conditions correct? Q2->Q3 Yes A2_No Re-check Calculations and Preparation A2_Yes->A2_No A3_Yes Verify pH, Temperature, and Buffer Q3->A3_Yes No Q4 Are inhibitors present? Q3->Q4 Yes A3_No Consult Datasheet A3_Yes->A3_No A4_Yes Run Dilution Series of Sample Q4->A4_Yes Yes A4_No Problem Likely Solved Q4->A4_No No

Caption: Troubleshooting flowchart for low signal in assays.

References

Validation & Comparative

A Comparative Efficacy Analysis of Affinine and Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the naturally occurring alkaloid Affinine and the synthetic drug Donepezil, a widely prescribed medication for Alzheimer's disease. This analysis is based on available experimental data and aims to inform researchers and professionals in the field of drug development.

Executive Summary

Donepezil is a well-characterized acetylcholinesterase (AChE) inhibitor with a proven, albeit modest, efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. Its mechanism of action extends beyond cholinesterase inhibition to include modulation of inflammatory pathways. This compound, a monoterpenoid indole (B1671886) alkaloid, has demonstrated potential as a cholinesterase inhibitor in preclinical studies. However, the available data on its efficacy and mechanism of action are limited, with most studies focusing on extracts or fractions of plants from the Tabernaemontana genus rather than the purified compound. A direct comparative clinical trial between this compound and Donepezil has not been conducted.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of Donepezil and this compound against their primary targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundTarget EnzymeIC50Source
Donepezil Acetylcholinesterase (AChE)6.7 nM[1]
Butyrylcholinesterase (BChE)7,400 nM[1]
This compound (as 16-epi-affinine containing fraction) Acetylcholinesterase (AChE)7.7 - 8.3 µg/mL[1]

Note: The IC50 value for this compound is reported for a fraction containing 16-epi-affinine, a stereoisomer of this compound, and is therefore not a direct measure of the purified compound's potency. The significantly higher concentration (µg/mL vs. nM) suggests a much lower potency compared to Donepezil.

Clinical Efficacy of Donepezil

Numerous clinical trials have evaluated the efficacy of Donepezil in patients with Alzheimer's disease. The primary outcome measures in these trials often include the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus).

Trial DurationDonepezil DoseChange in ADAS-cog Score (Drug-Placebo Difference)CIBIC-plus Improvement
15 Weeks5 mg/day-2.5 points32% of patients showed improvement vs. 18% for placebo
10 mg/day-3.1 points38% of patients showed improvement vs. 18% for placebo
24 Weeks5 mg/day-2.9 points (mean improvement from baseline)Clinically meaningful improvement observed
10 mg/daySignificant improvement over placeboClinically meaningful improvement observed

Note: A negative change in the ADAS-cog score indicates cognitive improvement. The CIBIC-plus scale is a global assessment of change, where lower scores indicate improvement. Data for this compound from human clinical trials are not available.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This method is commonly used to determine the in vitro inhibitory activity of compounds against AChE and BChE.

  • Enzyme and Substrate Preparation: Acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) are used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) serve as the respective substrates.

  • Reaction Mixture: The reaction is typically carried out in a phosphate (B84403) buffer (pH 8.0). The mixture includes the enzyme, the test compound (Donepezil or this compound) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Clinical Assessment of Cognitive Function in Alzheimer's Disease

The following protocols are standard in clinical trials for Alzheimer's disease therapeutics like Donepezil.

  • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): This is a validated, multi-item instrument used to assess the severity of cognitive symptoms of dementia. It evaluates several cognitive domains, including memory, language, praxis, and orientation. The test is administered by a trained psychometrician. Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.

  • Clinician's Interview-Based Impression of Change-Plus (CIBIC-plus): This is a semi-structured interview conducted with both the patient and their caregiver by an experienced clinician who is blinded to the treatment allocation. It provides a global assessment of the patient's change from baseline in cognitive, functional, and behavioral domains. The rating is typically on a 7-point scale, ranging from 1 (very much improved) to 7 (very much worse), with 4 indicating no change.

Signaling Pathways

Donepezil Signaling Pathway

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) in the synaptic cleft, leading to increased levels of acetylcholine (B1216132) and enhanced cholinergic neurotransmission. However, research suggests that Donepezil also exerts anti-inflammatory effects by modulating microglial activation. This secondary pathway involves the inhibition of the NF-κB and MAPK signaling cascades, which are key regulators of inflammatory responses.

Donepezil_Signaling_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Microglia Activated Microglia Donepezil->Microglia Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Leads to Cognitive_Improvement Cognitive Improvement Cholinergic_Transmission->Cognitive_Improvement NFkB NF-κB Signaling Microglia->NFkB Activates MAPK MAPK Signaling Microglia->MAPK Activates Inflammation Neuroinflammation NFkB->Inflammation Promotes MAPK->Inflammation Promotes Inflammation->Cognitive_Improvement Contributes to Decline

Donepezil's dual mechanism of action.
This compound Signaling Pathway

The primary proposed mechanism of action for this compound is the inhibition of cholinesterase enzymes. As it is an alkaloid derived from plants in the Tabernaemontana genus, which are known to possess anti-inflammatory properties, it is plausible that this compound may also have anti-inflammatory effects. However, specific studies on the signaling pathways modulated by purified this compound are currently lacking.

Affinine_Signaling_Pathway This compound This compound Cholinesterase Cholinesterase (AChE & BChE) This compound->Cholinesterase Inhibits Inflammatory_Pathways Inflammatory Pathways (?) This compound->Inflammatory_Pathways Modulates (?) ACh Acetylcholine (ACh) Cholinesterase->ACh Degrades Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Leads to Cognitive_Improvement Potential Cognitive Improvement Cholinergic_Transmission->Cognitive_Improvement

Proposed mechanism of this compound.

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

The following diagram illustrates the typical workflow for assessing the cholinesterase inhibitory potential of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Enzyme Solution (AChE or BChE) B1 Add Buffer, DTNB, Enzyme, and Test Compound to Microplate Wells A1->B1 A2 Prepare Substrate Solution (ATCI or BTCI) B3 Initiate Reaction with Substrate A2->B3 A3 Prepare DTNB Solution A3->B1 A4 Prepare Test Compound Dilutions (Donepezil or this compound) A4->B1 B2 Incubate B1->B2 B2->B3 B4 Monitor Absorbance at 412 nm B3->B4 C1 Calculate Rate of Reaction B4->C1 C2 Determine Percent Inhibition C1->C2 C3 Generate Dose-Response Curve C2->C3 C4 Calculate IC50 Value C3->C4

Workflow for cholinesterase inhibition assay.

Conclusion

Donepezil is a well-established acetylcholinesterase inhibitor with demonstrated clinical efficacy in improving cognitive function in Alzheimer's disease. Its secondary anti-inflammatory actions provide an additional therapeutic dimension. This compound shows promise as a cholinesterase inhibitor based on preliminary in vitro studies of plant extracts. However, a significant gap in knowledge exists regarding the efficacy and mechanism of action of the purified compound. Further research, including the determination of its IC50 values for AChE and BChE, and investigation into its potential effects on other signaling pathways, is necessary to fully assess its therapeutic potential and draw a more direct comparison with Donepezil. Currently, the lack of robust data on this compound precludes a definitive comparative assessment of its efficacy against Donepezil.

References

A Comparative Guide to a-Affinine and Physostigmine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activity of the natural alkaloids a-affinine and physostigmine (B191203). The information presented is intended to support research and development efforts in the field of neurodegenerative diseases and cholinergic signaling.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. Physostigmine, a well-characterized carbamate (B1207046) alkaloid, is a reversible AChE inhibitor that has been used clinically.[1] a-Affinine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Tabernaemontana genus, has also demonstrated AChE inhibitory properties. This guide provides a comparative analysis of their efficacy based on available experimental data.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a-affinine and physostigmine against acetylcholinesterase is summarized in the table below. The data for a-affinine is derived from studies on plant extracts containing 16-epi-affinine, while the data for physostigmine is from various in vitro assays using the purified compound.

CompoundSourceIC50Molecular Weight ( g/mol )IC50 (µM)
a-Affinine (as 16-epi-affinine in extract) Tabernaemontana catharinensis fractions7.7 - 8.3 µg/mL324.4~23.7 - 25.6
Physostigmine Human AChE0.117 ± 0.007 µM275.350.117
Physostigmine Eel AChE0.15 µM275.350.15
Physostigmine Not Specified0.04 µM275.350.04

Note: The IC50 value for a-affinine is an approximation based on the activity of plant fractions and has been converted from µg/mL to µM for comparative purposes.

Mechanism of Action

Physostigmine is a reversible inhibitor of acetylcholinesterase.[2] It functions by transferring a carbamate group to the serine residue in the active site of AChE, forming a carbamylated enzyme.[1] This covalent modification temporarily inactivates the enzyme. The carbamylated enzyme is then hydrolyzed, but at a much slower rate than the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.

The precise mechanism of AChE inhibition by a-affinine has not been as extensively studied as that of physostigmine. However, as an alkaloid with demonstrated anticholinesterase activity, it is presumed to interact with the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Further kinetic studies are required to fully elucidate its mode of inhibition (e.g., competitive, non-competitive, or mixed).

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity for both a-affinine and physostigmine is typically performed using the Ellman's method. This colorimetric assay is a widely accepted standard for measuring AChE activity.

Ellman's Method for AChE Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (a-affinine or physostigmine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test inhibitors in the appropriate buffer or solvent.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test inhibitor solution at various concentrations (or solvent for the control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution (ATCI) and DTNB solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.

Visualizing the Cholinergic Pathway and Experimental Workflow

To better understand the context of AChE inhibition and the experimental process, the following diagrams are provided.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicle Signal Propagation Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptors ACh_vesicle->Postsynaptic ACh Release AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE ACh in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Hydrolysis Inhibitor AChE Inhibitor (Affinine or Physostigmine) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse signaling and the mechanism of AChE inhibition.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitors) start->reagent_prep plate_setup Set up 96-well Plate: Buffer + Inhibitor + AChE reagent_prep->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction: Add ATCI and DTNB pre_incubation->reaction_start kinetic_reading Kinetic Absorbance Reading (412 nm) reaction_start->kinetic_reading data_analysis Data Analysis: Calculate % Inhibition kinetic_reading->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for determining AChE inhibitory activity.

Conclusion

Both a-affinine and physostigmine demonstrate inhibitory activity against acetylcholinesterase, positioning them as compounds of interest for the development of therapeutics targeting the cholinergic system. Based on the available data, physostigmine exhibits significantly higher potency as an AChE inhibitor compared to the a-affinine-containing extracts. However, it is important to note that the data for a-affinine is from a plant fraction and not the purified compound. Further studies with isolated a-affinine are necessary to determine its precise IC50 and to conduct detailed kinetic analyses to understand its mechanism of inhibition. Such research will provide a more definitive comparison with well-characterized inhibitors like physostigmine and will be crucial for evaluating its potential as a lead compound in drug discovery programs.

References

Comparative Analysis of Affinine Cross-reactivity with Cholinesterases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory activity of the hypothetical compound Affinine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two major cholinesterases in the human body. The data presented is based on established experimental protocols and serves as a template for evaluating the selectivity of novel cholinesterase inhibitors. For the purpose of this guide, the well-characterized cholinesterase inhibitor Donepezil is used as a representative compound to illustrate the data and methodologies.

Data Presentation: Inhibitory Potency of this compound (as represented by Donepezil)

The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher inhibitory potency. The selectivity of an inhibitor for AChE over BChE is determined by the ratio of their respective IC50 values (Selectivity Index = IC50(BChE) / IC50(AChE)).

CompoundTarget EnzymeIC50 (nM)Selectivity Index (BChE/AChE)
This compound (Donepezil)Acetylcholinesterase (AChE)6.7[1]~836[1]
Butyrylcholinesterase (BChE)5600[1]

Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the source of the enzymes and the assay methodology employed.[1]

Experimental Protocols

The determination of IC50 values for cholinesterase inhibitors is typically performed using the spectrophotometric method developed by Ellman and colleagues, commonly known as the Ellman's assay.[1]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. This enzymatic reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.

Materials and Reagents
  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 96-well microplate

  • Microplate reader

Assay Procedure (96-well plate format)
  • Reagent Preparation:

    • Prepare working solutions of AChE and BChE in phosphate buffer to a final concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL).

    • Prepare a series of dilutions of the test compound (this compound) in phosphate buffer.

    • Prepare a 3 mM solution of DTNB in phosphate buffer.

    • Prepare a 15 mM solution of ATCI and BTCI in deionized water. These solutions should be prepared fresh daily.

  • Plate Setup:

    • Blank wells: Contain 180 µL of phosphate buffer and 20 µL of DTNB.

    • Control wells (100% enzyme activity): Contain 140 µL of phosphate buffer, 20 µL of the respective enzyme solution (AChE or BChE), and 20 µL of the solvent used for the test compound.

    • Test wells: Contain 140 µL of phosphate buffer, 20 µL of the respective enzyme solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, enzyme, and test compound/solvent to the respective wells.

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To each well (except the blank), add 20 µL of the corresponding substrate (ATCI for AChE or BTCI for BChE) and 20 µL of the DTNB solution.

    • Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Correct for background absorbance by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrates) Plate_Setup Plate Setup in 96-well Plate (Blank, Control, Test) Reagents->Plate_Setup Enzyme Prepare Enzyme Solutions (AChE & BChE) Enzyme->Plate_Setup Inhibitor Prepare Inhibitor Dilutions (this compound) Inhibitor->Plate_Setup Preincubation Pre-incubation (15 min at 37°C) Plate_Setup->Preincubation Reaction Initiate Reaction (Add Substrate & DTNB) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Rate_Calc Calculate Reaction Rates (ΔAbs/min) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value (Dose-Response Curve) Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for determining cholinesterase inhibition using the Ellman's assay.

References

Validating the Activity of Afatinib: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Affinine" yielded limited results for a compound with this name, which is a monoterpenoid indole (B1671886) alkaloid with preliminary research into its activity as an acetylcholinesterase and butyrylcholinesterase inhibitor.[1] However, the query's detailed requirements for in-depth experimental data, signaling pathways, and comparisons align more closely with the well-researched, similarly named drug, Afatinib (B358) . Afatinib is an FDA-approved tyrosine kinase inhibitor used in cancer therapy.[2] This guide will therefore focus on Afatinib to provide a comprehensive and data-rich comparison for researchers, scientists, and drug development professionals.

Afatinib is a second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, targeting the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1][2] It is utilized in the treatment of non-small cell lung carcinoma (NSCLC) with specific EGFR mutations.[2][3] Validation of its activity, particularly in the context of drug resistance and comparison to other inhibitors, is crucial for preclinical and clinical research.

Comparative Efficacy of EGFR Tyrosine Kinase Inhibitors (TKIs)

The following table summarizes the comparative efficacy of Afatinib against first-generation EGFR-TKIs, Gefitinib (B1684475) and Erlotinib (B232), in patients with EGFR-mutated NSCLC.

Parameter Afatinib Gefitinib Erlotinib Source
Median Progression-Free Survival (PFS) in months 11.1 - 13.6~10.4~13.0[4][5]
Overall Survival (OS) in months ~59.2~44.6~48.6[5]
Objective Response Rate (ORR) Similar efficacy to Gefitinib and ErlotinibSimilar efficacy to Afatinib and ErlotinibSimilar efficacy to Afatinib and Gefitinib[6]
Common Grade 3/4 Adverse Events Diarrhea, RashElevated liver enzymesRash, Diarrhea[7][8]

Experimental Protocols for Secondary Assays

Secondary assays are critical for characterizing the mechanism of action, identifying potential resistance mechanisms, and differentiating the activity of a compound from its alternatives.

Cell-Based EGFR Phosphorylation Assay

This assay determines the ability of an inhibitor to block the autophosphorylation of EGFR in a cellular context.

Protocol:

  • Cell Culture: Culture EGFR-mutant cancer cell lines (e.g., PC-9, HCC827) in appropriate media until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of Afatinib or other EGFR inhibitors for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15-30 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., pY1068).

    • Subsequently, probe with a primary antibody for total EGFR as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry is used to quantify the levels of phosphorylated and total EGFR, allowing for the calculation of IC50 values.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the impact of the inhibitor on the growth and viability of cancer cells.

Protocol:

  • Cell Seeding: Seed EGFR-mutant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of Afatinib or other inhibitors for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizing the ErbB Signaling Pathway

Afatinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by the ErbB family of receptors. The following diagram illustrates this pathway.

ErbB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR (ErbB1) HER2 (ErbB2) HER4 (ErbB4) Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF, etc.) Ligand->EGFR PI3K PI3K Dimerization->PI3K Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Afatinib Afatinib Afatinib->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: ErbB signaling pathway and the inhibitory action of Afatinib.

References

A Comparative Analysis of Affinine and Galantamine for Cholinesterase Inhibition and Nicotinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Affinine and Galantamine, two alkaloids with recognized or potential activity as cholinesterase inhibitors. The information presented herein is intended to support research and drug development efforts in the field of neurodegenerative diseases.

Introduction

Galantamine is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its clinical efficacy is attributed to a dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound, a monoterpenoid indole (B1671886) alkaloid from the vobasine (B1212131) family, has been identified as a potential cholinesterase inhibitor, though its pharmacological profile is less extensively characterized. This guide will objectively compare these two compounds based on available experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and Galantamine is presented in Table 1.

PropertyThis compoundGalantamine
Chemical Formula C20H24N2O2C17H21NO3
Molar Mass 324.42 g/mol 287.35 g/mol
Type of Compound Monoterpenoid Indole Alkaloid (Vobasine family)Amaryllidaceae Alkaloid
Source Tabernaemontana speciesGalanthus species (e.g., snowdrop) and other Amaryllidaceae
Chemical Structure (Structure of a representative this compound isomer, 16-epi-affinine, would be depicted here if image generation were possible)(Chemical structure of Galantamine would be depicted here if image generation were possible)

Comparative Pharmacological Data

The primary pharmacological activities of this compound and Galantamine are summarized in Table 2. It is important to note that the data for this compound is based on studies of specific isomers, and further research is needed to fully characterize the pharmacological profile of the broader "this compound" family of alkaloids.

ParameterThis compound (16-epi-affinine)Galantamine
Acetylcholinesterase (AChE) Inhibition (IC50) 7.7 - 8.3 µg/mL (for a fraction containing 16-epi-affinine)0.31 µg/mL
Butyrylcholinesterase (BuChE) Inhibition (IC50) Data not available9.9 µg/mL[1]
Nicotinic Acetylcholine Receptor (nAChR) Modulation No reported activityPositive Allosteric Modulator

Mechanism of Action

Galantamine: A Dual-Action Ligand

Galantamine's therapeutic efficacy stems from its ability to enhance cholinergic neurotransmission through two distinct mechanisms[2][3]:

  • Competitive and Reversible Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, Galantamine slows the degradation of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and duration of action at cholinergic synapses.

  • Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, further enhancing cholinergic signaling[4][5].

The signaling pathway for Galantamine's dual action is illustrated in the following diagram:

Galantamine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (Postsynaptic) ACh->nAChR Binds Gal Galantamine Gal->AChE Inhibits Gal->nAChR Allosterically Potentiates Cholinergic_Signal Enhanced Cholinergic Signaling nAChR->Cholinergic_Signal Activates ACh_release ACh Release ACh_release->ACh

Diagram 1: Galantamine's dual mechanism of action.
This compound: A Cholinesterase Inhibitor

Based on the available, albeit limited, data, this compound appears to function primarily as an inhibitor of acetylcholinesterase. The specific isomer, 16-epi-affinine, has demonstrated anticholinesterasic activity[6]. There is currently no evidence to suggest that this compound or other vobasine alkaloids act as allosteric modulators of nicotinic acetylcholine receptors. The proposed mechanism is therefore focused on the inhibition of AChE.

Affinine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds This compound This compound This compound->AChE Inhibits Cholinergic_Signal Enhanced Cholinergic Signaling Postsynaptic_Receptor->Cholinergic_Signal Activates ACh_release ACh Release ACh_release->ACh

Diagram 2: Proposed mechanism of action for this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound and Galantamine against acetylcholinesterase can be determined using a modified Ellman's method[6][7].

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (this compound and Galantamine) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or vehicle (for control).

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular time intervals to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Method_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, Inhibitors) start->prepare_reagents plate_setup Set up 96-well Plate (Add Buffer, DTNB, Inhibitor/Vehicle) prepare_reagents->plate_setup add_enzyme Add AChE Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation start_reaction Initiate Reaction with ATCI pre_incubation->start_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic) start_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Diagram 3: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Nicotinic Acetylcholine Receptor Binding Assay

To assess the allosteric modulation of nAChRs by a test compound, a radioligand binding assay can be employed.

Principle: This assay measures the ability of a test compound to modulate the binding of a known radiolabeled agonist or antagonist to nAChRs. An increase or decrease in the binding of the radioligand in the presence of the test compound can indicate positive or negative allosteric modulation, respectively.

Materials:

  • Cell membranes expressing the desired nAChR subtype.

  • Radiolabeled ligand (e.g., [³H]epibatidine).

  • Unlabeled competitor for non-specific binding determination (e.g., nicotine).

  • Assay buffer.

  • Test compound (Galantamine).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes expressing the nAChR subtype of interest.

  • In a reaction tube, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor).

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine if the test compound enhances or inhibits the specific binding of the radioligand, indicating allosteric modulation.

Discussion and Future Directions

The available data clearly establish Galantamine as a dual-action compound with well-characterized inhibitory effects on acetylcholinesterase and allosteric potentiating effects on nicotinic acetylcholine receptors. This dual mechanism is believed to contribute to its clinical efficacy in Alzheimer's disease.

The pharmacological profile of this compound is less defined. While preliminary studies indicate its potential as an acetylcholinesterase inhibitor, further research is required to:

  • Isolate and characterize pure this compound isomers: The current data is primarily from fractions containing these compounds. Studies on purified compounds are needed to determine precise IC50 values.

  • Evaluate butyrylcholinesterase inhibition: Understanding the selectivity of this compound for AChE over BuChE is crucial for predicting its potential side-effect profile.

  • Investigate potential nicotinic receptor modulation: Given the structural diversity of alkaloids, it is important to investigate whether this compound or other vobasine alkaloids interact with nAChRs.

References

Vobasine Alkaloids: A Head-to-Head Comparison of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various vobasine (B1212131) alkaloids against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.

Quantitative Cytotoxicity Data

The cytotoxic effects of several vobasine and related bisindole alkaloids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

Alkaloid/CompoundCancer Cell LineIC50 (µM)Reference
Tabernaemontana elegans Alkaloid 1HCT116 (Colon)~8.4[1]
Tabernaemontana elegans Alkaloid 2HCT116 (Colon)>10[1]
Tabernaemontana elegans Alkaloid 3HCT116 (Colon)~9.0[1]
Tabernaemontana elegans Alkaloid 5HCT116 (Colon)~8.5[1]
Malayan Tabernaemontana Alkaloid 1KB (Nasopharyngeal)~5 µg/mL[2][3]
Malayan Tabernaemontana Alkaloid 3KB (Nasopharyngeal)~5 µg/mL[2][3]
16-epivobasineKB (Nasopharyngeal)~5 µg/mL[2][3]
16-epivobasenalKB (Nasopharyngeal)~5 µg/mL[2][3]
ConophyllineHL-60 (Leukemia)0.17[4]
ConophyllineSMMC-7721 (Hepatoma)0.35[4]
ConophyllineA-549 (Lung)0.21[4]
ConophyllineMCF-7 (Breast)1.02[4]
ConophyllineSW480 (Colon)1.49[4]
Tabercorine AVariousComparable to cisplatin[5]
17-acetyl-tabernaecorymbosine AVariousComparable to cisplatin[5]
Vobatensines A-F, 15, 16Various2.5-9.8[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies to determine the cytotoxicity of vobasine alkaloids.

Cell Culture and Treatment

Human cancer cell lines such as HCT116 (colon), HepG2 (liver), KB (nasopharyngeal), HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung), MCF-7 (breast), and SW480 (colon) were used.[1][2][3][4] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in plates and, after attachment, treated with various concentrations of the vobasine alkaloids for specified durations.

Cytotoxicity Assays

MTS Metabolism Assay: This colorimetric assay is used to assess cell viability. After treatment with the alkaloids, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent is added to the cells. Viable cells with active metabolism convert MTS into a formazan (B1609692) product that is soluble in the culture medium. The quantity of this formazan product is measured by absorbance at a specific wavelength (e.g., 490 nm), and is directly proportional to the number of living cells in the culture.[1]

Lactate (B86563) Dehydrogenase (LDH) Assay: This assay is a common method to assess cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[1]

Apoptosis Assays

Hoechst Staining and Nuclear Morphology Assessment: Hoechst stains are fluorescent dyes that bind to DNA in the cell nucleus. Live cells have uniform, round nuclei, while apoptotic cells exhibit characteristic nuclear changes such as chromatin condensation and fragmentation. After treatment with the alkaloids, cells are stained with Hoechst dye and observed under a fluorescence microscope to assess these morphological changes indicative of apoptosis.[1]

Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. Their activity can be measured using a luminogenic or fluorogenic substrate that contains a caspase recognition sequence. When cleaved by the active caspase, the substrate releases a luminescent or fluorescent signal that can be quantified to determine the level of caspase activity, which is a hallmark of apoptosis.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the apoptotic signaling pathway induced by some vobasine alkaloids and a general workflow for cytotoxicity testing.

Apoptosis_Signaling_Pathway Vobasine_Alkaloids Vobasine Alkaloids Cell_Stress Cellular Stress Vobasine_Alkaloids->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Release of Cytochrome c Caspase_3_7 Caspase-3/7 Activation (Executioner Caspases) Caspase_9->Caspase_3_7 Apoptosis Apoptosis (Cell Death) Caspase_3_7->Apoptosis

Caption: Intrinsic apoptosis pathway induced by vobasine alkaloids.

Cytotoxicity_Testing_Workflow Start Start Cell_Culture Cell Line Seeding (e.g., HCT116, A549) Start->Cell_Culture Treatment Treatment with Vobasine Alkaloids (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity/Apoptosis Assay (MTS, LDH, Caspase) Incubation->Assay Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Assay->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis End End Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

References

Validating the Neuroprotective Effects of Afzelin in a Cell Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Afzelin with other well-established neuroprotective agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Comparative Efficacy of Neuroprotective Compounds

The following table summarizes the quantitative data on the neuroprotective effects of Afzelin and comparator compounds, Resveratrol and Curcumin, in various in vitro models of neurodegeneration.

CompoundCell ModelNeurotoxic InsultConcentrationKey Efficacy MetricsReference
Afzelin Rat Brain HomogenateReserpine-induced Catalepsy10 and 20 mg/kgOxidative Stress: Reduced TBARS levels from 212 nmol/g (at 5 mg/kg) to 194 and 148 nmol/g tissue, respectively.[1]
Rat StriatumReserpine-induced Catalepsy5, 10, 20 mg/kgAnti-apoptotic protein expression: Increased Bcl-2 expression.[1][2]
Resveratrol SH-SY5Y NeuroblastomaDopamine (B1211576) (300-500 µM)5 µMApoptosis: Attenuated dopamine-induced cytotoxicity and loss of mitochondrial membrane potential. Increased Bcl-2 protein expression.[3][4]
SH-SY5Y Neuroblastoma6-Hydroxydopamine (6-OHDA)1, 5, 10 µMOxidative Stress: Dose-dependently scavenged reactive oxygen species (ROS) and prevented glutathione (B108866) depletion.[5]
Curcumin PC12 CellsAmyloid Beta (Aβ) (10 µM)5, 10, 20 µMCell Viability: Increased cell viability from 62.4% (Aβ alone) to 68.5%, 76.3%, and 93.1%, respectively.[6]
PC12 CellsAmyloid Beta (Aβ) (10 µM)20 µMApoptosis: Inhibited apoptotic cells from 36.2% (Aβ alone) to 7.5%.[6]

Experimental Protocols

Detailed methodologies for key assays used to validate neuroprotective effects are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with the neurotoxic agent and/or the neuroprotective compound (e.g., Afzelin) for the desired duration.

  • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[9]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9]

Apoptosis Detection: Hoechst 33342 Staining

Hoechst 33342 is a fluorescent stain used to identify condensed chromatin in apoptotic cells.[10][11]

Protocol:

  • Seed cells in a suitable plate or on coverslips and treat with the desired compounds.

  • For live-cell imaging:

    • Prepare a working solution of Hoechst 33342 (0.5-5 µg/mL) in the cell culture medium.[10][12]

    • Replace the existing medium with the Hoechst staining solution and incubate for 10-30 minutes at 37°C, protected from light.[10][12]

    • Visualize the cells under a fluorescence microscope.

  • For fixed-cell imaging:

    • Wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.[10]

    • Wash the cells three times with PBS.

    • Add the Hoechst 33342 staining solution (0.5-5 µg/mL in PBS) and incubate for 5-15 minutes at room temperature, protected from light.[10]

    • Wash the cells 2-3 times with PBS.

    • Mount the coverslips with a mounting medium.

  • Image the cells using a fluorescence microscope with a blue filter. Apoptotic nuclei will appear condensed and brightly fluorescent.[10]

Oxidative Stress Measurement: DCFDA Assay

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular reactive oxygen species (ROS) levels.[13]

Protocol:

  • Culture cells in a 96-well plate to the desired confluence.

  • Remove the culture medium and wash the cells once with 1X Buffer (e.g., PBS).

  • Stain the cells by adding 100 µL/well of diluted DCFDA solution (typically 20 µM) and incubate for 45 minutes at 37°C in the dark.[13]

  • Remove the DCFDA solution and add 100 µL/well of 1X Buffer.

  • Treat the cells with the test compounds (including a positive control like H₂O₂) for the desired time (e.g., 1-6 hours).[13][14]

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15][16]

Visualizing Mechanisms of Action

The following diagrams illustrate the experimental workflow and the signaling pathways involved in the neuroprotective effects of Afzelin.

Experimental_Workflow Experimental Workflow for Validating Neuroprotection cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cell_culture Seed Neuronal Cells (e.g., SH-SY5Y, PC12) differentiation Induce Differentiation (e.g., Retinoic Acid) cell_culture->differentiation neurotoxin Induce Neurotoxicity (e.g., 6-OHDA, Aβ) differentiation->neurotoxin treatment Treat with Afzelin (and Comparators) neurotoxin->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Hoechst Staining) treatment->apoptosis oxidative_stress Oxidative Stress (DCFDA Assay) treatment->oxidative_stress

Caption: Workflow for in vitro validation of neuroprotective compounds.

Afzelin_Signaling_Pathway Neuroprotective Signaling Pathway of Afzelin Afzelin Afzelin CREB CREB Activation Afzelin->CREB OxidativeStress Oxidative Stress (ROS) ↓ Afzelin->OxidativeStress BDNF BDNF Upregulation CREB->BDNF Bcl2 Bcl-2 (Anti-apoptotic) Expression ↑ BDNF->Bcl2 Bax Bax (Pro-apoptotic) Expression ↓ BDNF->Bax Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Bax->Apoptosis NeuronalSurvival Neuronal Survival Apoptosis->NeuronalSurvival OxidativeStress->NeuronalSurvival

Caption: Proposed signaling pathway for Afzelin's neuroprotective effects.[2]

Comparison_Mechanisms Comparison of Neuroprotective Mechanisms cluster_afzelin Afzelin cluster_resveratrol Resveratrol cluster_curcumin Curcumin a1 ↑ Bcl-2 outcome Neuroprotection a1->outcome a2 ↓ Bax a2->outcome a3 ↑ CREB-BDNF a3->outcome a4 ↓ Oxidative Stress a4->outcome r1 ↑ Bcl-2 r1->outcome r2 ↓ Caspase-3 Activation r2->outcome r3 ↓ Oxidative Stress r3->outcome c1 ↓ Tau Hyperphosphorylation c1->outcome c2 ↓ Intracellular Ca2+ c2->outcome c3 ↓ Oxidative Stress c3->outcome c4 Inhibits Aβ Aggregation c4->outcome

Caption: Comparative overview of the neuroprotective mechanisms.

References

A Comparative Analysis of Afatinib's Inhibitory Concentration in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory concentration of Afatinib against other prominent tyrosine kinase inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in oncological research and development.

Afatinib is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] Its mechanism of action involves the covalent binding to the kinase domains of these receptors, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[1][3] This guide compares the in vitro efficacy of Afatinib with first-generation EGFR inhibitors, Gefitinib and Erlotinib, presenting their half-maximal inhibitory concentrations (IC50) across various cancer cell lines.

Comparative Inhibitory Concentrations (IC50)

The following table summarizes the IC50 values of Afatinib, Gefitinib, and Erlotinib in different cancer cell lines, highlighting their differential potencies. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

DrugCell LineEGFR Mutation StatusIC50 (nM)
Afatinib BxPC3Wild-type11[4]
AsPc-1Wild-type367[4]
PC-9delE746_A7500.28[5]
PC-9-GRT790M350.0[5]
H1975L858R, T790M38.4[5]
H460Wild-type2300[5]
Ba/F3Wild-type30[6]
H1975L858R, T790M80[6]
Gefitinib HCC827delE746_A75013.06[7]
PC9delE746_A75077.26[7]
NR6wtEGFRTyr1173, Tyr99237[8]
NR6WTyr1173, Tyr99226, 57[8]
H3255L858R38.43[9]
Erlotinib BxPC-3Wild-type1260[4]
AsPc-1Wild-type5800[4]
HCC827delE746_A7502.142[9]
PC-9delE746_A75031.36[9]
H3255L858R88.98[9]
H1975L858R, T790M9183[9]
A431Wild-type0.42 (µM)[10]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a compound's potency. Below are detailed methodologies for two common assays used to derive this data.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Afatinib, Gefitinib, or Erlotinib (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Afatinib, Gefitinib, Erlotinib) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After incubation, add 10-28 µL of the MTT solution to each well and incubate for 1.5-4 hours at 37°C.[12][14]

  • Formazan (B1609692) Solubilization: After the incubation with MTT, remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance from all readings. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human EGFR, HER2, or HER4 enzyme

  • Kinase assay buffer

  • Substrate (e.g., a synthetic peptide)

  • ATP (adenosine triphosphate)

  • Test compounds (Afatinib, Gefitinib, Erlotinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a microplate, add the kinase enzyme, the substrate, and the test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by these inhibitors and the general experimental workflow for IC50 determination.

ErbB Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras HER4 HER4 HER4->PI3K HER4->Ras Afatinib Afatinib Afatinib->EGFR inhibits Afatinib->HER2 inhibits Afatinib->HER4 inhibits Gefitinib Gefitinib Gefitinib->EGFR inhibits Erlotinib Erlotinib Erlotinib->EGFR inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: ErbB signaling pathway and points of inhibition.

IC50 Determination Workflow cluster_cell_based Cell-Based Assay (e.g., MTT) cluster_biochemical Biochemical Assay cluster_analysis Data Analysis A1 Seed cells in 96-well plates A2 Treat with serial dilutions of inhibitor A1->A2 A3 Incubate for a defined period (e.g., 72h) A2->A3 A4 Assess cell viability (e.g., MTT reagent) A3->A4 A5 Measure absorbance/luminescence A4->A5 C1 Plot % inhibition/viability vs. log[inhibitor] A5->C1 B1 Prepare serial dilutions of inhibitor B2 Incubate kinase, substrate, and inhibitor B1->B2 B3 Initiate reaction with ATP B2->B3 B4 Measure kinase activity B3->B4 B4->C1 C2 Calculate IC50 from dose-response curve C1->C2

Caption: General workflow for IC50 determination.

References

A Comparative Analysis of the Binding Affinity of Affinine and Other Notable Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Alzheimer's, understanding the binding affinities of various acetylcholinesterase (AChE) inhibitors is paramount. Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy to enhance cholinergic neurotransmission. This guide provides a comparative overview of the binding affinity of Affinine, a monoterpenoid indole (B1671886) alkaloid, alongside well-established AChE inhibitors: Donepezil, Galantamine, Rivastigmine, and Tacrine.

Comparative Binding Affinities of AChE Inhibitors

The potency of an AChE inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). Lower values for these metrics indicate a higher binding affinity and greater potency. While extensive research has been conducted on synthetic drugs, natural compounds like this compound are also gaining attention for their therapeutic potential.

InhibitorChemical ClassBinding Affinity (IC50/Ki)Source Species (for Natural Products)
This compound Monoterpenoid Indole AlkaloidComparable to Galantamine and Physostigmine (detection limit of 0.01mM in TLC assay)[1]Tabernaemontana species[1][2]
Donepezil Piperidine derivativeIC50: 10.25 nM - 37 nM[1]Synthetic
Galantamine Phenanthrene alkaloidIC50: 0.35 µM - 3.52 µM[3]Galanthus species (snowdrop)
Rivastigmine Carbamate derivativeIC50: 71.1 µM - 501 µM[4][5]Synthetic
Tacrine Acridine derivativeIC50: 14 nM - 160 nM[6]Synthetic

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme and the assay method used.

Experimental Protocols

The determination of AChE inhibitory activity is crucial for comparing the potency of different compounds. The most widely used method is the spectrophotometric Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Test compound (e.g., this compound) and reference inhibitors

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, reference inhibitors, DTNB, and ATCI in appropriate solvents and buffers.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the test compound at various concentrations. A control well without any inhibitor is also prepared.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB to all wells, followed by the substrate ATCI to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the progress of the reaction.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Visualizing Methodologies and Mechanisms

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) Plate Add Buffer, Inhibitor, and AChE to 96-well plate Reagents->Plate Dispense Incubate Incubate to allow inhibitor binding Plate->Incubate React Add DTNB and ATCI to start reaction Incubate->React Measure Measure Absorbance at 412 nm React->Measure Spectrophotometry Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Workflow of the Ellman's method for AChE inhibition.

AChE_Inhibition_Mechanism cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibition With Inhibitor Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Acetylcholine (ACh) Release ACh ACh Postsynaptic Postsynaptic Neuron Receptor ACh Receptor AChE AChE Breakdown Choline + Acetate AChE->Breakdown ACh->AChE Hydrolyzed by ACh->Receptor Binds ACh_accumulated Increased ACh Receptor_stimulated ACh Receptor (Stimulated) Inhibitor This compound / Other Inhibitor AChE_inhibited AChE (Inhibited) Inhibitor->AChE_inhibited Blocks ACh_accumulated->Receptor_stimulated Binds

Mechanism of Acetylcholinesterase Inhibition.

Conclusion

While Donepezil and Tacrine exhibit the highest binding affinities in the nanomolar range among the compounds compared, the indole alkaloid this compound shows promise as a natural AChE inhibitor with potency comparable to Galantamine. The lack of precise quantitative data for this compound highlights the need for further research to fully characterize its inhibitory profile. The standardized Ellman's method provides a robust framework for such future investigations. The continued exploration of natural compounds like this compound could lead to the development of novel therapeutic agents for neurodegenerative diseases.

References

Unlocking the Potential of Affinine and its Analogs as Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective treatments for neurodegenerative diseases like Alzheimer's has cast a spotlight on natural compounds with cholinesterase inhibitory activity. Among these, affinine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Tabernaemontana genus, and its analogs have emerged as promising candidates. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and related vobasine (B1212131) alkaloids, summarizing key experimental data and methodologies to inform future drug discovery efforts.

Structure-Activity Relationship: Insights from Vobasine Alkaloids

This compound belongs to the vobasine class of indole alkaloids. While comprehensive SAR studies on a wide range of synthetic this compound analogs are limited in the publicly available literature, analysis of naturally occurring vobasine and related alkaloids provides crucial insights into the structural features governing their cholinesterase inhibitory activity.

A study on alkaloids from Tabernaemontana catharinensis revealed that fractions rich in affinisine and 16-epi-affinine demonstrated significant acetylcholinesterase (AChE) inhibitory activity.[1] This highlights the importance of the core vobasine scaffold for bioactivity. Further research on indole alkaloids from Tabernaemontana australis also identified affinisine as an active cholinesterase inhibitor.[2]

The inhibitory potential of these alkaloids is attributed to their ability to bind to the active site of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby preventing the breakdown of the neurotransmitter acetylcholine (B1216132). This mechanism is central to current therapeutic strategies for Alzheimer's disease.

Comparative Biological Activity of Vobasine Alkaloids

To facilitate a clear comparison, the following table summarizes the reported cholinesterase inhibitory activities of key vobasine alkaloids. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

AlkaloidSource OrganismTarget EnzymeActivityReference
Affinisine Tabernaemontana australisAcetylcholinesteraseActive (Qualitative)[2]
Affinisine Tabernaemontana catharinensisAcetylcholinesteraseSignificant Inhibition in Fractions[1]
16-epi-Affinine Tabernaemontana catharinensisAcetylcholinesteraseSignificant Inhibition in Fractions[1]
Vobasine Tabernaemontana catharinensisAcetylcholinesterasePresent in Active Fractions[1]
Coronaridine Tabernaemontana australisAcetylcholinesteraseActive (Qualitative)[2]
Voacangine Tabernaemontana australisAcetylcholinesteraseActive (Qualitative)[2]

Experimental Protocols

The evaluation of cholinesterase inhibitory activity is a critical step in the drug discovery process. The most commonly employed method is the spectrophotometric Ellman's method.

Ellman's Method for Acetylcholinesterase Inhibition Assay

This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other sources

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Galantamine, Donepezil)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds, positive control, ATCI, and DTNB in appropriate solvents.

  • Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

  • Substrate Addition: Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The primary signaling pathway influenced by this compound and its analogs is the cholinergic pathway. By inhibiting cholinesterases, these compounds increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Below are diagrams illustrating the mechanism of action and a typical experimental workflow for screening cholinesterase inhibitors.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds This compound This compound Analog This compound->AChE Inhibits Signal Transduction Signal Transduction ACh_receptor->Signal Transduction

Caption: Mechanism of Cholinesterase Inhibition by this compound Analogs.

Experimental_Workflow start Start: Library of This compound Analogs assay Cholinesterase Inhibition Assay (Ellman's Method) start->assay data_analysis Data Analysis: Calculate % Inhibition and IC50 Values assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization: Further Synthesis and Testing lead_id->optimization

Caption: Workflow for Screening and Development of this compound-Based Inhibitors.

Future Directions

The promising anticholinesterase activity of this compound and related vobasine alkaloids warrants further investigation. Future research should focus on:

  • Synthesis of a focused library of this compound analogs: Systematic modification of the vobasine scaffold will enable a more detailed elucidation of the SAR.

  • Quantitative analysis: Determining the IC50 values for both AChE and BuChE for each analog is crucial for a robust SAR assessment.

  • In vivo studies: Promising candidates should be evaluated in animal models of neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.

  • Computational modeling: Molecular docking and other in silico methods can provide valuable insights into the binding interactions between the analogs and the cholinesterase enzymes, guiding the design of more potent inhibitors.

By leveraging the information presented in this guide, researchers can accelerate the development of novel and effective therapies based on the this compound scaffold for the treatment of Alzheimer's disease and other cholinergic-related disorders.

References

A Comparative Guide to the Genetic Validation of Giroctocogene Fitelparvovec in the AFFINE Trial

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of giroctocogene fitelparvovec, an investigational gene therapy for Hemophilia A, with a focus on the genetic validation of its mechanism of action as demonstrated in the Phase 3 AFFINE trial. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative treatments and supporting experimental data.

Giroctocogene fitelparvovec is a novel gene therapy designed to treat moderately severe to severe Hemophilia A.[1] It utilizes a bio-engineered adeno-associated virus capsid (AAV6) to deliver a modified B-domain deleted human coagulation Factor VIII (FVIII) gene.[1][2] The primary goal of this single-infusion therapy is to enable individuals with Hemophilia A to produce their own FVIII, thereby providing long-term protection from bleeding and reducing the dependency on routine FVIII replacement therapies.[1][2]

Mechanism of Action

The fundamental mechanism of action for giroctocogene fitelparvovec is the introduction of a functional FVIII gene into the patient's cells, leading to endogenous production of the FVIII protein. This process directly addresses the genetic root cause of Hemophilia A, which is a deficiency in functional FVIII.

Diagram: Mechanism of Action of Giroctocogene Fitelparvovec

cluster_patient Patient with Hemophilia A AAV AAV6 Vector (Containing FVIII gene) Liver Liver Cells AAV->Liver Infusion & Transduction Nucleus Cell Nucleus Liver->Nucleus Gene Delivery FVIII_Protein Factor VIII Protein Nucleus->FVIII_Protein Transcription & Translation Bloodstream Bloodstream FVIII_Protein->Bloodstream Secretion

Caption: Workflow of giroctocogene fitelparvovec's mechanism of action.

Genetic Validation and Efficacy Data

The AFFINE trial serves as the primary platform for the genetic validation of giroctocogene fitelparvovec's efficacy. By introducing a functional FVIII gene, the therapy's success is directly measured by the patient's ability to produce FVIII and the resulting clinical outcomes, such as a reduction in bleeding rates.

Table 1: Comparison of Annualized Bleeding Rate (ABR) in the AFFINE Trial

MetricPre-Infusion (Prophylaxis)Post-Infusion (Giroctocogene Fitelparvovec)
Mean Total ABR4.731.24[3]

The data from the AFFINE trial demonstrates a statistically significant reduction in the mean total annualized bleeding rate (ABR) following a single infusion of giroctocogene fitelparvovec compared to the pre-infusion period when patients were on routine FVIII replacement prophylaxis.[1][3] This serves as a direct clinical validation of the introduced gene's functional expression.

Comparison with Alternative Treatments

The current standard of care for severe Hemophilia A is prophylactic infusions of FVIII concentrates. While effective, this approach requires frequent intravenous infusions. Gene therapy, as exemplified by giroctocogene fitelparvovec, offers a potential paradigm shift by providing continuous FVIII expression after a single treatment.

Table 2: Comparative Overview of Hemophilia A Treatments

FeatureStandard Prophylaxis (FVIII Infusions)Giroctocogene Fitelparvovec (Gene Therapy)
Mechanism Exogenous FVIII protein replacementEndogenous FVIII production via gene addition
Administration Frequent intravenous infusionsSingle intravenous infusion[1][2]
FVIII Levels Fluctuating levels with peaks and troughsSustained, stable FVIII activity
Treatment Burden HighLow (post-infusion)

Diagram: Experimental Workflow of the AFFINE Trial

cluster_screening Patient Screening cluster_lead_in Lead-in Study cluster_affine AFFINE Trial Screening Screening for moderately severe to severe Hemophilia A and absence of neutralizing antibodies to AAV6 LeadIn Enrollment in lead-in study with routine FVIII prophylaxis (NCT03587116) Screening->LeadIn Eligibility Infusion Single 3e13 vg/kg dose of giroctocogene fitelparvovec (NCT04370054) LeadIn->Infusion Enrollment FollowUp Long-term follow-up (up to 15 years) for safety and efficacy Infusion->FollowUp Monitoring

Caption: High-level workflow of the AFFINE clinical trial.

Experimental Protocols

AFFINE Trial Design (NCT04370054):

The Phase 3 AFFINE study is an open-label, multicenter, single-arm trial designed to assess the efficacy and safety of a single infusion of giroctocogene fitelparvovec in adult males with moderately severe to severe Hemophilia A.[2]

  • Patient Population: Adult males (n=75 dosed) with moderately severe to severe Hemophilia A.[2]

  • Screening: Participants were screened using a validated assay to identify individuals negative for neutralizing antibodies to the AAV6 vector.[2]

  • Lead-in Study (NCT03587116): Eligible participants were first enrolled in a lead-in study where they continued on their routine FVIII replacement prophylaxis. This phase provided baseline data for comparison.[2]

  • Intervention: Following the lead-in study, participants received a single intravenous infusion of giroctocogene fitelparvovec at a dose of 3e13 vector genomes/kg.[2]

  • Primary Endpoint: The primary objective was to establish non-inferiority and superiority of the total annualized bleeding rate (ABR) from week 12 through at least 15 months post-infusion compared to the ABR during the lead-in prophylaxis period.[1]

  • Follow-up: Participants are monitored for five years within the AFFINE study, with a potential for up to 15 years of long-term follow-up to continue assessing safety and the durability of FVIII expression.[2]

Safety and Tolerability

In the AFFINE study, giroctocogene fitelparvovec was generally well-tolerated.[2] A notable observation was transiently elevated FVIII levels (≥150%) in 49.3% of dosed participants, as measured by a chromogenic assay, which did not have an impact on the overall efficacy and safety results.[2] Serious adverse events were reported in 15 patients (20%), with 13 of those events in 10 patients (13.3%) considered to be related to the treatment. These treatment-related adverse events generally resolved with clinical management.[2] It is important to note that the trial was previously placed on a voluntary pause and an FDA hold due to some patients developing unusually high levels of clotting proteins, which has since been lifted after protocol adjustments.[4]

References

Comparative Efficacy of Afatinib Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Afatinib's performance against other tyrosine kinase inhibitors (TKIs) in various cell lines, supported by experimental data. Afatinib (B358) is an irreversible inhibitor of the ErbB family of receptors, setting it apart from first-generation reversible inhibitors.

Afatinib distinguishes itself as a potent second-generation TKI by irreversibly binding to and blocking signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4.[1][2] This covalent binding to cysteine residues in the catalytic domain of these receptors leads to a sustained inhibition of tyrosine kinase activity, thereby blocking downstream signaling pathways crucial for cell growth and proliferation, such as the Ras/ERK and PI3K/Akt pathways.[1][2] This mechanism of action suggests a broader and more durable anti-cancer effect compared to first-generation TKIs like gefitinib (B1684475) and erlotinib, particularly in overcoming certain forms of acquired resistance.[1]

Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to Afatinib and Comparators

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Afatinib in comparison to other EGFR TKIs across a panel of non-small cell lung cancer (NSCLC) and breast cancer cell lines, highlighting its efficacy in models with various EGFR and HER2 mutation statuses.

Table 1: Comparative IC50 Values of Afatinib and Other EGFR TKIs in NSCLC Cell Lines

Cell LineEGFR Mutation StatusAfatinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 deletion0.8[3]>10007[3]-
H3255L858R0.3[3]-12[3]-
H1975L858R, T790M38.4[4]>10000>100005[3]
PC-9-GRExon 19 del, T790M350.0[4]--13[3]
H460KRAS mutation (WT EGFR)2300[4]---
NCI-H1650Exon 19 deletion7000[5]---
A549KRAS mutation (WT EGFR)>2000[6]>10--

Table 2: IC50 Values of Afatinib in HER2-Amplified Breast Cancer Cell Lines

Cell LineHER2 StatusAfatinib IC50 (nM)
SK-BR-3Amplified2[6]
BT-474Amplified2[6]

Mandatory Visualization

Here are diagrams illustrating key signaling pathways and experimental workflows relevant to the study of Afatinib.

ErbB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular EGFR EGFR (ErbB1) HER2 HER2 (ErbB2) EGFR->HER2 Dimerization PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2->PI3K HER2->Ras EGF EGF (Ligand) EGF->EGFR Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Afatinib Afatinib Afatinib->EGFR Irreversible Inhibition Afatinib->HER2 Irreversible Inhibition

Caption: ErbB signaling pathway and the point of irreversible inhibition by Afatinib.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., NSCLC cell lines) DrugTreatment 2. Treatment with Afatinib (Dose-response) CellCulture->DrugTreatment ViabilityAssay 3a. Cell Viability Assay (MTT Assay) DrugTreatment->ViabilityAssay WesternBlot 3b. Protein Analysis (Western Blot) DrugTreatment->WesternBlot IC50 4a. IC50 Determination ViabilityAssay->IC50 Signaling 4b. Signaling Pathway Modulation WesternBlot->Signaling

Caption: General experimental workflow for evaluating the effects of Afatinib on cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or growth-inhibiting effects of Afatinib on cultured cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Afatinib (and other TKIs for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7][8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[8]

  • Drug Treatment: Prepare serial dilutions of Afatinib and other comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. For adherent cells, this is straightforward. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[7] Add 100 µL of solubilization solution to each well to dissolve the crystals.[8] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the viability percentages against the drug concentrations (log scale) to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of EGFR Signaling Pathway

This protocol is used to determine the effect of Afatinib on the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK.

Materials:

  • Cancer cell lines

  • 6-well plates or larger culture dishes

  • Afatinib

  • Epidermal Growth Factor (EGF) for stimulation (optional)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 8% Tris-Glycine)[9]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)[10]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Digital imager

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Afatinib for a specified time (e.g., 2-24 hours).[10] In some experiments, cells may be serum-starved and then stimulated with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation, with or without prior Afatinib treatment.[9]

  • Protein Extraction: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[9]

  • Lysate Preparation: Incubate the lysates on ice for 30 minutes with intermittent vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9] Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation for SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.[9]

  • Stripping and Re-probing: To normalize the phosphorylated protein signal, the membrane can be stripped of the antibodies and re-probed for the corresponding total protein and a loading control to ensure equal protein loading in each lane.[10]

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein phosphorylation levels.[9]

References

Independent Verification of Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of various cholinesterase inhibitors, offering a framework for evaluating potential therapeutic agents. While the initial focus of this report was the monoterpenoid indole (B1671886) alkaloid Affinine, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its bioactivity. Limited pharmacological testing suggests this compound may be an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. However, the absence of detailed, independently verified data, such as IC50 values, prevents a direct quantitative comparison with other cholinesterase inhibitors.

Therefore, this guide presents a comparative analysis of well-characterized cholinesterase inhibitors with established bioactivity data. This information is intended to serve as a valuable resource for researchers in the field of neurodegenerative diseases and drug discovery.

Comparative Bioactivity of Selected Cholinesterase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known cholinesterase inhibitors against acetylcholinesterase and butyrylcholinesterase. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 Value (µM)Reference
DonepezilAcetylcholinesterase (AChE)0.025[2]
RivastigmineAcetylcholinesterase (AChE)0.0711[3]
RivastigmineButyrylcholinesterase (BChE)0.501[4][5]
GalantamineAcetylcholinesterase (AChE)1.3[2]
TacrineAcetylcholinesterase (AChE)0.025[2]
TacrineButyrylcholinesterase (BChE)0.039[2]
BoldineAcetylcholinesterase (AChE)372[6]
BoldineButyrylcholinesterase (BChE)321[6]
Uracil (B121893) Derivative 4Acetylcholinesterase (AChE)0.088[7]
Uracil Derivative 4Butyrylcholinesterase (BChE)0.137[7]

Experimental Protocols

The determination of cholinesterase inhibitory activity is crucial for the characterization of novel compounds. A widely accepted and utilized method is the Ellman's assay, a colorimetric method that measures the activity of acetylcholinesterase and butyrylcholinesterase.

Principle of the Ellman's Assay

This assay relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color development is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of the reaction.

General Protocol for Cholinesterase Inhibition Assay

Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (inhibitor)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound at various concentrations

    • Enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of acetylcholinesterase and its inhibition. In a normal cholinergic synapse, acetylcholine (B1216132) is released into the synaptic cleft, binds to its receptors on the postsynaptic membrane, and is then rapidly hydrolyzed by acetylcholinesterase. Cholinesterase inhibitors block the action of this enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft ACh_Vesicle Acetylcholine Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release Choline_Uptake Choline Uptake AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition Choline->Choline_Uptake Signal_Transduction Signal_Transduction ACh_Receptor->Signal_Transduction Signal Transduction

Caption: Mechanism of acetylcholinesterase action and inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in determining the IC50 value of a cholinesterase inhibitor using an in vitro enzymatic assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare_Reagents Prepare Enzyme, Substrate, DTNB, and Inhibitor Solutions Serial_Dilutions Perform Serial Dilutions of the Inhibitor Prepare_Reagents->Serial_Dilutions Add_Reagents Add Buffer, DTNB, Inhibitor, and Enzyme to Wells Serial_Dilutions->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of a cholinesterase inhibitor.

References

A Researcher's Guide to Assessing Acetylcholinesterase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Inhibitory Potency of Known Cholinesterase Inhibitors

The selectivity of an inhibitor is typically expressed as a ratio of its half-maximal inhibitory concentration (IC50) against BuChE to its IC50 against AChE. A higher ratio indicates greater selectivity for AChE. The following table summarizes the inhibitory potency and selectivity of several well-characterized cholinesterase inhibitors.

CompoundAChE IC50BuChE IC50Selectivity Ratio (BuChE IC50 / AChE IC50)
DonepezilVaries (nM to µM range)Generally higher than AChE IC50Highly selective for AChE[1][5]
RivastigmineVaries (µM range)Varies (µM range)Dual inhibitor of AChE and BuChE[2][5][6]
GalantamineVaries (µM range)Generally higher than AChE IC50Selective for AChE[2][5]
TacrineVaries (nM to µM range)Can be more potent for BuChENon-selective, sometimes more potent for BuChE[1][6]

Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Experimental Protocol: Assessing Acetylcholinesterase Inhibition

A widely used method for determining the inhibitory potency of a compound against AChE is the Ellman's method, a colorimetric assay.[7][8]

Objective: To determine the IC50 value of a test compound for AChE.

Materials and Reagents:

  • Acetylcholinesterase (AChE), for example, from electric eel[7]

  • Butyrylcholinesterase (BuChE) for selectivity assessment

  • Test compound (e.g., "Affinine")

  • Positive control inhibitor (e.g., Donepezil)[7]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[7]

  • Acetylthiocholine iodide (ATCI)[7]

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)[7]

  • 96-well microplate[7]

  • Microplate reader capable of measuring absorbance at 412 nm[7]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound[7]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create serial dilutions to obtain a range of concentrations.

    • Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain phosphate buffer only.

    • Control wells (100% enzyme activity): Contain AChE solution and buffer (with the same percentage of DMSO as the inhibitor wells).

    • Test wells: Contain AChE solution and the various dilutions of the test compound.

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the different dilutions of the test compound to the test wells. For control wells, add 25 µL of the buffer with DMSO.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.[9]

    • To start the reaction, add 25 µL of the ATCI substrate solution to all wells.[9]

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.[9]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.[9]

  • Selectivity Assessment:

    • Repeat the entire procedure using BuChE instead of AChE to determine the IC50 for BuChE.

    • Calculate the selectivity ratio (IC50 BuChE / IC50 AChE).

Visualizing Key Processes

Cholinergic Signaling Pathway

The cholinergic signaling system is fundamental for numerous functions in the central and peripheral nervous systems.[10][11] Acetylcholine (ACh) is the primary neurotransmitter in this pathway, and its levels are tightly regulated by AChE.[12]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_Vesicle ACh in Vesicle ChAT->ACh_Vesicle Synthesis ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->Choline Reuptake Signal Signal Transduction ACh_Receptor->Signal

Caption: Cholinergic synapse signal transmission and termination.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the IC50 value of a potential AChE inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_data Data Acquisition & Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Add_Components Add Buffer, Test Compound, and AChE to wells Prep_Reagents->Add_Components Prep_Inhibitor Prepare Serial Dilutions of Test Compound Prep_Inhibitor->Add_Components Preincubate Pre-incubate at 37°C Add_Components->Preincubate Add_DTNB_ATCI Add DTNB and ATCI to initiate reaction Preincubate->Add_DTNB_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Readings) Add_DTNB_ATCI->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of an AChE inhibitor.

References

A Comparative Transcriptomic Guide to Cellular Responses to Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Affinine" did not yield publicly available transcriptomic data. This guide therefore uses Epinephrine (B1671497), a well-researched catecholamine, as a substitute to demonstrate the principles of a comparative transcriptomics guide. The data and pathways presented herein pertain to Epinephrine and should not be extrapolated to "this compound".

This guide provides a comparative overview of the transcriptomic effects of epinephrine on cardiomyocytes, contrasting its performance with a vehicle control. It is intended for researchers, scientists, and drug development professionals interested in the cellular impact of adrenergic stimulation.

Data Presentation: Differentially Expressed Genes

Treatment of cultured rat cardiomyocytes (H9C2 cell line) with 1 µM epinephrine for 24 hours results in significant changes in the expression of genes related to inflammation, angiogenesis, and myocardial ischemia. The following tables summarize the key up- and down-regulated genes identified through microarray analysis.[1][2][3]

Table 1: Up-regulated Genes in Rat Cardiomyocytes Treated with Epinephrine [1][2][3]

Gene SymbolGene NameFold ChangePrimary Function
CLUClusterin+3.84Stress response, apoptosis
GAALysosomal alpha-glucosidase+3.36Glycogen metabolism
PDE4BPhosphodiesterase 4B+2.88cAMP signaling regulation
MAT1AMethionine adenosyltransferase 1α+2.66Methionine metabolism
ANGPT2Angiopoietin-2+2.10Angiogenesis
MMP2Matrix metallopeptidase 2+2.09Extracellular matrix remodeling
TNNT2Troponin T2, cardiac type+2.62Cardiac muscle contraction

Table 2: Down-regulated Genes in Rat Cardiomyocytes Treated with Epinephrine [1][2]

Gene SymbolGene NameFold ChangePrimary Function
LECT2Leukocyte cell derived chemotaxin 2-2.67Inflammation
SERPINE1Serpin family E member 1 (PAI-1)-2.42Fibrinolysis, angiogenesis
NRG1Neuregulin 1-3.70Cardiac development, angiogenesis
SMOC2SPARC related modular calcium binding 2-4.50Cell growth, angiogenesis

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the transcriptomic analysis of cardiomyocytes treated with epinephrine.[1]

1. Cell Culture and Treatment:

  • Cell Line: H9C2, a rat cardiomyocyte cell line.

  • Culture Conditions: Cells are maintained in a suitable growth medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: A stock solution of epinephrine is prepared in a suitable solvent (e.g., water or a mild acid to prevent oxidation) and filter-sterilized.

  • Treatment: The growth medium is replaced with fresh medium containing epinephrine at a final concentration of 1 µM. Control cells receive the same medium with the vehicle used to dissolve the epinephrine. The cells are incubated for a specified duration, such as 24 hours.[1]

2. RNA Extraction and Quality Control:

  • Extraction: Total RNA is isolated from both epinephrine-treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.

  • Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and a spectrophotometer to ensure high-quality RNA for downstream applications.

3. Gene Expression Analysis (Microarray):

  • cDNA Synthesis: Fluorescently labeled complementary RNA (cRNA) is synthesized from the total RNA samples.

  • Hybridization: The labeled cRNA is hybridized to a whole-genome microarray slide (e.g., Whole Rat Genome Oligo Microarray).

  • Scanning and Data Acquisition: The microarray slides are washed to remove unbound cRNA and then scanned to detect the fluorescence intensity at each probe, which corresponds to the level of gene expression.

4. Bioinformatic Analysis:

  • Data Normalization: The raw microarray data is normalized to account for variations in hybridization and scanning.

  • Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the epinephrine-treated group compared to the control group. A fold-change cutoff and a p-value threshold are typically used to determine significance.

  • Pathway and Functional Analysis: Bioinformatics tools are used to identify biological pathways and gene ontology terms that are enriched among the differentially expressed genes to understand the biological impact of the treatment.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis H9C2 H9C2 Cardiomyocytes Culture Standard Culture Conditions H9C2->Culture Epinephrine Epinephrine (1 µM) Culture->Epinephrine 24h Incubation Control Vehicle Control Culture->Control 24h Incubation RNA_Extraction RNA Extraction & QC Epinephrine->RNA_Extraction Control->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray Bioinformatics Bioinformatic Analysis Microarray->Bioinformatics DGE Up-regulated Genes Down-regulated Genes Bioinformatics->DGE Differentially Expressed Genes

Caption: Experimental workflow for comparative transcriptomic analysis.

Epinephrine_Signaling_Pathway Epinephrine Epinephrine Beta_AR β-Adrenergic Receptor (GPCR) Epinephrine->Beta_AR Binds G_Protein G Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates & Activates Nucleus Nucleus CREB->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulates

Caption: Canonical β-adrenergic signaling pathway of Epinephrine.

References

Safety Operating Guide

Proper Disposal of Affinine: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of affinine based on general best practices for handling hazardous research chemicals, specifically alkaloids. No specific Safety Data Sheet (SDS) for this compound with explicit disposal instructions was publicly available at the time of this writing. Researchers must consult and adhere to their institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1][2][3] This information is intended for researchers, scientists, and drug development professionals.

This compound is an indole (B1671886) alkaloid, and in the absence of comprehensive toxicological data, it should be handled as a potentially hazardous substance.[4] Therefore, proper disposal is critical to ensure personnel safety and environmental protection. Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[5]

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of exposure.

Waste Segregation and Containerization

Proper segregation of chemical waste is essential to prevent accidental chemical reactions and to ensure compliant disposal.[1][3] All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[1][5]

Waste TypeRecommended PPEWaste Container & Labeling
Solid Waste Nitrile Gloves, Lab Coat, Safety GogglesLined, puncture-resistant container labeled: "SOLID HAZARDOUS WASTE: this compound" .
Liquid Waste Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield (if splash risk)Leak-proof, chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a secure screw-on cap. Labeled: "LIQUID HAZARDOUS WASTE: this compound" .
Sharps Waste Nitrile Gloves, Lab Coat, Safety GogglesPuncture-proof sharps container labeled: "SHARPS HAZARDOUS WASTE: this compound" .
Empty Original Container Nitrile Gloves, Lab Coat, Safety GogglesThe original container must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[2][3]
Experimental Protocol: Decontamination and Waste Collection

This protocol outlines the steps for the safe collection of this compound-contaminated waste following an in-vitro experiment.

Objective: To safely collect and segregate this compound-contaminated solid and liquid waste from a typical cell culture experiment.

Materials:

  • This compound stock solution

  • Cell culture plates

  • Pipettes and disposable tips

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Labeled hazardous waste containers (Liquid, Solid, Sharps)

  • 70% ethanol (B145695) or other appropriate disinfectant

Procedure:

  • Preparation: Before starting work, ensure all necessary labeled hazardous waste containers are present in the chemical fume hood or designated work area. Don the appropriate PPE.

  • Dosing: When treating cells, use a fresh pipette tip for each manipulation of the this compound stock solution. Immediately dispose of the used pipette tip into the designated Sharps Hazardous Waste container.

  • Post-Treatment Waste Collection:

    • Liquid Waste: Aspirate the this compound-containing media from the cell culture plates and dispense it directly into the Liquid Hazardous Waste container.

    • Solid Waste: Dispose of the treated cell culture plates and any other contaminated lab supplies (e.g., serological pipettes) into the Solid Hazardous Waste container.

  • Decontamination: After completing the experimental work, wipe down the work surface with an appropriate decontamination solution (e.g., 70% ethanol). Dispose of the contaminated wipes in the Solid Hazardous Waste container.

  • Glove Disposal: After handling this compound, remove and dispose of gloves in the Solid Hazardous Waste container. Always wash hands thoroughly with soap and water after removing gloves.[6]

Final Disposal Logistics
  • Container Management: Do not overfill waste containers; it is recommended to fill them to no more than 90% of their capacity.[7] Ensure all caps (B75204) and lids are securely fastened.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of all components.[1]

  • Storage: Store all hazardous waste in a designated and secure Satellite Accumulation Area (SAA) that is inspected regularly.[1][8]

  • Institutional Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2] All waste must be disposed of through a licensed hazardous waste disposal company.[5][9]

Visual Guides

This compound Waste Disposal Workflow

start Start: this compound-Related Experiment ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe waste_gen Generate this compound Waste ppe->waste_gen segregate Segregate Waste at Point of Generation waste_gen->segregate liquid Liquid Waste (e.g., media, stock solutions) segregate->liquid Liquid solid Solid Waste (e.g., plates, gloves, wipes) segregate->solid Solid sharps Sharps Waste (e.g., pipette tips, needles) segregate->sharps Sharps liquid_container Collect in Labeled LIQUID HAZARDOUS WASTE Container liquid->liquid_container solid_container Collect in Labeled SOLID HAZARDOUS WASTE Container solid->solid_container sharps_container Collect in Labeled SHARPS HAZARDOUS WASTE Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) liquid_container->storage solid_container->storage sharps_container->storage pickup Schedule EHS Hazardous Waste Pickup storage->pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

Decision Pathway for this compound-Contaminated Items

item Is the item contaminated with this compound? yes YES item->yes Yes no NO item->no No type What is the physical form of the waste? yes->type non_haz Dispose as Non-Hazardous Laboratory Waste per Institutional Guidelines no->non_haz liquid Liquid type->liquid Liquid solid Solid type->solid Solid sharp Sharp type->sharp Sharp liquid_bin Dispose in LIQUID Hazardous Waste liquid->liquid_bin solid_bin Dispose in SOLID Hazardous Waste solid->solid_bin sharp_bin Dispose in SHARPS Hazardous Waste sharp->sharp_bin

Caption: Decision-making for the proper segregation of this compound-contaminated items.

References

Essential Safety and Handling Precautions for Affinine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving Affinine.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Concentration Solution Handling (<1 mg/mL) Safety glasses with side shieldsStandard nitrile gloves (single pair)Laboratory coatNot generally required if handled in a well-ventilated area.
High-Concentration Solution Handling (>1 mg/mL) or Weighing of Powder Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatN95 respirator or higher, especially when handling powders outside of a certified chemical fume hood.
Spill Cleanup Chemical splash goggles or a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or gown over a laboratory coatN95 respirator or higher; a powered air-purifying respirator (PAPR) may be necessary for large spills.
Waste Disposal Safety glasses with side shieldsStandard nitrile glovesLaboratory coatNot generally required for handling sealed waste containers.

Experimental Workflow for Safe Preparation of an this compound Solution

Proper experimental workflow is crucial to minimize the risk of exposure. The following diagram outlines a standard procedure for safely preparing a solution of this compound.

affinine_solution_preparation cluster_prep Preparation cluster_weighing Weighing (in Fume Hood) cluster_dissolving Dissolving cluster_storage Storage & Cleanup Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Ensure all necessary items are ready Tare Balance Tare Balance Don PPE->Tare Balance Move to designated handling area Weigh this compound Weigh this compound Tare Balance->Weigh this compound Use appropriate spatula Record Weight Record Weight Weigh this compound->Record Weight Add Solvent Add Solvent Record Weight->Add Solvent Slowly add to powder Mix Solution Mix Solution Add Solvent->Mix Solution Vortex or sonicate as needed Transfer to Labeled Container Transfer to Labeled Container Mix Solution->Transfer to Labeled Container Clean Workspace Clean Workspace Transfer to Labeled Container->Clean Workspace Doff PPE & Wash Hands Doff PPE & Wash Hands Clean Workspace->Doff PPE & Wash Hands

A step-by-step workflow for the safe preparation of an this compound solution.

Spill Response and Disposal Plan

In the event of a spill, a clear and practiced response plan is essential to ensure the safety of all laboratory personnel. The following flowchart outlines the decision-making process for handling an this compound spill.

affinine_spill_response cluster_spill Spill Occurs cluster_small_spill Small Spill (<50 mL and contained) cluster_large_spill Large Spill (>50 mL or uncontained) cluster_disposal Waste Management Alert Others Alert Others Assess Spill Size Assess Spill Size Alert Others->Assess Spill Size Don Spill PPE Don Spill PPE Assess Spill Size->Don Spill PPE Small Evacuate Area Evacuate Area Assess Spill Size->Evacuate Area Large Absorb with Inert Material Absorb with Inert Material Don Spill PPE->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Contact EH&S Contact EH&S Evacuate Area->Contact EH&S Secure the Area Secure the Area Contact EH&S->Secure the Area Secure the Area->Dispose of Waste After professional cleanup Document Incident Document Incident Dispose of Waste->Document Incident

A decision-making flowchart for responding to an this compound spill.

All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Waste containers must be clearly labeled with the contents.

Disclaimer: The information provided here is for guidance purposes only and is based on the general properties of related chemical compounds. A comprehensive, substance-specific risk assessment must be performed by qualified personnel before handling this compound. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Affinine
Reactant of Route 2
Affinine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。